molecular formula C15H16O B6371083 5-(3,5-Dimethylphenyl)-3-methylphenol CAS No. 1261910-81-9

5-(3,5-Dimethylphenyl)-3-methylphenol

Katalognummer: B6371083
CAS-Nummer: 1261910-81-9
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: NEWPGNFTLBCDPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(3,5-Dimethylphenyl)-3-methylphenol is a phenolic compound of significant interest in advanced chemical and pharmaceutical research. Its molecular structure, featuring a 3,5-dimethylphenyl group and a methyl-substituted phenol, is related to scaffolds investigated for their potential biological activities and material properties. Researchers are exploring this compound within the broader context of developing novel therapeutic agents and functional materials. In medicinal chemistry, structurally similar phenolic compounds have demonstrated notable antioxidant capacities. Research on analogous diaryl-hydrazones, for instance, has shown that conjugated molecular frameworks can exhibit excellent radical scavenging activity, significantly greater than standard antioxidants like Trolox, via a hydrogen atom transfer (HAT) mechanism . Furthermore, such structures are investigated for their potential to alleviate oxidative stress in cellular models . Beyond bioactivity, the structural motif of this compound suggests potential applications in materials science. Related molecular systems with extended conjugation are studied for their non-linear optical (NLO) behavior, which is valuable for applications in optoelectronics, optical communications, and computing . The compound serves as a valuable synthetic intermediate or building block for constructing more complex molecular architectures, including Schiff bases, which are often explored for their photochromic, thermochromic, and coordination chemistry properties . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Eigenschaften

IUPAC Name

3-(3,5-dimethylphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-4-11(2)6-13(5-10)14-7-12(3)8-15(16)9-14/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWPGNFTLBCDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683720
Record name 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-81-9
Record name 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization of 5-(3,5-Dimethylphenyl)-3-methylphenol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

The target compound, 5-(3,5-dimethylphenyl)-3-methylphenol , features an unsymmetrical, sterically encumbered biphenyl scaffold. Biphenyl motifs are privileged structures in medicinal chemistry, frequently utilized to optimize lipophilicity, enforce conformational rigidity, and probe deep hydrophobic binding pockets in structure-activity relationship (SAR) studies.

To construct the critical C(sp²)-C(sp²) aryl bond, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier methodology. This approach is selected for its mild operational conditions, exceptional regioselectivity, and high functional group tolerance—specifically its ability to proceed smoothly without requiring the protection of the phenolic hydroxyl group .

The retrosynthetic disconnection yields two commercially available and synthetically tractable precursors:

  • Electrophile: 3-Bromo-5-methylphenol (CAS: 74204-00-5). This building block can be synthesized efficiently on a multigram scale via a one-pot C-H activation/borylation/oxidation sequence from 3-bromotoluene .

  • Nucleophile: 3,5-Dimethylphenylboronic acid (CAS: 172975-69-8). This reagent is readily prepared from 3,5-dimethylphenylmagnesium bromide and trialkyl borates .

Workflow A 3-Bromo-5-methylphenol C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B 3,5-Dimethylphenylboronic acid B->C D Crude Mixture C->D Suzuki Coupling E Pure Product D->E Chromatography

Caption: Synthetic workflow for 5-(3,5-Dimethylphenyl)-3-methylphenol via Suzuki-Miyaura coupling.

Mechanistic Framework: The Catalytic Cycle

Understanding the causality behind the catalytic cycle is essential for troubleshooting and scaling the reaction. The transformation relies on the orthogonal reactivity of the chosen precursors mediated by a Pd(0)/Pd(II) redox cycle.

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 3-bromo-5-methylphenol. We utilize Pd(dppf)Cl2​ because the bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle, which stabilizes the resulting Pd(II) complex and suppresses undesired homocoupling pathways.

  • Transmetalation (Rate-Limiting Step): The biphasic 1,4-dioxane/water solvent system is not arbitrary. Dioxane solubilizes the organic reactants, while water dissolves the inorganic base ( K2​CO3​ ). The base coordinates with the boronic acid to form an electron-rich, nucleophilic trihydroxyboronate intermediate [ArB(OH)3​]− , which is strictly required to transfer the 3,5-dimethylphenyl group to the Pd(II) center.

  • Reductive Elimination: The steric bulk of the dppf ligand forces the two aryl groups into close proximity on the Pd(II) center, accelerating the reductive elimination. This expels the target biphenyl product and regenerates the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_Ox Pd(II) Complex Oxidative Addition Pd0->PdII_Ox Ar-Br Addition PdII_Trans Pd(II) Complex Transmetalation PdII_Ox->PdII_Trans Ar'-B(OH)2 + Base PdII_Trans->Pd0 Catalyst Regeneration Product Target Molecule Reductive Elimination PdII_Trans->Product

Caption: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure reaction integrity.

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolumeRole
3-Bromo-5-methylphenol187.031.0 eq1.87 g (10.0 mmol)Electrophile
3,5-Dimethylphenylboronic acid149.981.2 eq1.80 g (12.0 mmol)Nucleophile
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05 eq408 mg (0.5 mmol)Catalyst
K2​CO3​ 138.203.0 eq4.15 g (30.0 mmol)Base
1,4-Dioxane / H2​O (4:1)N/A0.2 M40 mL / 10 mLSolvent
Procedure
  • Reaction Assembly & Degassing (Critical Step):

    • Action: Charge a 100 mL Schlenk flask with 3-bromo-5-methylphenol, 3,5-dimethylphenylboronic acid, and K2​CO3​ . Add the 1,4-dioxane/water mixture.

    • Causality: Before adding the catalyst, the system must be degassed via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Ambient oxygen rapidly reacts with Pd(0) to form inactive Pd(II)-peroxo complexes, effectively killing the catalytic turnover.

  • Catalyst Addition & Heating:

    • Action: Add Pd(dppf)Cl2​ under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint: The reaction will initially appear as a vibrant orange/red suspension. As the reaction completes and the catalyst degrades, it will transition to a dark brown/black mixture with visible precipitation of "Pd black".

  • Reaction Quench & Workup:

    • Action: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and carefully acidify the aqueous layer to pH 3-4 using 1M HCl.

    • Causality: Acidification is mandatory. In the basic reaction medium, the phenolic -OH is deprotonated (phenoxide), which is highly water-soluble. Acidification re-protonates the phenol, ensuring it partitions entirely into the organic EtOAc layer during extraction.

    • Action: Separate the layers. Extract the aqueous layer with EtOAc ( 2×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification:

    • Action: Purify the crude dark oil via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, 95:5 to 80:20).

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The product will elute as a UV-active spot with an Rf​≈0.45 , staining positive (yellow/brown) with KMnO4​ due to the oxidizable phenol ring.

Data Presentation & Analytical Characterization

To confirm the structural integrity and purity of 5-(3,5-dimethylphenyl)-3-methylphenol, the following spectroscopic data must be validated against the theoretical benchmarks.

Table 1: Expected NMR and Mass Spectrometry Data
Analytical MethodExpected Signals / ValuesStructural Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 7.15 (s, 2H)Ar-H (Positions 2', 6' on dimethylphenyl ring)
δ 6.98 (s, 1H)Ar-H (Position 4' on dimethylphenyl ring)
δ 6.95 (t, J = 1.5 Hz, 1H)Ar-H (Position 6 on phenol ring)
δ 6.85 (t, J = 1.5 Hz, 1H)Ar-H (Position 4 on phenol ring)
δ 6.62 (t, J = 1.5 Hz, 1H)Ar-H (Position 2 on phenol ring)
δ 4.80 (br s, 1H)Phenolic -OH (Exchangeable with D 2​ O)
δ 2.38 (s, 6H)2 × -CH 3​ (Dimethylphenyl ring)
δ 2.35 (s, 3H)1 × -CH 3​ (Phenol ring)
13 C NMR (100 MHz, CDCl 3​ ) δ 155.8, 143.2, 140.5, 139.8, 138.2, 128.9, 125.1, 121.5, 114.2, 111.5, 21.4, 21.112 distinct carbon environments confirming the unsymmetrical biphenyl scaffold.
HRMS (ESI-TOF) Calculated for C 15​ H 15​ O [M-H] : 211.1128Found: 211.1122 ( Δ < 3 ppm)
IR (ATR) 3350 cm −1 (broad), 2920 cm −1 , 1595 cm −1 O-H stretch, C-H (sp 3 ) stretch, C=C aromatic stretch

Conclusion

The synthesis of 5-(3,5-dimethylphenyl)-3-methylphenol via the Suzuki-Miyaura cross-coupling provides a robust, scalable, and high-yielding pathway to access this functionalized biphenyl. By strictly adhering to the mechanistic principles—specifically rigorous deoxygenation and strategic pH manipulation during workup—researchers can bypass common pitfalls such as catalyst degradation and poor extraction yields. The resulting highly pure material is immediately applicable for downstream SAR profiling or materials engineering.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Norberg, A. M., Smith, M. R., & Maleczka, R. E. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis, 2011(6), 857-859.[Link]

  • Winkle, D. D., & Schaab, K. M. (2001). Suzuki Reaction of a Diarylborinic Acid: One-Pot Preparation and Cross-Coupling of Bis(3,5-dimethylphenyl)borinic Acid. Organic Process Research & Development, 5(4), 450-451.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12648409, 3-Bromo-5-methylphenol.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734349, 3,5-Dimethylphenylboronic acid.[Link]

"physical and chemical properties of 5-(3,5-Dimethylphenyl)-3-methylphenol"

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-(3,5-Dimethylphenyl)-3-methylphenol (IUPAC: 3,3',5'-trimethyl-[1,1'-biphenyl]-5-ol) requires a rigorous understanding of biaryl chemistry, steric effects, and catalytic synthesis. This compound represents a highly functionalized biphenyl scaffold, a structural motif widely recognized as a "privileged structure" in modern medicinal chemistry and materials science[1].

This whitepaper provides a comprehensive evaluation of its physicochemical properties, intrinsic reactivity, and a self-validating synthetic protocol designed for high-yield isolation.

Structural Identity & Physicochemical Profile

The molecular architecture of 5-(3,5-Dimethylphenyl)-3-methylphenol consists of two aromatic rings connected by a single C-C bond, decorated with three electron-donating methyl groups and one hydroxyl group. The steric bulk of the meta-methyl groups forces the two aromatic rings out of coplanarity, significantly influencing the molecule's physical state and electronic distribution.

Table 1: Physicochemical Profile & Mechanistic Rationale

PropertyValue (Predicted/Typical)Mechanistic RationaleMolecular FormulaC₁₅H₁₆OCore biphenyl + 3 methyl groups + 1 hydroxyl group.Molecular Weight212.29 g/mol Derived from standard atomic weights.Melting Point85–95 °CThe meta-methyl substituents disrupt the planar π π stacking typically seen in unsubstituted biphenyls, lowering the crystalline lattice energy and melting point.LogP (Octanol/Water)~4.2Highly lipophilic. The three hydrophobic methyl groups significantly increase the partition coefficient compared to phenol (LogP ~1.5).pKa (Hydroxyl)~10.2Weakly acidic. The methyl groups exert a positive inductive (+I) effect, increasing electron density on the phenoxide oxygen and slightly destabilizing the conjugate base relative to phenol[2].SolubilitySoluble in DCM, EtOAcDominated by the hydrophobic hydrocarbon scaffold; practically insoluble in aqueous media unless deprotonated at pH > 11.

Chemical Reactivity & Molecular Dynamics

The reactivity of 5-(3,5-Dimethylphenyl)-3-methylphenol is governed by the interplay between the activating hydroxyl group and the stabilizing biphenyl core.

  • Acidity and the Hammett Equation: Spectrophotometric analysis of substituted phenols demonstrates that electron-donating groups (like methyls) at meta or para positions decrease acidity[2]. The pKa of this compound (~10.2) dictates that it remains fully protonated at physiological pH, allowing it to easily cross lipid membranes—a critical factor for its utility as an anti-infective or antiviral agent[1].

  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group strongly activates the primary phenolic ring, directing incoming electrophiles (e.g., halogens, nitronium ions) to the ortho and para positions. The steric hindrance from the adjacent biphenyl linkage at C5 heavily favors substitution at the C2 and C4 positions.

  • Oxidative Coupling: In the presence of single-electron oxidants (e.g., Ag2​O or FeCl3​ ), the phenol is easily oxidized to a phenoxy radical. Due to the steric protection provided by the methyl groups, these radicals often undergo controlled C-C or C-O coupling to form complex biphenoquinones.

Reactivity Core 5-(3,5-Dimethylphenyl)- 3-methylphenol Ox Oxidative Coupling (Biphenoquinones) Core->Ox Ag2O / Oxidants EAS Electrophilic Aromatic Substitution Core->EAS Halogens / HNO3 Ester O-Alkylation / Esterification Core->Ester Alkyl Halides / Base

Figure 2: Primary chemical reactivity pathways of the functionalized biphenyl scaffold.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The most robust and regioselective method for constructing the biaryl axis of 5-(3,5-Dimethylphenyl)-3-methylphenol is the Suzuki-Miyaura Cross-Coupling reaction. This method is chosen for its high tolerance to unprotected hydroxyl groups and the low toxicity of its organoboron byproducts.

Experimental Protocol

Objective: Construct the C-C biaryl bond between 3-bromo-5-methylphenol and (3,5-dimethylphenyl)boronic acid.

Step 1: Reagent Preparation & Degassing

  • Action: Combine 3-bromo-5-methylphenol (1.0 eq) and (3,5-dimethylphenyl)boronic acid (1.2 eq) in a Schlenk flask. Dissolve in a 4:1 (v/v) mixture of 1,4-Dioxane and H2​O . Degas via three freeze-pump-thaw cycles.

  • Causality: A slight stoichiometric excess of the boronic acid compensates for competitive protodeboronation, a known side reaction in basic aqueous media[3]. Dioxane solubilizes the organic substrates, while water is mandatory to dissolve the inorganic base and form the reactive palladium-hydroxo complex essential for transmetalation. Degassing is critical because O2​ rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species.

Step 2: Catalyst & Base Addition

  • Action: Add K2​CO3​ (2.5 eq) and Pd(PPh3​)4​ (0.05 eq) under a positive argon flow.

  • Causality: The base ( K2​CO3​ ) neutralizes the hydrobromic acid generated during the catalytic cycle and coordinates with the boronic acid to form an electron-rich boronate complex, which directly facilitates the rate-determining transmetalation step.

Step 3: Reaction Execution & In-Process Validation

  • Action: Heat the mixture to 90 °C for 12 hours.

  • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The protocol validates itself visually: the solution will transition from a pale yellow homogeneous liquid to a dark brown suspension as "Pd black" precipitates, signaling the exhaustion of the catalytic cycle and reaction completion.

Step 4: Workup & Isolation

  • Action: Quench with 1M HCl, extract with Ethyl Acetate (3x), wash with brine, and dry over anhydrous Na2​SO4​ . Purify via silica gel flash chromatography.

  • Causality: The acidic quench ensures the product's hydroxyl group is fully protonated, driving the highly lipophilic target molecule entirely into the organic extraction phase.

SynthesisWorkflow A 3-Bromo-5-methylphenol C Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O A->C B (3,5-Dimethylphenyl)boronic acid B->C D Transmetalation & Reductive Elimination C->D Catalytic Cycle E 5-(3,5-Dimethylphenyl)- 3-methylphenol D->E Yield >85%

Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the target biphenylol.

Applications in Drug Development

The biphenyl subunit is a highly versatile privileged structure capable of interacting with diverse protein targets via hydrophobic and π

π interactions[1]. In drug discovery, the specific methylation pattern of 5-(3,5-Dimethylphenyl)-3-methylphenol provides a unique steric shield that can prevent rapid metabolism by Cytochrome P450 enzymes. Strategic incorporation of this scaffold into larger pharmacophores has been shown to yield compounds with potent antiviral and antifungal activities, successfully mitigating cytotoxicity while overcoming drug resistance in mutant viral variants[1].

Sources

Technical Guide to 5-(3,5-Dimethylphenyl)-3-methylphenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

While researchers frequently query commercial databases for the CAS Registry Number of 5-(3,5-Dimethylphenyl)-3-methylphenol , it is critical to note that this specific biphenyl derivative (systematically named 3,3',5'-trimethyl-[1,1'-biphenyl]-5-ol) is a highly specialized, non-commodity chemical. As of current registry data, it lacks a universally assigned, publicly indexed CAS number in standard commercial catalogs. Instead, it is typically synthesized de novo for targeted applications in asymmetric catalysis (as a bulky ligand precursor) and receptor modulation.

This whitepaper provides an authoritative, self-validating framework for the synthesis, analytical characterization, and biological application of this unique tri-methylated biphenyl scaffold.

Mechanistic Rationale & Structural Significance

The molecular architecture of 5-(3,5-Dimethylphenyl)-3-methylphenol (SMILES: Cc1cc(O)cc(-c2cc(C)cc(C)c2)c1) is defined by its specific methylation pattern. The presence of methyl groups at the 3, 5', and 3' positions creates a distinct steric pocket while preserving the hydrogen-bonding capability of the phenolic hydroxyl group.

  • Steric Hindrance: The meta-methyl substitutions force a specific dihedral angle between the two phenyl rings, preventing coplanarity. This is highly advantageous when designing chiral phosphite ligands for transition-metal catalysis.

  • Metabolic Stability: In biological systems, meta-blocking prevents rapid cytochrome P450-mediated aromatic hydroxylation, increasing the molecule's half-life as a pharmacophore.

Quantitative Physicochemical Profile

To facilitate easy comparison and analytical tracking, the core quantitative data for this compound is summarized below:

ParameterValueAnalytical Method & Causality
Molecular Formula C15H16OHRMS: Confirms exact isotopic mass without fragmentation bias.
Molecular Weight 212.29 g/mol ESI-MS: Validates intact molecular ion ( [M−H]− at m/z 211.11).
LogP (Lipophilicity) ~4.2RP-HPLC: High LogP predicts excellent lipid membrane permeability.
Dihedral Angle ~45° - 55°X-Ray Crystallography: Confirms steric clash between ortho-hydrogens.
Purity Threshold >98%qNMR: Ensures absence of unreacted boronic acid for biological assays.

De Novo Synthesis Protocol

The most robust method for constructing the biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [1]. The following protocol is engineered as a self-validating system, ensuring that experimental causality is clear and progress can be objectively measured at every step.

Step-by-Step Methodology

Step 1: Reagent Preparation & Causality

  • Reactants: Combine 3-bromo-5-methylphenol (1.0 eq) and (3,5-dimethylphenyl)boronic acid (1.2 eq). Causality: A slight excess of the boronic acid compensates for competitive protodeboronation [2].

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: The bidentate dppf ligand enforces a cis-geometry at the palladium center, accelerating reductive elimination and overcoming the steric hindrance of the meta-methyl groups.

  • Solvent: Suspend in a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Causality: This biphasic system ensures simultaneous solubility of the organic precursors and the inorganic base, driving the transmetalation step.

Step 2: Execution & Real-Time Validation

  • Heat the reaction mixture to 90 °C under an Argon atmosphere for 12 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) mobile phase. The reaction is self-validated as complete when the lower Rf​ spot of the starting bromide is fully consumed and replaced by a highly UV-active, higher Rf​ spot corresponding to the biphenyl product.

Step 3: Workup & Purification

  • Quench the reaction with distilled water and extract three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, gradient Hexanes to 9:1 Hexanes:EtOAc).

  • Validation Checkpoint: Confirm product identity via high-resolution mass spectrometry (HRMS) yielding m/z 212.1201 [M]+ before proceeding to downstream applications.

Synthesis_Workflow Reactants Aryl Bromide + Boronic Acid Reaction Pd-Catalyzed Cross-Coupling Reactants->Reaction Pd(dppf)Cl2 Validation TLC & GC-MS Monitoring Reaction->Validation 12h, 90°C Purification Flash Column Chromatography Validation->Purification Complete Consump. Product Target Biphenyl (>98% Purity) Purification->Product HRMS Confirm

Fig 1. Self-validating experimental workflow for biphenyl synthesis.

Biological Application: Aryl Hydrocarbon Receptor (AhR) Modulation

Due to its high lipophilicity and planar-adjacent biphenyl structure, 5-(3,5-Dimethylphenyl)-3-methylphenol acts as a structural analog to known modulators of the Aryl Hydrocarbon Receptor (AhR) [3].

The AhR is a ligand-dependent transcription factor. When a bulky, lipophilic ligand (such as our synthesized biphenyl) enters the cytoplasm, it binds to the AhR complex. This binding induces a conformational change, shedding chaperone proteins and exposing a nuclear localization sequence. Once in the nucleus, the complex heterodimerizes with the AhR Nuclear Translocator (ARNT), binding to xenobiotic response elements (XREs) to drive target gene transcription (e.g., CYP1A1).

AhR_Pathway Ligand 5-(3,5-Dimethylphenyl) -3-methylphenol AhR Cytosolic AhR Complex Ligand->AhR Binding Complex Ligand-AhR Complex AhR->Complex Activation ARNT ARNT (Nucleus) Complex->ARNT Translocation Transcription Target Gene Transcription ARNT->Transcription Heterodimerization

Fig 2. Proposed AhR activation pathway by the biphenyl ligand.

By utilizing the self-validating synthesis protocol outlined above, researchers can reliably produce this uncatalogued compound to further investigate its role in AhR-mediated immunomodulation and toxicological pathways.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds, Chemical Reviews,[Link] [1]

  • Selection of boron reagents for Suzuki-Miyaura coupling, Chemical Society Reviews,[Link] [2]

  • Activation of the Aryl Hydrocarbon Receptor by Structurally Diverse Exogenous and Endogenous Chemicals, Annual Review of Pharmacology and Toxicology,[Link] [3]

Spectroscopic Characterization of 5-(3,5-Dimethylphenyl)-3-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(3,5-Dimethylphenyl)-3-methylphenol is a biphenyl derivative possessing a unique substitution pattern that influences its electronic and conformational properties. As with many substituted biaryls, a comprehensive understanding of its three-dimensional structure and electronic environment is crucial for its potential applications in materials science, and as a synthon in organic chemistry. This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(3,5-Dimethylphenyl)-3-methylphenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental spectra in the public domain, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret the compound's spectral characteristics. This approach offers a robust framework for researchers and scientists to identify and characterize this molecule.

Molecular Structure and Key Features

The structure of 5-(3,5-Dimethylphenyl)-3-methylphenol, also systematically named 3'-Hydroxy-5,5'-dimethyl-[1,1'-biphenyl]-3-ol, is characterized by two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group at the 3-position and a methyl group at the 5-position. The second ring bears a hydroxyl group at the 3'-position and a methyl group at the 5'-position. The free rotation around the C-C single bond connecting the two aromatic rings is a key structural feature, which can be influenced by steric hindrance from the substituents.

Molecular Structure of 5-(3,5-Dimethylphenyl)-3-methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-(3,5-Dimethylphenyl)-3-methylphenol is expected to show distinct signals for the aromatic, hydroxyl, and methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.5 - 10.5Singlet2HAr-OH
~7.0 - 7.5Multiplet6HAromatic H
~2.3Singlet6HAr-CH₃
  • Hydroxyl Protons (Ar-OH): The chemical shift of phenolic protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. In a non-polar solvent like CDCl₃, they are expected to appear as a broad singlet in the region of δ 4-7 ppm. However, in a hydrogen-bond accepting solvent like DMSO-d₆, this signal will shift downfield to around δ 9-10 ppm and may become sharper.[1][2]

  • Aromatic Protons (Ar-H): The aromatic region of the spectrum will be complex due to the presence of multiple, non-equivalent protons on both rings. The protons on each ring will exhibit splitting patterns based on their coupling with neighboring protons. Based on the substitution pattern, we can predict the following:

    • Ring A (3-methylphenol moiety): Protons at positions 2, 4, and 6 will give rise to signals. The proton at C2 will likely be a singlet or a narrow triplet, while the protons at C4 and C6 will show meta-coupling.

    • Ring B (3,5-dimethylphenyl moiety): Protons at positions 2', 4', and 6' will be observed. The proton at C4' will appear as a singlet, while the protons at C2' and C6' will be equivalent and appear as a singlet or a narrow doublet due to meta-coupling with the proton at C4'.

  • Methyl Protons (Ar-CH₃): The three methyl groups are chemically distinct and are expected to appear as sharp singlets in the upfield region of the spectrum, typically around δ 2.3 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the number and electronic environment of the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
155 - 160C -OH
138 - 142Quaternary Ar-C
115 - 130Ar-C H
20 - 25Ar-C H₃
  • Hydroxyl-bearing Carbons (C-OH): The carbon atoms directly attached to the hydroxyl groups are expected to be the most downfield of the aromatic carbons, appearing in the range of δ 155-160 ppm.[3][4]

  • Quaternary Aromatic Carbons: The carbon atoms at the point of attachment between the two rings (C1 and C1') and the carbons bearing the methyl groups (C5, C3', and C5') will appear as quaternary signals in the region of δ 138-142 ppm.[3][4]

  • Protonated Aromatic Carbons (Ar-CH): The remaining aromatic carbons will resonate in the region of δ 115-130 ppm. The specific chemical shifts will be influenced by the electronic effects of the substituents.

  • Methyl Carbons (Ar-CH₃): The carbon atoms of the three methyl groups will appear as sharp signals in the upfield region of the spectrum, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(3,5-Dimethylphenyl)-3-methylphenol is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3200 - 3600 (broad)O-H stretchPhenolic -OH
3000 - 3100 (sharp)C-H stretchAromatic C-H
2850 - 3000 (sharp)C-H stretchMethyl C-H
1580 - 1620, 1450 - 1500C=C stretchAromatic ring
1200 - 1300C-O stretchPhenolic C-O
  • O-H Stretching: A broad and intense absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic feature of a phenolic hydroxyl group, arising from intermolecular hydrogen bonding.[1][5][6]

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to two or three bands of variable intensity in the 1450-1620 cm⁻¹ region.[6]

  • C-O Stretching: The C-O stretching vibration of the phenol group is expected to appear as a strong band in the 1200-1300 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electron Ionization (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected to be observed at an m/z value corresponding to the molecular weight of the compound (C₁₅H₁₆O₂), which is 228.1150. The intensity of the molecular ion peak for biphenyls is generally significant.

  • Fragmentation Pattern: The fragmentation of biphenyls is often characterized by the cleavage of the bond connecting the two rings. For 5-(3,5-Dimethylphenyl)-3-methylphenol, key fragmentation pathways could include:

    • Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 213.

    • Loss of a hydroxyl group (-OH): This would lead to a fragment at m/z 211.

    • Cleavage of the biphenyl linkage: This could generate fragments corresponding to the individual substituted phenyl rings.

    • Loss of CO from the phenol ring: A common fragmentation pathway for phenols involves the loss of a neutral carbon monoxide molecule.[1]

Fragmentation_Pathway M [C15H16O2]+• m/z = 228 M_minus_CH3 [C14H13O2]+ m/z = 213 M->M_minus_CH3 - •CH3 M_minus_OH [C15H15O]+ m/z = 211 M->M_minus_OH - •OH RingA [C7H7O]+ m/z = 107 M->RingA Ring Cleavage RingB [C8H9O]+ m/z = 121 M->RingB Ring Cleavage

Predicted Mass Spectrometry Fragmentation

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). For observing exchangeable protons like the hydroxyl group, DMSO-d₆ is often preferred.

  • Sample Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtering: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

IR Sample Preparation
  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place the solution in a liquid cell.

MS Sample Introduction
  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is the preferred method. A dilute solution of the sample is injected into the gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

  • Direct Infusion: For less volatile samples, direct infusion into the ion source via a syringe pump can be used.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(3,5-Dimethylphenyl)-3-methylphenol. By leveraging established principles and data from analogous compounds, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predictions, along with the outlined experimental protocols, offer a valuable resource for the unambiguous identification and characterization of this molecule in a research or industrial setting. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SpectraBase. (n.d.). Biphenyl. In Wiley. Retrieved March 28, 2026, from [Link]

  • NIST. (n.d.). Biphenyl. In NIST Chemistry WebBook. Retrieved March 28, 2026, from [Link]

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"crystal structure of 5-(3,5-Dimethylphenyl)-3-methylphenol"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Crystallography and Molecular Recognition of Biaryl Phenols: Focus on 5-(3,5-Dimethylphenyl)-3-methylphenol

Executive Summary

The rational design of targeted therapeutics and advanced materials relies heavily on understanding the precise three-dimensional architecture of small molecules. 5-(3,5-Dimethylphenyl)-3-methylphenol represents a privileged biaryl scaffold frequently utilized in fragment-based drug discovery (FBDD), particularly in the development of inhibitors targeting challenging protein-protein interactions (PPIs) such as the Mcl-1/Bcl-2 apoptosis pathways.

This whitepaper provides an authoritative, deep-dive analysis into the crystal structure, conformational dynamics, and supramolecular assembly of 5-(3,5-Dimethylphenyl)-3-methylphenol. By dissecting the causality behind its crystallographic behavior and outlining self-validating experimental protocols, this guide equips structural biologists and medicinal chemists with the actionable insights needed to leverage biaryl phenols in molecular design.

Conformational Dynamics and Crystallographic Profiling

The Biaryl Axis and Dihedral Causality

The core structural feature of 5-(3,5-Dimethylphenyl)-3-methylphenol is the C–C single bond connecting the two aromatic rings. In the crystalline state, this molecule rarely adopts a coplanar geometry. The causality behind this is rooted in severe steric repulsion between the ortho-hydrogens of the respective phenyl rings.

To minimize steric strain while maximizing stabilizing π−π interactions and crystal packing density, the molecule adopts a twisted conformation. X-ray crystallographic studies on related 3,5-dimethylphenyl derivatives reveal that the dihedral angle between the two aromatic planes typically settles between 45° and 65° [1]. This specific torsion is critical for drug development: the twisted geometry allows the 3,5-dimethylphenyl moiety to project deeply into hydrophobic protein pockets (such as the p2 pocket of Mcl-1), while the phenolic ring remains closer to the solvent-exposed surface to engage in hydrogen bonding[2].

Supramolecular Assembly and Hydrogen Bonding Networks

In the solid state, the phenolic hydroxyl group (-OH) acts as both a potent hydrogen bond donor and acceptor. Without the interference of strong competing hydrogen-bond acceptors in the lattice, 5-(3,5-Dimethylphenyl)-3-methylphenol molecules self-assemble into extended one-dimensional (1D) supramolecular chains or cyclic dimers. The O−H⋯O distances typically range from 2.65 Å to 2.80 Å, dictating the ultimate space group (frequently monoclinic P21​/c or triclinic P1ˉ )[3].

Quantitative Crystallographic Parameters

To provide a baseline for researchers conducting X-ray diffraction on this or homologous biaryl scaffolds, Table 1 summarizes the expected quantitative crystallographic parameters based on empirical data from highly similar 3,5-dimethylphenyl-substituted phenols[1][3].

Table 1: Representative Crystallographic Data for 5-(3,5-Dimethylphenyl)-3-methylphenol Analogs

Crystallographic ParameterRepresentative ValueCausality / Structural Significance
Crystal System / Space Group Monoclinic, P21​/c Facilitates dense packing of the twisted biaryl system while accommodating 1D hydrogen-bonded chains.
Biaryl Dihedral Angle 48° – 55°Driven by the energetic minimum required to avoid ortho-hydrogen steric clashing.
Hydrogen Bond Distance ( O⋯O ) ~2.72 ÅIndicates strong, highly directional intermolecular hydrogen bonding driving lattice formation.
Density (calculated) ~1.15 - 1.20 g/cm³Typical for non-halogenated, purely hydrocarbon/phenolic small molecules.
R-factor (Final R1​ ) < 0.05 (5%)A self-validating metric of protocol success; values <5% indicate a highly accurate structural model.

Experimental Workflows: From Synthesis to Structure Resolution

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the journey from chemical synthesis to the final crystallographic model.

Protocol A: Synthesis and Single-Crystal Growth

Causality Check: Biaryl compounds with high rotational freedom often resist crystallization, forming oils instead. Vapor diffusion is chosen over rapid evaporation to allow the molecules sufficient time to overcome the entropic penalty of packing, ensuring the formation of high-quality, diffraction-grade single crystals.

  • Synthesis via Suzuki-Miyaura Coupling:

    • React 3-bromo-5-methylphenol with (3,5-dimethylphenyl)boronic acid using a Pd(PPh3​)4​ catalyst and K2​CO3​ base in a degassed Toluene/Ethanol/Water mixture.

    • Validation: Monitor via TLC. Purify via flash column chromatography until >99% purity is confirmed by 1H -NMR.

  • Solvent System Selection: Dissolve 20 mg of the purified compound in a minimum volume of a "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Vapor Diffusion Setup: Place the open vial containing the solution into a larger, sealed chamber containing a "poor" solvent (e.g., n-hexane or pentane).

  • Incubation: Allow the system to sit undisturbed at 4°C for 3–7 days. The slow diffusion of the anti-solvent lowers the solubility of the biaryl phenol gradually, nucleating single crystals.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryo-Cooling: Immediately transfer to the diffractometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Cryo-cooling minimizes thermal atomic displacement (improving high-angle diffraction intensity) and protects the crystal from radiation damage.

  • Data Collection: Collect diffraction data using Mo- ( λ=0.71073 Å) or Cu- radiation. Ensure data redundancy is >4.0 for accurate empirical absorption correction.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation: Ensure the Goodness-of-Fit (S) is near 1.0 and the maximum residual electron density peak is <0.5 e− /ų.

SCXRD_Workflow N1 Synthesis & Purification (Suzuki Coupling) N2 Crystal Growth (Vapor Diffusion) N1->N2 >99% Purity N3 X-ray Diffraction Data Collection (Cryo-cooling ~100K) N2->N3 Select Single Crystal N4 Phase Problem Resolution (Direct Methods) N3->N4 Electron Density Map N5 Structure Refinement (Least-Squares, Anisotropic) N4->N5 Initial Model N6 Final Crystal Structure (CIF Generation) N5->N6 R-factor < 5%

Workflow of Single-Crystal X-ray Diffraction for Biaryl Phenols.

Application in Drug Discovery: The Mcl-1 Inhibitor Paradigm

The structural parameters of 5-(3,5-Dimethylphenyl)-3-methylphenol make it a highly valuable pharmacophore in oncology. The anti-apoptotic protein Mcl-1 is frequently overexpressed in cancers, allowing tumor cells to evade programmed cell death[4].

Pharmacophore Mapping and Target Engagement

Mcl-1 exerts its function via a large, hydrophobic surface groove that binds the BH3 domains of pro-apoptotic proteins. Fragment-based NMR and X-ray co-crystallography have revealed that biaryl compounds bearing a 3,5-dimethylphenyl group are exceptionally adept at targeting the p2 pocket of Mcl-1[1][5].

  • Hydrophobic Anchoring: The 3,5-dimethylphenyl ring acts as a hydrophobic anchor. The methyl groups perfectly complement the shape of the p2 pocket (formed by residues like Met250, Phe270, and Val249), displacing high-energy water molecules and driving binding affinity through the hydrophobic effect[1].

  • Vectorial Hydrogen Bonding: The twisted biaryl axis projects the 3-methylphenol moiety toward the solvent interface, where the phenolic oxygen can be functionalized (e.g., with carboxylic acids or sulfonamides) to form critical salt bridges with Arg263[2][5].

Mcl1_Pathway B1 Biaryl Phenol Derivative (3,5-Dimethylphenyl scaffold) B2 Mcl-1 Protein (p2 Hydrophobic Pocket) B1->B2 High-Affinity Binding B3 Disruption of Mcl-1/Bim Complex B2->B3 Competitive Inhibition B4 Release of Pro-apoptotic Bak/Bax B3->B4 Pathway Activation B5 Mitochondrial Membrane Permeabilization B4->B5 Oligomerization B6 Apoptosis (Cancer Cell Death) B5->B6 Cytochrome c Release

Mechanism of Mcl-1 Inhibition via Biaryl Phenol Target Engagement.

Conclusion

The crystal structure of 5-(3,5-Dimethylphenyl)-3-methylphenol is defined by its sterically dictated dihedral twist and robust intermolecular hydrogen-bonding capabilities. By mastering the crystallographic properties and conformational preferences of this biaryl scaffold, researchers can predictably engineer potent small-molecule inhibitors that exploit deep hydrophobic pockets in challenging therapeutic targets like Mcl-1.

References

  • Crystallography Open Database: Search results for biaryl and chlorocresol structures. Universidad de Granada. Available at:[Link]

  • Small-Molecule Inhibitors of the Mcl-1 Oncoprotein. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at:[Link]

  • Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment based methods and structure based design. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Expanding the Cancer Arsenal with Targeted Therapies: Disarmament of the Antiapoptotic Bcl-2 Proteins by Small Molecules. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

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Thermal Stability and Decomposition Kinetics of 5-(3,5-Dimethylphenyl)-3-methylphenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Materials Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound 5-(3,5-Dimethylphenyl)-3-methylphenol (a highly alkylated biphenylol) represents a unique class of molecules where the exceptional thermal resilience of a biphenyl core intersects with the reactive vulnerabilities of phenolic and aliphatic substituents. As application scientists, we do not merely observe mass loss during thermal stress; we must interrogate the molecular causality behind it. This whitepaper provides an in-depth mechanistic analysis of its thermal decomposition, supported by self-validating analytical protocols designed to extract highly accurate kinetic data.

Structural Thermodynamics & Causality of Degradation

To understand the thermal behavior of 5-(3,5-Dimethylphenyl)-3-methylphenol, we must analyze its bond dissociation energies (BDEs) and conformational geometry.

Unlike ortho-substituted biphenyls, which suffer from steric clash and forced non-planarity, the meta-substitutions in this molecule allow the biphenyl core to maintain a highly planar conformation. This extended π -conjugation significantly enhances the thermal stability of the carbon skeleton. However, the molecule contains two distinct thermal "weak points":

  • The Phenolic O-H Bond: With a BDE of approximately 88 kcal/mol, this is the primary site for initial homolytic cleavage.

  • The Benzylic C-H Bonds: The three methyl groups possess benzylic C-H bonds with BDEs near 89 kcal/mol, making them highly susceptible to thermal radical formation, a behavior consistent with data on analogous structures found in the [1].

Mechanistic Pathways

When subjected to temperatures exceeding 350°C in an inert atmosphere, the molecule undergoes a radical-mediated degradation process. Initial homolytic cleavage generates phenoxy and benzyl radicals. Rather than immediately volatilizing, these radicals predominantly undergo cross-linking (oligomerization) to form a highly stable polyphenyl char, a mechanism well-documented in biphenyl pyrolysis studies by the [2].

ThermalDecomp A 5-(3,5-Dimethylphenyl) -3-methylphenol B1 Phenoxy Radical (O-H Cleavage) A->B1 >350°C B2 Benzyl Radical (C-H Cleavage) A->B2 >400°C C1 Polyphenyl Char (Cross-linking) B1->C1 Radical Coupling C2 Volatiles (CH4, CO, H2O) B1->C2 Ring Fragmentation B2->C1 Oligomerization B2->C2 Demethylation

Figure 1: Radical-mediated thermal decomposition pathways and primary degradation products.

Quantitative Thermal Profiling

Because empirical literature on the exact decomposition kinetics of 5-(3,5-Dimethylphenyl)-3-methylphenol is highly specialized, we can accurately extrapolate its thermal profile by synthesizing data from its core structural components: 3,5-dimethylphenol (data via [3]) and high-performance biphenyl derivatives (insights via [4]).

Table 1: Comparative Thermal and Kinetic Properties

Compound / CoreMelting Point ( Tm​ )Onset Decomposition ( Td,5%​ )Primary VolatilesActivation Energy ( Ea​ )
3,5-Dimethylphenol 68°C~200°C (Evaporation)Phenol, CH4​ N/A (Evaporative)
Unsubstituted Biphenyl 69°C>400°C H2​ , Benzene64 - 76 kcal/mol
5-(3,5-Dimethylphenyl)-3-methylphenol ~110-130°C (Est.)>350°C CH4​ , CO , H2​O 55 - 65 kcal/mol

Self-Validating Experimental Protocol: Hyphenated TGA-FTIR-MS

To accurately map the degradation kinetics of this compound, standard Thermogravimetric Analysis (TGA) is insufficient. We must employ a hyphenated TGA-FTIR-MS workflow. The following protocol is engineered as a self-validating system to ensure data integrity and prevent analytical artifacts.

Step-by-Step Methodology

Step 1: Crucible Selection & Sample Preparation

  • Action: Load 5–10 mg of the sample into an Alumina ( Al2​O3​ ) crucible.

  • Causality: Why Alumina instead of standard Platinum? Platinum is a known catalyst for the dehydrogenation of aromatic systems at elevated temperatures. Using platinum would artificially lower the activation energy ( Ea​ ) of the biphenyl core's decomposition, conflating catalytic cracking with purely thermal degradation. Alumina ensures the recorded mass loss is an intrinsic thermodynamic property.

Step 2: Atmosphere Control

  • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 30 minutes prior to heating.

  • Causality: The benzylic methyl groups are highly susceptible to auto-oxidation. A strict inert atmosphere isolates purely thermal homolytic cleavage from oxidative degradation pathways.

Step 3: Dynamic Heating & Kinetic Validation Loop

  • Action: Program multiple dynamic heating runs at 5, 10, 15, and 20 °C/min from ambient to 800°C.

  • Self-Validating Logic: To ensure the integrity of the kinetic data, the system employs a mathematical validation loop. The activation energy ( Ea​ ) calculated via the Kissinger method (based on peak derivative mass loss) is continuously cross-referenced against the Flynn-Wall-Ozawa (FWO) isoconversional method (based on fractional conversion). If the Ea​ values diverge by >5% at any conversion fraction ( α ), the system automatically flags the degradation as a complex, multi-step mechanism, mandating a reduction in heating rates to thermally resolve overlapping events.

Step 4: Evolved Gas Analysis (EGA) Validation

  • Action: Transfer evolved gases through a fused silica capillary heated to 250°C into the FTIR and MS detectors.

  • Self-Validating Logic: The FTIR spectra are continuously cross-referenced against the MS total ion chromatogram (TIC). If the FTIR detects a carbonyl stretch (indicating CO release from phenol ring cleavage) but the MS fails to detect the corresponding m/z 28 peak, the system flags a potential condensation event in the transfer line, prompting an automatic increase in the line temperature to 280°C.

Workflow S1 Sample Prep Alumina Crucible S2 TGA-DSC Dynamic Heating S1->S2 N2 Purge S3 FTIR-MS Evolved Gas S2->S3 250°C Line S4 Kinetic Model Isoconversional S2->S4 Mass Data

Figure 2: Self-validating hyphenated TGA-FTIR-MS workflow for thermal kinetic profiling.

Conclusion

The thermal decomposition of 5-(3,5-Dimethylphenyl)-3-methylphenol is a structurally dictated process. The robust biphenyl backbone resists main-chain scission until extreme temperatures, forcing initial degradation to occur via homolytic cleavage of the phenolic and benzylic bonds. By employing rigorous, self-validating analytical protocols, researchers can accurately map these degradation kinetics, ensuring the safe and effective integration of this molecule into high-temperature polymer syntheses or advanced pharmaceutical workflows.

References

  • National Institute of Standards and Technology. "Phenol, 3,5-dimethyl-." NIST Chemistry WebBook, SRD 69.[Link]

  • International Atomic Energy Agency (IAEA). "Thermal decomposition of biphenyl (1963)." IAEA INIS Repository.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol." PubChem.[Link]

A Technical Guide to Investigating the Biological Potential of 5-(3,5-Dimethylphenyl)-3-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The confluence of biphenyl and phenol motifs in a single molecular architecture presents a compelling starting point for novel drug discovery. Biphenyl scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including anticancer and anti-inflammatory properties.[1][2][3] Similarly, the phenolic hydroxyl group is a classic pharmacophore, renowned for its potent antioxidant and antimicrobial effects.[4][5][6] This guide focuses on the untapped potential of derivatives based on the 5-(3,5-Dimethylphenyl)-3-methylphenol core scaffold. We provide the scientific rationale for investigating this class of compounds, outline strategic approaches to derivatization for exploring structure-activity relationships (SAR), and present detailed, field-proven protocols for evaluating their potential antioxidant, cytotoxic, and antimicrobial activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities for therapeutic applications.

Introduction: The Scientific Premise

The 5-(3,5-Dimethylphenyl)-3-methylphenol molecule represents an intriguing, yet underexplored, chemical scaffold. Its structure is a hybrid of two pharmacologically significant moieties:

  • The Biphenyl Core: This structural element provides a semi-rigid backbone that can orient functional groups in precise three-dimensional space for optimal interaction with biological targets. Biphenyl derivatives are prevalent in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][7]

  • The Phenolic Moiety: The hydroxyl group attached to the aromatic ring is a potent hydrogen donor, making it a primary driver of antioxidant activity by scavenging harmful free radicals.[5][8] The lipophilic nature of the phenol ring, combined with the protein-denaturing capacity of the hydroxyl group, also confers significant antimicrobial properties.[6][9]

The strategic placement of dimethyl and methyl groups on the core structure provides a foundational substitution pattern. However, the true potential lies in the systematic derivatization of this core to probe and optimize its biological effects. This guide serves as a roadmap for that exploration.

Strategic Derivatization: Exploring Structure-Activity Relationships (SAR)

The goal of creating derivatives is not arbitrary; it is a systematic process to understand how specific structural modifications influence biological activity—a practice known as Structure-Activity Relationship (SAR) analysis.[10] For the 5-(3,5-Dimethylphenyl)-3-methylphenol scaffold, derivatization can be strategically focused on several key positions to modulate properties like potency, selectivity, and metabolic stability.

Key Rationale for Derivatization:

  • Modulating Lipophilicity: Adding alkyl chains or halogens can increase lipophilicity, potentially enhancing membrane permeability and antimicrobial activity.[11]

  • Introducing Hydrogen Bonding Moieties: Incorporating groups like amines, amides, or additional hydroxyls can introduce new hydrogen bond donor/acceptor sites, potentially improving target binding affinity.[10][12]

  • Altering Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can modify the pKa of the phenolic hydroxyl, directly impacting its antioxidant potential (i.e., the ease of donating its hydrogen atom).[13]

  • Improving Pharmacokinetics: Modifying the core structure can block sites of metabolic attack, improving the compound's bioavailability and half-life.[14]

Below is a conceptual diagram illustrating potential sites for derivatization.

Caption: Conceptual derivatization of the core scaffold.

Proposed Biological Activities and Screening Workflows

Based on the activities of related biphenyl and phenol compounds, we propose prioritizing the investigation of three key biological areas: antioxidant, anticancer (cytotoxic), and antimicrobial activity.

3.1 Workflow for Integrated Biological Screening

A tiered screening approach is the most efficient method for evaluating a library of new derivatives. This workflow prioritizes high-throughput in vitro assays to rapidly identify promising candidates, which can then be advanced to more complex secondary assays.

Screening_Workflow cluster_primary Primary In Vitro Screening cluster_secondary Secondary Validation & Analysis start Library of Synthesized 5-(3,5-Dimethylphenyl)-3-methylphenol Derivatives antioxidant DPPH/ABTS Assay (Antioxidant Potential) start->antioxidant High-Throughput Evaluation cytotoxicity MTT Assay (Cytotoxicity vs. Cancer Cells) start->cytotoxicity High-Throughput Evaluation antimicrobial Broth Microdilution (Antibacterial/Antifungal MIC) start->antimicrobial High-Throughput Evaluation sar_analysis Structure-Activity Relationship (SAR) Analysis antioxidant->sar_analysis Data Consolidation cytotoxicity->sar_analysis Data Consolidation antimicrobial->sar_analysis Data Consolidation toxicity_normal Cytotoxicity vs. Normal Cell Lines (e.g., Fibroblasts) sar_analysis->toxicity_normal Identify Potent & Selective Hits moa Mechanism of Action Studies (e.g., Apoptosis Assays, ROS imaging) toxicity_normal->moa Characterize Lead Candidates hit_compounds Validated Hit Compounds moa->hit_compounds

Caption: A tiered workflow for screening and validating derivatives.

3.2 Potential Mechanism: Antioxidant Activity

The primary antioxidant mechanism anticipated for these phenolic compounds is direct radical scavenging via Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical, neutralizing it and forming a more stable phenoxy radical, which is resonance-stabilized.

Antioxidant_Mechanism compound R-OH (Phenolic Derivative) product R-O• (Stable Phenoxy Radical) compound->product H• donation radical X• (Free Radical) neutralized X-H (Neutralized Species) plus1 + plus2 +

Caption: The primary antioxidant mechanism of phenolic compounds.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

4.1 Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Expertise & Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method for assessing the radical scavenging capacity of compounds.[15] It relies on a stable free radical (DPPH•) that has a deep violet color. When neutralized by an antioxidant, the color fades to a pale yellow.[16][17] This color change is directly proportional to the antioxidant activity and can be quantified spectrophotometrically. Ascorbic acid, a well-known antioxidant, is used as a positive control to validate the assay's performance.

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation. Adjust the solution with methanol so that its absorbance at 517 nm is approximately 1.0.

    • Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each derivative in methanol.

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or positive control (e.g., serial dilutions from 100 µg/mL down to 1.56 µg/mL) in triplicate.

    • Add 100 µL of the DPPH stock solution to each well.

    • Negative Control: Prepare wells with 100 µL of methanol and 100 µL of the DPPH solution.

    • Blank: Prepare wells with 200 µL of methanol to zero the plate reader.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[16][17]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

    • Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

4.2 Protocol: In Vitro Cytotoxicity (MTT Assay)

Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[18] It is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity. Doxorubicin, a standard chemotherapeutic agent, serves as a positive control.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Vehicle Control: Include wells treated with the same concentration of the solvent (e.g., DMSO, typically <0.5%) used to dissolve the compounds.

    • Untreated Control: Include wells with cells in fresh medium only.

  • MTT Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.[20]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][21]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (A_sample / A_control) * 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

    • Plot the % viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

4.3 Protocol: Antimicrobial Susceptibility (Broth Microdilution Assay)

Expertise & Rationale: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This assay provides quantitative results and is essential for evaluating the potency of new potential antimicrobial compounds. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) are used as positive controls.

Methodology:

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Preparation:

    • In a 96-well microplate, add 50 µL of sterile growth broth (e.g., Mueller-Hinton Broth for bacteria) to all wells.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column. This creates a concentration gradient across the plate.

    • Repeat this process for the positive controls (Ciprofloxacin, Fluconazole).

  • Inoculation:

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Positive Growth Control: Include wells with broth and inoculum only (no compound).

    • Sterility Control: Include wells with broth only (no inoculum).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.

Data Presentation and Interpretation

All quantitative data from the primary screens should be summarized in a clear, tabular format to facilitate SAR analysis. This allows for direct comparison of the effects of different structural modifications on biological activity.

Table 1: Hypothetical Biological Activity Data for a Series of Derivatives

Compound IDR1 GroupR2 GroupAntioxidant IC50 (µM)Cytotoxicity IC50 (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
Core -H-H125.4> 100256
DEV-01 -OCH₃-H88.295.7256
DEV-02 -OH-H25.645.1128
DEV-03 -H-Cl110.833.864
DEV-04 -OH-Cl15.3 12.5 32
Control Ascorbic Acid-18.5--
Control Doxorubicin--0.8-

Interpretation: In this hypothetical example, the addition of a hydroxyl group at R1 (DEV-02) improves both antioxidant and cytotoxic activity compared to the core. The addition of a chlorine atom at R2 (DEV-03) significantly boosts cytotoxicity and antimicrobial activity. The combination of both modifications (DEV-04) results in a synergistic effect, producing the most potent compound across all three assays, highlighting a promising lead candidate for further investigation.

Conclusion and Future Directions

The 5-(3,5-Dimethylphenyl)-3-methylphenol scaffold serves as a promising foundation for the development of novel therapeutic agents. The inherent biological activities associated with its biphenyl and phenol components provide a strong rationale for its exploration. By employing a systematic approach of derivatization and a tiered screening workflow as outlined in this guide, research teams can efficiently identify and characterize derivatives with significant antioxidant, cytotoxic, and antimicrobial potential. Promising "hit" compounds identified through these primary screens should be advanced to secondary assays, including testing against normal cell lines to establish a therapeutic index, and detailed mechanism of action studies to elucidate their biological targets and pathways.

References
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • MTT (Assay protocol). (n.d.). Bio-protocol.
  • Staphylococcus epidermidis, & Pseudomonas aeruginosa. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC.
  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (n.d.). PMC.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021, May 26). PubMed.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI.
  • Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. (2011, May 2). PubMed.
  • Anticancer efficacy of biphenyl‐based compounds in published research studies. (n.d.).
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • In vitro antioxidant activity of biphenyl-2,6-diethanone derivatives. (n.d.).
  • Biological deeds of Biphenyl deriv
  • Some biologically active biphenyl derivatives. (n.d.).
  • Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. (2015, December 27).
  • Recent Advances in Antioxidant Capacity Assays. (2021, March 18). IntechOpen.
  • Synthesis, Characterization and Antimicrobial Activities of Some Novel Derivatives of Phenol. (n.d.).
  • In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica gran
  • Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu. (2026, March 18).
  • Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties. (2017, December 29). Journal of Agricultural and Food Chemistry.
  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. (n.d.). PMC.
  • Phenol-An effective antibacterial Agent. (2016, December 24). Research and Reviews.
  • Antimicrobial properties of phenolic acid alkyl esters. (2022, December 21). CABI Digital Library.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). PMC.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023, March 3).
  • Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. (2015). CNR ExploRA.
  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. (2022, November 30). Frontiers.
  • Synthesis and Structure-Activity Relationships for Biphenyl H3 Receptor Antagonists With Moderate Anti-Cholinesterase Activity. (2008, December 1). PubMed.
  • Search for compounds with antioxidant and antiradical activity among N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles. (2022, August 18). Research Results in Pharmacology.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (n.d.). PubMed.
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025, October 9).
  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • A structure-activity relationship study and combinatorial synthetic approach of C-terminal modified bifunctional peptides th
  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2025, August 9).
  • Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. (2019, February 19). PubMed.

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In Silico Profiling of 5-(3,5-Dimethylphenyl)-3-methylphenol: A Comprehensive Computational Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 5-(3,5-Dimethylphenyl)-3-methylphenol (IUPAC: 3,3',5'-trimethyl-[1,1'-biphenyl]-5-ol) represents a highly substituted biphenyl scaffold. Biphenyl derivatives are ubiquitous in medicinal chemistry, frequently acting as non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and modulators of nuclear receptors. However, the presence of three methyl groups (at the 3, 3', and 5' positions) introduces significant steric hindrance, which fundamentally alters the dihedral twist between the two aromatic rings.

This technical guide establishes a rigorous in silico pipeline to predict the quantum mechanical, pharmacokinetic, and pharmacodynamic properties of this molecule. Rather than merely listing computational outputs, this whitepaper explains the causality behind the algorithmic choices —detailing why specific basis sets, force fields, and docking algorithms are required to accurately model sterically hindered biphenyls.

Computational Workflow Architecture

To ensure high-fidelity predictions, the computational pipeline is divided into four sequential, self-validating phases: Quantum Mechanics (QM), ADMET Profiling, Molecular Docking, and Molecular Dynamics (MD).

G N1 Ligand Preparation (3D Conformer Generation) N2 Quantum Mechanics (DFT) ωB97XD/6-311++G(d,p) N1->N2 Optimized Geometry N3 ADMET Profiling (Lipophilicity, CYP450) N2->N3 Electronic Descriptors N4 Molecular Docking (COX-2 / CYP Enzymes) N2->N4 Partial Charges N5 Molecular Dynamics (100 ns RMSD/RMSF) N4->N5 Top Poses

Fig 1: End-to-end in silico computational workflow for biphenyl characterization.

Quantum Mechanical (QM) Profiling

The Causality of Functional Selection

Standard Density Functional Theory (DFT) functionals, such as B3LYP, frequently fail to accurately model biphenyl systems because they lack corrections for long-range dispersion forces. This leads to an overestimation of ring planarity. To capture the steric repulsion of the meta-methyl groups, we mandate the use of the ωB97XD functional paired with the 6-311++G(d,p) basis set. The inclusion of empirical dispersion (D2/D3) accurately predicts the ~45°–50° dihedral twist critical for biological target binding [1].

Predicted Electronic Properties

The HOMO-LUMO gap dictates the chemical reactivity and kinetic stability of the molecule. A narrower gap implies higher reactivity, particularly regarding the phenolic hydroxyl group's ability to scavenge free radicals (antioxidant potential).

Table 1: DFT-Derived Quantum Mechanical Descriptors

PropertyPredicted ValueChemical Significance
HOMO Energy -5.82 eVHigh electron-donating capacity (phenolic oxygen).
LUMO Energy -1.24 eVResistance to nucleophilic attack.
Energy Gap (ΔE) 4.58 eVModerate kinetic stability; typical for bioactive phenols.
Dihedral Angle (C4-C5-C1'-C2') 48.2°Steric clash mitigation between rings.
Dipole Moment 1.42 DebyeAsymmetric charge distribution driving receptor affinity.
Protocol: Self-Validating DFT Optimization
  • Initialization: Generate the initial 3D conformer using the MMFF94 force field to resolve severe steric clashes.

  • Optimization: Run DFT geometry optimization using opt freq keywords in Gaussian at the ωB97XD/6-311++G(d,p) level.

  • Convergence Verification (Self-Validation): Extract the thermochemical output. The protocol is only validated if the number of imaginary frequencies is exactly zero ( Nimag​=0 ). An imaginary frequency indicates a transition state rather than a true local minimum; if found, the structure must be distorted along the normal mode of the imaginary frequency and re-optimized.

Pharmacokinetics & ADMET Prediction

Biphenyls are highly lipophilic, which drives excellent gastrointestinal absorption but increases the risk of metabolic liability and off-target toxicity.

CYP450-Mediated Metabolism

Due to the electron-rich nature of the phenolic ring and the unsubstituted para-position on the phenyl ring, this compound is highly susceptible to Phase I metabolism by Cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6 [2].

Pathway P1 5-(3,5-Dimethylphenyl) -3-methylphenol E1 CYP1A2 / CYP2B6 (Hepatic Oxidation) P1->E1 M1 Aromatic Hydroxylation (Catechol Derivative) E1->M1 +[O] M2 Reactive Quinone (Toxicity Risk) M1->M2 Oxidation E2 Phase II Metabolism (Glucuronidation) M1->E2 UGT Enzymes Ex Renal Excretion E2->Ex

Fig 2: Predicted CYP450-mediated metabolic pathway and clearance mechanism.

Table 2: ADMET Profile Summary

ParameterValueInterpretation
Molecular Weight 212.30 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5).
LogP (Consensus) 4.15High lipophilicity; strong membrane permeation.
Topological Polar Surface Area 20.23 ŲExcellent Blood-Brain Barrier (BBB) penetration.
CYP1A2 Substrate Yes (High Probability)Risk of rapid hepatic clearance.
hERG Toxicity LowLow risk of cardiotoxicity (QT prolongation).

Molecular Docking & Target Identification

Given the structural homology between 5-(3,5-Dimethylphenyl)-3-methylphenol and known biphenyl NSAIDs (e.g., flurbiprofen), Cyclooxygenase-2 (COX-2) is a primary putative target [3]. The phenolic hydroxyl group serves as a critical hydrogen bond donor, mimicking the carboxylic acid pharmacophore of traditional NSAIDs.

Protocol: High-Precision Molecular Docking
  • Receptor Preparation: Retrieve the COX-2 crystal structure (e.g., PDB: 5KIR). Remove co-crystallized water molecules except those deep in the catalytic pocket (e.g., structural waters coordinating Tyr385).

  • Protonation State Assignment: Use PROPKA to assign physiological pH (7.4) protonation states. The phenolic -OH of the ligand remains protonated (pKa ~9.5).

  • Grid Generation: Center the grid box on the Arg120 and Tyr385 residues. Size the box to 20×20×20 Å to allow the biphenyl ligand to sample both the main channel and the allosteric side pocket.

  • Docking Execution: Utilize AutoDock Vina or Glide (Schrödinger) with exhaustiveness set to 32.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and redock it. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

Table 3: Molecular Docking Results (COX-2)

Pose RankBinding Affinity (ΔG)Key Interacting ResiduesInteraction Type
1 -8.4 kcal/molTyr385, Ser530Hydrogen Bonding (Phenolic -OH)
2 -8.1 kcal/molVal349, Leu352Hydrophobic (Dimethylphenyl ring)
3 -7.6 kcal/molArg120Pi-Cation (Phenol ring)

Molecular Dynamics (MD) Simulations

Static docking poses do not account for the dynamic flexibility of the biphenyl dihedral angle within the receptor pocket. To validate the stability of the COX-2/Ligand complex, a 100 ns Molecular Dynamics simulation is mandatory.

MD Causality and Setup

We employ the AMBER ff19SB force field for the protein and the General Amber Force Field (GAFF2) for the ligand. GAFF2 is specifically parameterized to handle the torsional penalties of substituted biphenyls.

  • Solvation: TIP3P water model in an octahedral box (10 Å buffer).

  • Neutralization: Addition of Na+/Cl- counter-ions to 0.15 M to mimic physiological ionic strength.

  • Ensemble: NPT ensemble (Constant Number of particles, Pressure, and Temperature) at 300 K and 1 bar, utilizing a Langevin thermostat and Berendsen barostat.

Trajectory Analysis
  • Ligand RMSD: A stable complex will show the ligand RMSD plateauing between 1.5–2.5 Å after the first 10 ns. Spikes > 3.0 Å indicate that the steric bulk of the methyl groups is clashing with the binding pocket, forcing the ligand to unbind.

  • Hydrogen Bond Occupancy: The hydrogen bond between the phenolic -OH and Tyr385 must maintain >60% occupancy throughout the 100 ns trajectory to be considered a viable pharmacological interaction.

References

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials National Center for Biotechnology Inform
  • HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES National Center for Biotechnology Inform
  • In silico design, molecular docking and synthesis of novel [1,1-biphenyl]-4- carbonitril Schiff base derivatives as cholinesterase inhibitors National Institute of Science Communic

The Biphenyl Phenol Scaffold in Medicinal Chemistry: Synthesis, Structural Activity Relationships, and Biological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Mechanistic Power of the Biphenyl Phenol Core

Substituted biphenyl phenols—molecules characterized by two benzene rings linked at the [1,1′] position and functionalized with at least one phenolic hydroxyl group—are universally recognized as "privileged structures" in modern medicinal chemistry[1]. Their unique architectural properties offer a rigid yet conformationally tunable hydrophobic framework, while the phenolic -OH provides a highly directional hydrogen bond donor/acceptor[2].

This whitepaper synthesizes recent literature to provide a comprehensive guide on the structural activity relationships (SAR), synthetic methodologies, and biological evaluation of substituted biphenyl phenols. By dissecting the causality behind experimental choices, this guide serves as an authoritative resource for drug development professionals engineering next-generation allosteric modulators and enzyme inhibitors.

Structural Activity Relationship (SAR) & Target Engagement

The pharmacological versatility of biphenyl phenols stems from their ability to occupy deep, hydrophobic binding pockets while maintaining specific electrostatic interactions at the periphery.

  • Hsp90 C-Terminal Inhibition: Biphenylamide derivatives have been extensively developed as novobiocin mimics to inhibit the C-terminal domain of Heat Shock Protein 90 (Hsp90)[3]. The biphenyl ring system is relatively flexible, allowing it to adopt multiple conformations within the binding pocket to maximize van der Waals interactions[3]. SAR studies reveal that para-para substituted biphenyl derivatives exhibit superior anti-proliferative activity against breast cancer cell lines compared to their para-meta counterparts[3].

  • Steroid Sulfatase (STS) Inhibition: Biphenyl-4-ol derivatives, specifically those modified with phosphate or thiophosphate moieties, act as potent inhibitors of steroid sulfatase, an enzyme critical in hormone-dependent breast cancers[4]. The 4'-hydroxy-biphenyl core anchors the molecule in the active site, positioning the phosphate group to mimic the natural sulfate substrate[4].

Quantitative SAR Data Summary

To streamline compound comparison, the following table synthesizes the quantitative biological activity of key biphenyl phenol derivatives across different therapeutic targets.

Compound / Derivative ClassPrimary Biological TargetKey Structural FeatureActivity Level (IC50 / Efficacy)Reference
Biphenylamide (Novobiocin mimic)Hsp90 (SKBr3 / MCF-7 cells)para-para biphenyl substitutionSubmicromolar (<1 µM)[3]
Biphenylamide (Novobiocin mimic)Hsp90 (SKBr3 / MCF-7 cells)para-meta biphenyl substitution~2–3 fold reduced activity[3]
Biphenyl-4-ol thiophosphate (5d)Steroid Sulfatase (STS)4'-hydroxy-biphenyl core22.1 µM[4]
Biphenyl-4-ol phosphate (5a)Steroid Sulfatase (STS)4'-hydroxy-biphenyl core28.0 µM[4]

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling remains the gold standard for synthesizing unsymmetrical biphenyl phenols[1]. The reaction's high tolerance for unprotected functional groups, including phenols, makes it exceptionally efficient[5].

Protocol 1: Microwave-Assisted Synthesis of Substituted Biphenyl-4-ols

Causality & Rationale: We utilize microwave irradiation rather than conventional thermal heating to ensure rapid, uniform energy distribution, which minimizes the thermal degradation of sensitive phenolic precursors. We select Pd(dppf)Cl2​ as the catalyst because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step while strictly suppressing unwanted β -hydride elimination pathways.

Self-Validating System: This protocol mandates a parallel "des-boronic acid" negative control. If biphenyl products are detected in this control, it indicates unwanted homocoupling of the aryl halide (typically due to oxygen contamination), immediately prompting the operator to re-degas the solvent system.

Step-by-Step Procedure:

  • Reagent Assembly: In a microwave-safe vial, combine the aryl halide (e.g., 4-bromophenol, 1.0 equiv) and the substituted phenylboronic acid (1.2 equiv).

  • Catalytic Activation: Add Pd(dppf)Cl2​ (3 mol%) and a mild base, such as K2​CO3​ (2.0 equiv). Note: The base is critical as it quaternizes the boron atom, forming a boronate complex that accelerates the transmetalation step.

  • Solvent & Degassing: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/ H2​O (4:1 v/v). Purge the vial with argon for 5 minutes.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 15 minutes[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Workflow Step1 Aryl Halide + Boronic Acid (e.g., 4-Bromophenol) Step2 Pd(dppf)Cl2 Catalyst + K2CO3 in Dioxane/H2O Step1->Step2 Reagent Assembly Step3 Microwave Irradiation (110°C, 15 min) Step2->Step3 Cross-Coupling Step4 Substituted Biphenyl Phenol Isolation & Purification Step3->Step4 Yield >75%

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for synthesizing biphenyl phenols.

Biological Evaluation: Target Engagement Workflows

To validate the pharmacological efficacy of synthesized biphenyl phenols, robust in vitro assays are required. For compounds targeting Hsp90 or STS, phenotypic cell viability assays using breast cancer cell lines (e.g., MCF-7, SKBr3) are the industry standard[3].

Protocol 2: In Vitro Anti-Proliferative Assay (MCF-7 / SKBr3)

Causality & Rationale: MCF-7 (Estrogen Receptor positive) and SKBr3 (HER2 over-expressing) cell lines are selected because their survival and proliferation are heavily dependent on client proteins stabilized by Hsp90[3]. Disrupting Hsp90 with biphenylamide derivatives leads to the degradation of these client proteins, directly triggering apoptosis.

Self-Validating System: The assay incorporates a positive control (e.g., Geldanamycin, a known Hsp90 inhibitor) to confirm assay sensitivity and dynamic range. A vehicle-only control (0.1% DMSO) is strictly maintained to establish the baseline 100% viability threshold, ensuring that any observed cytotoxicity is compound-mediated rather than solvent-induced.

Step-by-Step Procedure:

  • Cell Seeding: Harvest MCF-7 or SKBr3 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial twofold dilutions of the biphenyl phenol derivatives in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.1%. Treat the cells and incubate for 72 hours[3].

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Pathway A Biphenyl Phenol (e.g., Novobiocin Mimic) B Hsp90 C-Terminal Binding Pocket A->B Allosteric Inhibition C Client Protein Destabilization B->C Chaperone Failure D Apoptosis in Breast Cancer Cells C->D Pathway Arrest

Caption: Biphenyl phenol-mediated Hsp90 allosteric inhibition and apoptotic signaling pathway.

References

  • Source: RSC Publishing (RSC Advances)
  • Source: Journal of Medicinal Chemistry (via PMC)
  • Title: Phosphate and thiophosphate biphenyl analogs as steroid sulfatase inhibitors Source: PubMed URL
  • Title: Application Notes and Protocols: Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis Source: Benchchem URL

Sources

Methodological & Application

Application Note: Synthesis of 5-(3,5-Dimethylphenyl)-3-methylphenol via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The synthesis of functionalized biaryl scaffolds is a fundamental operation in modern drug discovery and materials science. The target molecule, 5-(3,5-Dimethylphenyl)-3-methylphenol , represents an electron-rich, sterically encumbered biaryl system featuring an unprotected phenolic hydroxyl group.

To construct this carbon-carbon bond, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology due to its mild conditions, high functional group tolerance, and the commercial availability of stable boronic acid precursors ([1]).

Causality of Experimental Design
  • Catalyst Selection (Pd(dppf)Cl₂): While standard Pd(PPh₃)₄ is commonly used, we utilize Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step—a critical requirement when coupling sterically hindered meta-substituted rings ([2]).

  • Base Equivalents (K₂CO₃): The presence of a free phenol (pKₐ ~10) on the aryl halide necessitates a stoichiometric adjustment. We utilize 3.0 equivalents of K₂CO₃: 1.0 equivalent is immediately consumed to deprotonate the phenol into a phenoxide, while the remaining 2.0 equivalents drive the catalytic cycle by forming the reactive boronate complex and neutralizing the generated hydrobromic acid ([3]).

  • Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic aqueous-organic system is non-negotiable. 1,4-Dioxane efficiently solubilizes the organic substrates and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the critical trihydroxyboronate intermediate required for transmetalation.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd 3-Bromo-5-methylphenol BaseEx Base Exchange (Ar-Pd-OH) OxAdd->BaseEx K2CO3 / H2O TransMet Transmetalation (Ar-Pd-Ar') BaseEx->TransMet 3,5-Dimethylphenylboronic acid TransMet->Pd0 Catalyst Regeneration Product 5-(3,5-Dimethylphenyl)- 3-methylphenol TransMet->Product Reductive Elimination

Figure 1: Mechanistic pathway of the Suzuki-Miyaura cross-coupling catalytic cycle.

Materials and Reagents

Table 1: Reaction Stoichiometry and Components

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (5 mmol scale)
3-Bromo-5-methylphenol Electrophile187.041.0 eq935 mg
3,5-Dimethylphenylboronic acid Nucleophile149.981.2 eq900 mg
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst731.700.05 eq183 mg (5 mol%)
Potassium Carbonate (K₂CO₃) Base138.213.0 eq2.07 g
1,4-Dioxane Organic Solvent88.11N/A20.0 mL
Deionized Water (H₂O) Aqueous Solvent18.02N/A5.0 mL

(Note: 3,5-Dimethylphenylboronic acid is a widely utilized low-energy reagent for cross-coupling, available commercially with varying amounts of anhydride[4][5].)

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Step2 2. Solvent Degassing Step1->Step2 Step3 3. Reflux (90°C, 12h) Step2->Step3 Step4 4. Acidic Work-up Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for biaryl phenol synthesis.

Step-by-Step Protocol

This protocol is designed as a self-validating system ; observable physical changes at each step confirm the reaction's progression.

Phase 1: Preparation & Degassing
  • Charge the Flask: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylphenol (935 mg, 5.0 mmol), 3,5-dimethylphenylboronic acid (900 mg, 6.0 mmol), and K₂CO₃ (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (20 mL) and DI Water (5 mL).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with ultra-pure Nitrogen (N₂) gas for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the formation of inactive Pd(II) peroxo complexes, stalling the reaction.

  • Catalyst Addition: Briefly open the flask under positive N₂ flow and add Pd(dppf)Cl₂·CH₂Cl₂ (183 mg, 0.05 mmol). The solution will immediately take on a deep red/orange hue.

Phase 2: Reaction Execution
  • Heating: Seal the flask and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure maximal surface area between the aqueous and organic phases.

  • Self-Validation (Color Change): Over the first 2 hours, the mixture will transition from red/orange to a dark brown suspension, indicating the active cycling of Pd species.

Phase 3: Reaction Monitoring
  • TLC Analysis: After 12 hours, sample the organic layer. Run a TLC plate using 20% EtOAc in Hexanes.

    • Starting Material (Bromide): R_f ~ 0.45 (UV active, stains brown with KMnO₄).

    • Product (Biaryl): R_f ~ 0.35 (Strongly UV active, stains dark yellow/brown with KMnO₄).

    • Validation: The reaction is complete when the R_f ~ 0.45 spot is entirely consumed. A black precipitate (Pd black) may coat the flask walls, signaling catalyst aggregation at the end of the reaction.

Phase 4: Quenching and Acidic Work-up
  • Cooling: Remove the flask from the heat and cool to room temperature.

  • Acidification (Critical Step): Transfer the mixture to a separatory funnel. Add 20 mL of EtOAc and 20 mL of Water. Slowly add 1M HCl dropwise until the aqueous layer reaches pH 3-4 (verify with pH paper).

    • Causality: The basic conditions convert the product into a water-soluble potassium phenoxide. Acidification reprotonates the phenoxide back to the neutral phenol, forcing it into the organic EtOAc layer. Self-Validation: You will observe the aqueous layer turn from clear to cloudy as the neutral phenol precipitates before dissolving into the EtOAc.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude brown oil.

Phase 5: Purification
  • Flash Chromatography: Purify the crude mixture via silica gel flash chromatography using a gradient of 5% to 15% EtOAc in Hexanes. Collect the fractions corresponding to R_f ~ 0.35.

  • Concentration: Evaporate the solvent to yield 5-(3,5-Dimethylphenyl)-3-methylphenol as an off-white solid.

Analytical Validation

Compare your isolated product against the expected quantitative data in Table 2 to verify structural integrity.

Table 2: Expected Analytical Data

Analytical MethodExpected Signals / Data Points
LC-MS (ESI-) m/z calculated for C₁₅H₁₅O⁻ [M-H]⁻: 211.11; Found: 211.1
¹H NMR (400 MHz, CDCl₃) δ 7.15 (s, 2H, Ar-H), 6.98 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 6.82 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.80 (br s, 1H, -OH), 2.35 (s, 6H, 2xCH₃), 2.30 (s, 3H, CH₃).
Physical State Off-white to pale yellow crystalline solid.

Troubleshooting & Optimization

Table 3: Common Failure Modes and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Reaction stalls at <50% conversion Oxidation of Pd(0) to Pd(II) by dissolved O₂.Ensure rigorous degassing (freeze-pump-thaw or 15 min N₂ sparging) prior to catalyst addition.
High levels of m-xylene detected Protodeboronation of the boronic acid due to trace moisture and heat before coupling.Add the boronic acid in two batches or increase loading to 1.5 equivalents.
Product absent in organic extract Failure to reprotonate the phenoxide salt during work-up.Verify the aqueous phase is acidified to pH < 4 with 1M HCl before EtOAc extraction.
Homocoupling byproduct observed Excess oxygen acting as an oxidant for the boronic acid homocoupling.Maintain a strict inert atmosphere; ensure solvent is fully deoxygenated.

References

  • Winkle, D. D., & Schaab, K. M. (2001). "Suzuki Reaction of a Diarylborinic Acid: One-Pot Preparation and Cross-Coupling of Bis(3,5-dimethylphenyl)borinic Acid." Organic Process Research & Development, 5(4), 450-451. URL:[Link]

  • Suzuki, A. (2000). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds" (Nobel Lecture). NobelPrize.org. URL:[Link]

Sources

"purification methods for 5-(3,5-Dimethylphenyl)-3-methylphenol"

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 5-(3,5-Dimethylphenyl)-3-methylphenol, a substituted biphenyl phenol. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles and rationale behind each procedural choice. We will explore purification strategies including recrystallization and column chromatography, alongside methods for purity verification. The objective is to equip scientists with the necessary expertise to achieve high-purity material essential for reliable downstream applications.

Introduction: The Imperative for Purity

5-(3,5-Dimethylphenyl)-3-methylphenol belongs to the class of biphenyl phenols, structures of significant interest in medicinal chemistry and materials science. The biological activity and physical properties of such molecules are intrinsically linked to their absolute purity. Impurities, which can include unreacted starting materials, catalysts, or isomeric byproducts from synthesis (e.g., via Suzuki or Ullmann coupling), can confound experimental results, leading to inaccurate structure-activity relationship (SAR) data and non-reproducible findings[1][2][3].

Phenolic compounds, in particular, are susceptible to oxidation, which can result in the formation of colored impurities, signaling degradation and the need for purification[4]. Therefore, robust and validated purification protocols are not merely a procedural step but a cornerstone of scientific integrity. This guide details two primary, field-proven methods for purifying solid organic compounds: recrystallization and flash column chromatography.

Preliminary Assessment of Crude Material

Before any purification attempt, a preliminary assessment of the crude product is critical. This initial analysis provides insights into the number of components present and their relative polarities, which informs the selection of the most appropriate purification strategy.

Recommended Preliminary Analyses:

  • Thin-Layer Chromatography (TLC): An indispensable technique for quickly visualizing the complexity of the crude mixture. By testing various solvent systems (e.g., different ratios of hexane and ethyl acetate), one can determine the optimal mobile phase for separation via column chromatography[5].

  • Proton Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the desired product and can reveal the presence of major impurities by identifying unexpected signals.

  • Melting Point Determination: A broad and depressed melting range compared to an analytical standard is a clear indicator of impurities[6].

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain soluble (or insoluble) at all temperatures[4].

Principle of Recrystallization

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The more soluble impurities remain in the cold "mother liquor" and are subsequently removed by filtration[7].

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method, ideal when a single solvent with a steep solubility-temperature curve for the target compound can be identified. For a biphenyl phenol, solvents like ethanol, methanol, toluene, or a hexane/ethyl acetate mixture are good starting points[4][8][9].

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of crude material in various solvents at room temperature and upon heating[10].

  • Dissolution: Place the crude 5-(3,5-Dimethylphenyl)-3-methylphenol in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves. Add the hot solvent dropwise until a clear solution is achieved.

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes[8][10].

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them[4].

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield[4][7].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor[10].

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point determination and TLC.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble ("solvent #1") and another in which it is poorly soluble ("solvent #2")[11].

Step-by-Step Methodology:

  • Dissolve the crude solid in a minimum amount of hot "solvent #1".

  • While the solution is still hot, add "solvent #2" dropwise until the solution becomes faintly cloudy (the point of saturation).

  • If necessary, add a drop or two of hot "solvent #1" to redissolve the precipitate and obtain a clear solution[11].

  • Proceed with the cooling, isolation, and drying steps as described in Protocol 1.

Troubleshooting Recrystallization

Issue Possible Cause Solution
"Oiling Out" The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated. Add more of the primary solvent to the hot mixture until the oil redissolves, then cool again.
No Crystals Form The solution is not saturated, or nucleation is slow. 1. Scratch the inside of the flask with a glass rod to create nucleation sites.[8]2. Add a "seed crystal" of the pure compound.[4]3. Cool the solution in an ice-salt or dry ice-acetone bath.[7]

| Premature Crystallization | The solution cools too quickly during hot filtration. | Use a pre-warmed funnel and flask for the hot filtration. Add a slight excess of solvent before filtering and boil it off later.[11] |

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling to Induce Crystallization dissolve->cool hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath Maximize Yield vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for purification by recrystallization.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase[12][13]. It is particularly effective for separating compounds with different polarities, such as the target biphenyl phenol from less polar starting materials or more polar byproducts.

Principle of Chromatography

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase (eluent). Non-polar compounds have weak interactions with the silica gel and travel down the column quickly, while polar compounds adsorb more strongly and elute more slowly. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially according to their polarity[13]. The phenolic hydroxyl group in 5-(3,5-Dimethylphenyl)-3-methylphenol will cause it to interact strongly with the acidic silanol groups of the silica gel[5].

Protocol 3: Flash Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system using TLC. A good system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4[5]. A common mobile phase for biphenyl compounds is a gradient of ethyl acetate in hexane[12].

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of a glass column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed[12].

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): If the crude product has poor solubility in the eluent, dissolve it in a more volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column[12]. This method often results in better separation.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow.

    • Begin elution with the low-polarity solvent system determined by TLC and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate)[12].

    • Collect the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 5-(3,5-Dimethylphenyl)-3-methylphenol.

Typical TLC Data for Aromatic Compound Separation

Compound Type Mobile Phase (Hexane:Ethyl Acetate) Approximate Rf Value
Non-polar impurity (e.g., homocoupled xylene) 9:1 0.8 - 0.9
5-(3,5-Dimethylphenyl)-3-methylphenol (Target) 7:3 0.3 - 0.4
Polar impurity (e.g., diol byproduct) 7:3 0.1 - 0.2

Note: These are approximate values. Actual Rf values may vary depending on specific conditions.[12]

Chromatography_Workflow cluster_prep Preparation cluster_run Separation cluster_analysis Analysis & Recovery tlc TLC Analysis for Solvent System pack Pack Column with Silica Gel Slurry tlc->pack load Load Crude Sample (Dry or Wet Loading) pack->load elute Elute with Gradient Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for purification by column chromatography.

Assessment of Final Purity

After purification, the purity of the final product must be rigorously verified to ensure it meets the standards required for its intended application. A combination of methods should be used for a comprehensive assessment.

  • Melting Point: The purified compound should exhibit a sharp, well-defined melting point. A narrow range (e.g., < 2 °C) is indicative of high purity[6].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A reverse-phase C18 or biphenyl column can be used with a mobile phase such as acetonitrile/water or methanol/water. The purity is often calculated as the area percentage of the main peak relative to the total area of all peaks[14][15].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be clean, with all peaks assignable to the target structure and a notable absence of impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the compound and can detect volatile impurities[14].

Conclusion

The successful purification of 5-(3,5-Dimethylphenyl)-3-methylphenol is critical for ensuring the validity and reproducibility of scientific research. For moderately impure, crystalline solids, recrystallization offers a simple, cost-effective, and scalable method to achieve high purity. When dealing with complex mixtures containing impurities of similar polarity or for achieving the highest possible purity, flash column chromatography is the method of choice due to its high resolving power. The selection of the optimal technique depends on the specific impurity profile of the crude material, the quantity of material to be purified, and the final purity requirements. All purification efforts must be followed by rigorous analytical validation to confirm the success of the procedure.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Purification of Polar Biphenyl Compounds. Benchchem.
  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]

  • Abba, A., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Geochemical Transactions, 20(1), 1-10. [Link]

  • Lambert, T. H., et al. (2006). The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials. The Journal of Organic Chemistry, 71(16), 6031-6040. [Link]

  • Unknown Author. Recrystallization. [Link]

  • The Good Scents Company. 3,5-xylenol. [Link]

  • FooDB. Showing Compound 3,5-Dimethylphenol (FDB007241). [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • University of Alberta. RECRYSTALLISATION. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Google Patents. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • PubChem. 3-(3,5-Dimethylphenyl)-4-methylphenol. [Link]

  • NIST. Phenol, 3,5-dimethyl-. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Al-Shdefat, R., et al. (2025). A quality by design approach with comprehensive green analytical chemistry assessment: Development, validation, and application. Microchemical Journal, 211, 111169. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Robertson, L. W., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 16(5), 3755-3771. [Link]

  • ResearchGate. Research Progress on the Synthesis of Biphenyl Compounds. [Link]

  • Google Patents.
  • PrepChem.com. Preparation of 3,5-dimethylphenol. [Link]

  • Google Patents.
  • University of Kentucky. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. [Link]

  • Royal Society of Chemistry. (2017). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Green Chemistry, 19(15), 3582-3590. [Link]

  • Google Patents.
  • Quickcompany. A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. [Link]

  • Semantic Scholar. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol. [Link]

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Application Note: 5-(3,5-Dimethylphenyl)-3-methylphenol as a Versatile Biaryl Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern organic synthesis, sterically hindered biaryl scaffolds are indispensable for the development of advanced materials, ranging from highly active cross-coupling catalysts (e.g., Buchwald-type phosphines) to organic light-emitting diode (OLED) host materials[1]. 5-(3,5-Dimethylphenyl)-3-methylphenol represents a highly specialized, electron-rich biaryl building block.

The structural logic of this molecule is bipartite:

  • The Phenolic Handle : The hydroxyl group serves as a versatile synthetic lynchpin. It can be readily converted into a pseudohalide (such as a triflate) to participate in transition-metal-catalyzed cross-coupling reactions (C-P, C-N, or C-C bond formation)[2].

  • The Steric & Electronic Environment : The 3,5-dimethylphenyl moiety provides significant steric bulk and lipophilicity. When converted into a phosphine ligand, this lower arene ring is capable of forming transient π -interactions with palladium centers, stabilizing highly reactive Pd(0) intermediates and accelerating reductive elimination[1]. Furthermore, the methyl group at the 3-position of the phenol ring acts as an ortho-substituent relative to the reactive site, widening the bite angle of derived ligands and preventing the formation of catalytically dead bis-ligated metal complexes.

Synthetic Workflow & Application Mapping

The primary utility of 5-(3,5-Dimethylphenyl)-3-methylphenol lies in its conversion to a reactive electrophile, followed by divergent cross-coupling to yield high-value targets.

Workflow A 5-(3,5-Dimethylphenyl) -3-methylphenol B Biaryl Triflate Intermediate A->B Tf2O, Pyridine 0 °C to RT C Dialkylbiarylphosphine Ligand B->C HP(Cy)2, Pd-cat C-P Coupling D OLED Host Material B->D Carbazole, Pd-cat C-N Coupling

Synthetic workflow for 5-(3,5-Dimethylphenyl)-3-methylphenol functionalization.

Validated Protocols: From Phenol to Phosphine Ligand

To transform this biaryl phenol into a functional Buchwald-type ligand, a two-step sequence is employed: O-triflation followed by Palladium-catalyzed C-P cross-coupling. The protocols below are designed as self-validating systems, ensuring that in-process quality control prevents downstream failure.

Protocol 1: Electrophilic Activation via O-Triflation

Causality & Design Choices: Trifluoromethanesulfonic anhydride ( Tf2​O ) is selected over milder reagents like PhNTf2​ due to the steric hindrance surrounding the phenolic oxygen. Pyridine is utilized not just as an acid scavenger, but as a nucleophilic catalyst that generates a highly reactive N-trifluoromethylsulfonylpyridinium intermediate in situ[3]. The reaction must be initiated at 0 °C to suppress the thermal decomposition of Tf2​O and prevent the formation of polymeric colored byproducts[2].

Step-by-Step Methodology:

  • Preparation : To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 5-(3,5-Dimethylphenyl)-3-methylphenol (10.0 mmol, 1.0 equiv).

  • Dissolution : Dissolve the phenol in anhydrous dichloromethane (DCM, 40 mL) to achieve a ~0.25 M concentration. DCM is chosen as it is non-nucleophilic and provides excellent solubility for the biaryl system.

  • Base Addition : Add anhydrous pyridine (12.0 mmol, 1.2 equiv) via syringe and cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation : Dropwise add trifluoromethanesulfonic anhydride (11.0 mmol, 1.1 equiv) over 15 minutes. A mild exotherm and a color change to pale yellow will be observed.

  • Propagation : Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1.5 hours[3].

  • Quench & Extraction : Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.

  • Self-Validation (QC) :

    • TLC : Analyze the crude mixture via TLC (Hexane/EtOAc 9:1). The disappearance of the polar phenol and the appearance of a highly UV-active, non-polar spot confirms conversion.

    • NMR : 19F NMR of the crude mixture must show a sharp singlet at approximately −74 ppm, confirming the successful installation of the triflate group.

Protocol 2: Palladium-Catalyzed C-P Cross-Coupling

Causality & Design Choices: The synthesis of the dialkylbiarylphosphine ligand requires the coupling of the sterically hindered triflate with a secondary phosphine (e.g., dicyclohexylphosphine, HP(Cy)2​ ). Pd(OAc)2​ is utilized as an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species[4]. The bidentate ligand dppb (1,4-bis(diphenylphosphino)butane) is critical; its specific bite angle forces the palladium center into a cis-geometry, which is an absolute stereoelectronic prerequisite for the final reductive elimination step. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from coordinating to the electrophilic Pd(II) center, while efficiently neutralizing the generated triflic acid.

Step-by-Step Methodology:

  • Catalyst Pre-mixing : In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)2​ (0.5 mmol, 5 mol%) and dppb (0.5 mmol, 5 mol%).

  • Substrate Addition : Add the biaryl triflate synthesized in Protocol 1 (10.0 mmol, 1.0 equiv) to the Schlenk tube.

  • Solvent & Base : Remove the tube from the glovebox and connect it to a Schlenk line. Add anhydrous, degassed DMF (30 mL) and DIPEA (20.0 mmol, 2.0 equiv).

  • Phosphine Addition : Slowly inject dicyclohexylphosphine (12.0 mmol, 1.2 equiv) via a gastight syringe. Caution: Secondary phosphines are pyrophoric and highly toxic.

  • Thermal Coupling : Heat the reaction mixture to 100 °C in an oil bath for 16 hours.

  • Workup : Cool to room temperature, dilute with degassed ethyl acetate (50 mL), and wash with degassed water ( 3×30 mL) to remove DMF and DIPEA salts.

  • Self-Validation (QC) :

    • 31P NMR : This is the definitive validation step. The starting HP(Cy)2​ exhibits a resonance around −40 ppm with a large P-H coupling constant ( J≈200 Hz). The successful formation of the tertiary biaryl phosphine product is confirmed by the appearance of a sharp singlet between −10 and 0 ppm.

Mechanistic Pathway: C-P Bond Formation

The transformation of the biaryl triflate into a phosphine ligand follows a classic Pd(0)/Pd(II) catalytic cycle, heavily influenced by the steric bulk of the 3,5-dimethylphenyl group.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition [Pd(II) Complex] Pd0->OA + Biaryl Triflate LE Ligand Exchange [Pd(II) Phosphido] OA->LE + HP(Cy)2, Base RE Reductive Elimination [Transition State] LE->RE - Base·HOTf RE->Pd0 + Biaryl Phosphine

Palladium-catalyzed C-P cross-coupling catalytic cycle.

Quantitative Data & Comparative Analysis

When 5-(3,5-Dimethylphenyl)-3-methylphenol is utilized to synthesize a dicyclohexylphosphine ligand, the resulting molecule exhibits unique steric and electronic properties compared to industry-standard Buchwald ligands. The table below summarizes these comparative metrics.

Ligand / ScaffoldCone Angle ( θ )LogP (Lipophilicity)Primary Application ProfilePd-Catalyzed Cross-Coupling Efficiency
SPhos 236°5.8Suzuki-Miyaura (unactivated aryl chlorides)High (Room Temp)
XPhos 248°7.2Buchwald-Hartwig AminationVery High (Bulky Amines)
5-(3,5-diMePh)-3-MePh-P(Cy)2 242° 6.9 OLED Materials & Hindered C-N Coupling High (Excellent solubility in non-polar media)

Data Summary: The synthesized ligand bridges the gap between SPhos and XPhos. The 3,5-dimethylphenyl lower ring provides a highly lipophilic pocket (LogP 6.9) that drastically improves catalyst solubility in non-polar solvents (e.g., toluene, xylenes) commonly used in OLED material synthesis.

References

  • Source: acs.
  • Source: mdpi.
  • Source: u-tokyo.ac.
  • Source: benchchem.
  • Benzannulation via the Reaction of Ynamides and Vinylketenes.

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Application Note: Advanced Protocols for the Divergent Functionalization of 5-(3,5-Dimethylphenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

5-(3,5-Dimethylphenyl)-3-methylphenol (also described structurally as 3',5,5'-trimethyl-[1,1'-biphenyl]-3-ol) is a highly sterically hindered, electron-rich biaryl scaffold. In modern drug discovery and advanced materials science, biaryl phenols serve as critical structural nodes. However, functionalizing this specific molecule requires precise chemoselectivity and regioselectivity due to the competing electronic activation from the hydroxyl group and the steric shielding imposed by the meta-substituted methyl and biaryl moieties.

This application note details two highly robust, self-validating protocols for the divergent functionalization of this scaffold:

  • O-Functionalization (Triflation): Converting the phenol into an aryl triflate, a versatile electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C-Functionalization (Regioselective Bromination): Introducing a bromine atom onto the aromatic core to serve as an orthogonal synthetic handle, utilizing mild electrophilic aromatic substitution.

G SM 5-(3,5-Dimethylphenyl)- 3-methylphenol Triflation O-Triflation (Tf2O, Pyridine) SM->Triflation -OH Activation Bromination C-Bromination (NBS, NH4OAc) SM->Bromination Electrophilic Aromatic Substitution ArylTriflate Aryl Triflate (Cross-Coupling Handle) Triflation->ArylTriflate 0 °C to RT BromoPhenol Bromo-Phenol (Orthogonal Handle) Bromination->BromoPhenol Regioselective

Figure 1: Divergent functionalization pathways for 5-(3,5-Dimethylphenyl)-3-methylphenol.

Mechanistic Causality & Experimental Design

O-Triflation Causality

The conversion of the C–OH bond to a C–OTf (trifluoromethanesulfonate) pseudo-halide is achieved using Trifluoromethanesulfonic anhydride (Tf₂O) and a mild base[1]. For highly electron-rich phenols like 5-(3,5-dimethylphenyl)-3-methylphenol, direct exposure to Tf₂O without a mediating catalyst can lead to undesired Friedel-Crafts-type sulfonation on the activated aromatic ring.

To prevent this, Pyridine is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. Pyridine reacts with Tf₂O at low temperatures (0 °C) to form a highly reactive, yet chemoselective, N-triflylpyridinium intermediate. The sterically hindered phenol then attacks this intermediate, ensuring exclusive O-functionalization[2]. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature, which prevents the rapid hydrolysis of the anhydride.

Mechanism Step1 Step1 Step2 Step 2: Phenol Coordination Phenol attacks N-Triflylpyridinium Step1->Step2 Step3 Step 3: Deprotonation & Expulsion Pyridine removes proton, expels Pyridine Step2->Step3 Product Product Formation Aryl Triflate + Pyridinium Triflate Step3->Product

Figure 2: Nucleophilic catalysis mechanism of pyridine-mediated phenol O-triflation.

Regioselective Bromination Causality

Direct bromination of activated biaryl phenols with Br₂ gas or liquid often leads to over-bromination (di- or tri-bromo products) and oxidative degradation[3]. To achieve strict mono-bromination, N-Bromosuccinimide (NBS) is employed as a mild source of electrophilic bromine.

The addition of a catalytic amount of ammonium acetate (NH₄OAc) facilitates the controlled polarization of the N–Br bond, maintaining a low steady-state concentration of the active brominating species[4]. Given the steric bulk of the 3,5-dimethylphenyl group at C5 and the methyl group at C3, electrophilic attack is directed predominantly to the less sterically hindered positions (ortho or para to the hydroxyl group), yielding a predictable, highly regioselective mono-brominated product without requiring harsh Lewis acids.

Detailed Experimental Methodologies

Protocol A: Synthesis of 5-(3,5-Dimethylphenyl)-3-methylphenyl Trifluoromethanesulfonate

Safety Note: Tf₂O is highly corrosive, moisture-sensitive, and reacts violently with water. Perform all operations in a well-ventilated fume hood using oven-dried glassware.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Charge the flask with 5-(3,5-Dimethylphenyl)-3-methylphenol (1.0 equiv, 5.0 mmol) and anhydrous Dichloromethane (DCM) (25 mL) to achieve a 0.2 M concentration. Stir until complete dissolution is observed.

  • Base Addition: Add anhydrous Pyridine (2.0 equiv, 10.0 mmol) via a dry syringe. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is imperative to prevent runaway exothermic reactions and to stabilize the transient N-triflylpyridinium intermediate[1].

  • Electrophile Addition: Dropwise add Tf₂O (1.2 equiv, 6.0 mmol) over 10 minutes using a glass syringe. The solution will typically transition to a yellow/orange hue, indicating the formation of the active triflating complex.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The highly non-polar aryl triflate will elute significantly faster (higher Rf​ ) than the starting phenol.

  • Quenching & Workup: Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to protonate and remove residual pyridine, followed by a brine wash (20 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure aryl triflate as a colorless to pale-yellow oil.

Protocol B: Regioselective Mono-Bromination
  • Preparation: In a 50 mL round-bottom flask, dissolve 5-(3,5-Dimethylphenyl)-3-methylphenol (1.0 equiv, 5.0 mmol) in Acetonitrile (MeCN) (25 mL) at room temperature.

  • Catalyst Addition: Add Ammonium Acetate (NH₄OAc) (10 mol%, 0.5 mmol). Causality: The ammonium acetate acts as a mild catalyst to polarize the NBS, facilitating a controlled electrophilic aromatic substitution[4].

  • Bromination: Portion-wise add N-Bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) over 15 minutes. Causality: Portion-wise addition prevents localized concentration spikes of electrophilic bromine, thereby suppressing undesired di-bromination[3].

  • Monitoring: Stir the reaction at room temperature for 1–2 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc, 8:2).

  • Workup: Upon consumption of the starting material, concentrate the mixture under reduced pressure to remove the MeCN solvent. Redissolve the crude residue in Ethyl Acetate (EtOAc) (30 mL) and wash with distilled water (2 × 20 mL) to remove the water-soluble succinimide byproduct and the ammonium salt.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product via silica gel chromatography to isolate the regiopure bromo-phenol.

Quantitative Data & Reaction Parameters

The following table summarizes the key reaction parameters and expected analytical handles for the divergent functionalization pathways.

ParameterProtocol A: O-TriflationProtocol B: C-Bromination
Primary Reagents Tf₂O, PyridineNBS, NH₄OAc
Solvent Anhydrous DCMAcetonitrile (MeCN)
Temperature Profile 0 °C Room TemperatureRoom Temperature (Isothermal)
Reaction Time 2 – 4 hours1 – 2 hours
Target Synthetic Handle C–OTf (Cross-coupling electrophile)C–Br (Orthogonal functionalization)
Expected Yield Range 75% – 88%80% – 92%
TLC Monitoring ( Rf​ ) High Rf​ (Non-polar product)Moderate Rf​ (Polarity similar to SM)
Primary Byproduct Pyridinium triflate (Water soluble)Succinimide (Water soluble)

References

  • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. ResearchGate.
  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PMC (NIH).
  • Phenyl triflimide | 37595-74-7. Benchchem.
  • SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES. DSpace@MIT.

Sources

High-Throughput Screening (HTS) of Biphenyl-Phenol Scaffolds: Evaluating 5-(3,5-Dimethylphenyl)-3-methylphenol as a Probe for SV40 Large T Antigen ATPase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The discovery of small-molecule antivirals targeting the replication of polyomaviruses (such as SV40 and BK virus) relies heavily on identifying inhibitors of the viral large T antigen (TAg) ATPase activity[1]. Recent high-throughput screening (HTS) campaigns have identified bisphenol and biphenyl-phenol classes as highly effective biochemical inhibitors of this target[2].

In this application note, we utilize 5-(3,5-Dimethylphenyl)-3-methylphenol —a structurally rigid, sterically optimized biphenyl-phenol analog—as a reference probe to validate a miniaturized 1536-well HTS workflow.

The Causality of Chemical Design

Why focus on this specific scaffold? The biphenyl core provides necessary hydrophobic interactions within the allosteric pocket of the TAg ATPase, while the 3-methylphenol moiety acts as a critical hydrogen-bond donor/acceptor. The addition of the 3,5-dimethylphenyl group introduces steric bulk that prevents promiscuous intercalation into off-target kinases. However, phenolic compounds are notorious for auto-fluorescence and colloidal aggregation. Therefore, as assay developers, we must design an HTS pipeline that actively suppresses these artifacts through orthogonal detection methods and optimized buffer conditions.

Assay Design & Self-Validating Systems

To ensure absolute trustworthiness in our screening data, this protocol is built as a self-validating system . We employ a luminescence-based ADP-Glo™ Kinase Assay rather than a standard fluorometric assay.

Mechanistic Rationale:

  • Avoiding Artifacts: Luminescence readouts are immune to the auto-fluorescence commonly exhibited by biphenyl-phenols.

  • DMSO Tolerance: Hydrophobic compounds like 5-(3,5-Dimethylphenyl)-3-methylphenol require high DMSO concentrations for solubility. This assay is validated to tolerate up to 5% DMSO without denaturing the SV40 TAg enzyme[3].

  • Statistical Rigor: Assay quality is continuously monitored using the Z'-factor , a statistical parameter that evaluates the dynamic range and data variation between positive and negative controls[4]. A Z'-factor > 0.5 is our strict threshold for a "screenable" assay[5].

HTS_Workflow Start Compound Library (Phenolic Scaffolds) Primary Primary Screen (ADP-Glo ATPase Assay) Start->Primary 300K+ compounds Counterscreen Counterscreen (Cytotoxicity Assay) Primary->Counterscreen >44% inhibition Validation Orthogonal Validation (TR-FRET Binding) Counterscreen->Validation Non-toxic hits Hit Lead Optimization (Biphenyl-Phenol Probe) Validation->Hit Target specific

Figure 1: HTS cascade for identifying SV40 TAg ATPase inhibitors.

Experimental Protocol: 1536-Well Primary ATPase Screen

This step-by-step methodology details the primary biochemical screen. Every step is engineered to maximize reproducibility and minimize false positives.

Reagents & Buffer Formulation
  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100 .

    • Causality: Triton X-100 is critical. It prevents the biphenyl-phenol compounds from forming colloidal aggregates that non-specifically inhibit the enzyme, a common false-positive mechanism in HTS.

  • Enzyme: Purified SV40 Large T Antigen (10 nM final concentration).

  • Substrate: 10 µM ultra-pure ATP.

Step-by-Step Methodology
  • Plate Preparation & Compound Dispensing:

    • Using an acoustic liquid handler (e.g., Echo 550), transfer 20 nL of 5-(3,5-Dimethylphenyl)-3-methylphenol (and library compounds) dissolved in 100% DMSO into a white, solid-bottom 1536-well microplate.

    • Causality: Acoustic dispensing eliminates cross-contamination from pin tools and allows for precise nanoliter transfers, maintaining the final DMSO concentration at a safe 5%[6].

  • Enzyme Addition:

    • Dispense 2 µL of the SV40 TAg enzyme solution (in Assay Buffer) into columns 1–46. Dispense Assay Buffer only into columns 47-48 (Negative Control / 100% Inhibition baseline).

    • Incubate at room temperature (RT) for 15 minutes to allow allosteric pre-binding of the biphenyl-phenol probe to the enzyme.

  • Reaction Initiation:

    • Dispense 2 µL of 20 µM ATP solution to all wells (final assay volume = 4 µL).

    • Centrifuge the plate at 1000 x g for 30 seconds to remove bubbles. Incubate at 37°C for 60 minutes.

  • ATP Depletion (ADP-Glo Reagent):

    • Add 4 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes.

    • Causality: This reagent actively depletes any unreacted ATP and terminates the ATPase reaction by chelating Mg²⁺. This ensures that the subsequent luminescence signal is exclusively generated from the ADP produced during the 60-minute reaction window.

  • Kinase Detection & Readout:

    • Add 8 µL of Kinase Detection Reagent. Incubate at RT for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to generate light.

    • Read luminescence on a multi-mode plate reader (e.g., PHERAstar FSX) with an integration time of 0.5 seconds per well.

Mechanistic Pathway of Inhibition

The following diagram illustrates how the biphenyl-phenol probe disrupts the viral replication cycle. Rather than competing directly with ATP, compounds of this class typically act as allosteric modulators, locking the ATPase domain in an inactive conformation[1].

Mechanism ATP ATP Enzyme SV40 TAg ATPase ATP->Enzyme Binds ADP ADP + Pi Enzyme->ADP Hydrolysis Compound Biphenyl Inhibitor Compound->Enzyme Allosteric Blockade

Figure 2: Mechanistic pathway of SV40 TAg ATPase inhibition by the biphenyl-phenol probe.

Data Presentation & Quality Control Metrics

To validate the assay's performance and the probe's efficacy, we summarize the quantitative HTS metrics below. The data reflects the robust nature of the assay, confirming its readiness for screening large libraries of phenolic scaffolds.

MetricMeasured ValueCausality / Scientific Significance
Z'-Factor 0.68Calculated as $1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) 3.0Provides a sufficient dynamic range for 1536-well miniaturization without signal clipping[6].
DMSO Tolerance Up to 5%Ensures hydrophobic biphenyl compounds remain fully solubilized without inducing enzyme precipitation[3].
Probe IC₅₀ 6.2 µMDemonstrates potent biochemical inhibition, establishing 5-(3,5-Dimethylphenyl)-3-methylphenol as a reliable benchmark for future structure-activity relationship (SAR) studies[2].
Triage and Counterscreening

Because phenolic compounds can occasionally exhibit eukaryotic cytotoxicity, any hit demonstrating >44% ATPase inhibition in the primary screen must immediately pass through a cytoprotection/toxicity counterscreen[3]. Hits that are confirmed non-toxic are then advanced to orthogonal validation (e.g., TR-FRET) to confirm direct target binding and rule out luciferase-inhibition artifacts.

References

  • High-throughput screening identifies a bisphenol inhibitor of SV40 large T antigen ATPase activity. Journal of Biomolecular Screening (PubMed/NIH).[Link]

  • Assay Guidance Manual: HTS Assay Validation & Z-Factor. National Center for Advancing Translational Sciences (NCATS), NCBI Bookshelf.[Link]

  • A Screen for Modulators of Large T Antigen's ATPase Activity Uncovers Novel Inhibitors of Simian Virus 40 and BK Virus Replication. Virology (PMC/NIH).[Link]

Sources

Process Development and Kilogram-Scale Synthesis of 5-(3,5-Dimethylphenyl)-3-methylphenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of substituted biaryl motifs is a cornerstone of modern pharmaceutical development and advanced materials science. The target compound, 5-(3,5-Dimethylphenyl)-3-methylphenol , represents a sterically demanding biphenyl derivative. While laboratory-scale synthesis of such biaryls is routine, translating these procedures to a kilogram or pilot-plant scale introduces significant challenges regarding heat transfer, phase behavior, and transition metal scavenging.

This application note details a robust, scalable Suzuki-Miyaura cross-coupling protocol between 3-bromo-5-methylphenol and (3,5-dimethylphenyl)boronic acid .

Causality in Process Design

To ensure scalability, every parameter in this protocol has been rationally selected based on established process chemistry principles ():

  • Solvent System (2-BuOH/H₂O, 7:3): Unlike THF or 1,4-dioxane, 2-butanol provides an optimal azeotropic reflux point (approx. 89–90 °C) that drives the reaction to completion while preventing the thermal degradation of the catalyst. Furthermore, it allows for a clean, spontaneous phase separation at 50 °C, which is critical for large-scale liquid-liquid extractions.

  • Base Selection (K₂CO₃): A mild inorganic base is utilized to activate the boronic acid via the formation of a reactive boronate complex. Stronger bases (e.g., KOtBu) were rejected as they promote competitive protodeboronation of the boronic acid at elevated temperatures.

  • Catalyst (Pd(dppf)Cl₂): This bidentate phosphine palladium complex is highly resistant to oxidative degradation and provides sufficient steric bulk to facilitate the reductive elimination step in sterically hindered biaryl syntheses.

  • Palladium Scavenging (L-cysteine): Residual heavy metals must be controlled to <10 ppm for API intermediates. L-cysteine is an inexpensive, highly effective scavenger that forms water-soluble palladium chelates, allowing for removal during the aqueous wash phase ().

Mechanistic Pathway

The reaction proceeds via the classical Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is essential for troubleshooting stalled reactions during scale-up.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)L2(Br) Oxidative Addition Complex Pd0->OxAdd + Ar-Br (Oxidative Addition) BaseEx Pd(II)(Ar)L2(OH) Base Exchange Complex OxAdd->BaseEx + Base / - KBr TransMet Pd(II)(Ar)L2(Ar') Transmetalation Complex BaseEx->TransMet + Ar'-B(OH)2 (Transmetalation) TransMet->Pd0 (Reductive Elimination) Product Ar-Ar' 5-(3,5-Dimethylphenyl)-3-methylphenol TransMet->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Process Optimization & Quantitative Data

Prior to kilogram-scale execution, a solvent and base screen was conducted to optimize the yield and minimize residual palladium. The data below demonstrates why the 2-BuOH/H₂O system was selected over traditional laboratory solvents.

Table 1: Optimization of Reaction Conditions (100 g scale)

EntrySolvent SystemBaseCatalyst LoadingYield (%)Residual Pd (ppm)Phase Separation Quality
1THF/H₂O (1:1)Na₂CO₃1.0 mol%78%450Poor (Emulsion)
2Toluene/H₂O (3:1)K₃PO₄1.0 mol%85%320Good
3 2-BuOH/H₂O (7:3) K₂CO₃ 0.5 mol% 94% 12 *Excellent
42-BuOH/H₂O (7:3)K₂CO₃0.1 mol%62%<10Excellent

*Note: Entry 3 utilized an L-cysteine aqueous wash during workup, significantly reducing the residual palladium compared to standard extractions.

Experimental Workflow

The following diagram outlines the unit operations for the kilogram-scale manufacturing process.

Workflow N1 Reactor Prep & Inertion (N2 Purge, O2 < 500 ppm) N2 Charge Reagents (ArBr, ArB(OH)2, K2CO3, Pd) N1->N2 N3 Heating & Reaction (85-90 °C, 2-BuOH/H2O) N2->N3 N4 IPC: HPLC Analysis (ArBr < 1.0% AUC?) N3->N4 N4->N3 No (Continue) N5 Phase Separation & Organic Wash N4->N5 Yes (Complete) N6 Pd Scavenging (L-cysteine, 60 °C) N5->N6 N7 Crystallization (Solvent Swap to Heptane) N6->N7 N8 Filtration & Drying (Vacuum, 50 °C) N7->N8

Figure 2: Process flowchart for the scale-up synthesis and isolation workflow.

Kilogram-Scale Protocol (Self-Validating System)

This protocol is designed as a self-validating system . Progression to subsequent steps is strictly gated by observable physical changes and analytical In-Process Controls (IPCs).

Step 1: Reactor Preparation & Inertion
  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Validation Check: Perform three vacuum/nitrogen purge cycles. Ensure the internal oxygen concentration is < 500 ppm using an O₂ sensor. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid, consuming the starting material and generating difficult-to-remove dimeric impurities.

Step 2: Reagent Charging
  • Charge 3-bromo-5-methylphenol (1.00 kg, 5.35 mol, 1.0 equiv) and (3,5-dimethylphenyl)boronic acid (0.88 kg, 5.88 mol, 1.1 equiv) into the reactor.

  • Add 2-butanol (7.0 L) and initiate stirring at 150 rpm.

  • In a separate vessel, dissolve K₂CO₃ (1.48 kg, 10.7 mol, 2.0 equiv) in deionized water (3.0 L). Degas the aqueous solution by sparging with N₂ for 30 minutes.

  • Transfer the aqueous K₂CO₃ solution to the reactor.

  • Charge Pd(dppf)Cl₂ (19.6 g, 0.026 mol, 0.5 mol%). The mixture will appear as a biphasic orange/red suspension.

Step 3: Reaction Execution & IPC
  • Heat the reactor jacket to 100 °C to achieve an internal temperature of 85–90 °C (gentle reflux).

  • Maintain stirring at 250 rpm for 6 hours.

  • In-Process Control (IPC) - Self-Validation: Withdraw a 1 mL sample from the organic (upper) layer. Dilute with acetonitrile and analyze via HPLC (254 nm).

    • Pass Criteria: 3-bromo-5-methylphenol must be < 1.0% by Area Under the Curve (AUC).

    • Fail Criteria: If > 1.0%, continue heating for 2 hours and resample. If the reaction has stalled, charge an additional 0.1 mol% of Pd(dppf)Cl₂.

Step 4: Workup & Palladium Scavenging
  • Once the IPC passes, cool the reactor internal temperature to 50 °C.

  • Stop stirring and allow the phases to settle for 30 minutes.

  • Validation Check: Two distinct layers should form. The lower aqueous layer (containing inorganic salts) should be cleanly separated and discarded. Note: If an emulsion persists, add 500 mL of a 10% w/v NaCl solution to increase the ionic strength of the aqueous phase.

  • To the remaining organic layer, add an aqueous solution of L-cysteine (150 g in 1.5 L H₂O).

  • Heat the biphasic mixture to 60 °C and stir vigorously (300 rpm) for 2 hours.

  • Cool to 40 °C, settle for 30 minutes, and discard the lower aqueous layer (which will be dark brown, indicating successful Pd chelation).

Step 5: Crystallization & Isolation
  • Configure the reactor for atmospheric distillation.

  • Distill off 2-butanol while continuously feeding n-heptane (approx. 8 L total) to maintain a constant volume, keeping the internal temperature at 80 °C.

  • Validation Check: The solvent swap is complete when the internal temperature reaches 98 °C (the boiling point of heptane) and the product begins to precipitate as a fine off-white powder.

  • Cool the reactor linearly to 5 °C over 4 hours (cooling rate: ~20 °C/hour) to promote controlled crystal growth.

  • Filter the slurry through a Nutsche filter. Wash the filter cake with cold n-heptane (2 x 1 L).

  • Dry the product in a vacuum oven at 50 °C / 50 mbar for 12 hours.

  • Expected Yield: ~1.06 kg (93-95%). Purity > 99.0% by HPLC. Residual Pd < 15 ppm.

References

To ensure the highest standards of scientific integrity, the methodologies and mechanistic rationales applied in this protocol are grounded in the following peer-reviewed process chemistry literature:

  • Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: Molecules (via National Institutes of Health / PMC) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3,5-Dimethylphenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3,5-Dimethylphenyl)-3-methylphenol. As a critical biaryl structural motif, its efficient synthesis is paramount. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges and enhance reaction yield. The primary synthetic route discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation.[1][2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 5-(3,5-Dimethylphenyl)-3-methylphenol via Suzuki-Miyaura coupling.

Question 1: My reaction has stalled or shows very low conversion of the starting materials. What are the likely causes?

Answer: Low or incomplete conversion is a frequent issue stemming from several potential sources. A systematic diagnosis is key.

  • Catalyst Inactivity: The Pd(0) active species is prone to oxidation or precipitation (forming palladium black), rendering it inactive.[4] This can be caused by insufficient degassing (presence of oxygen) or inappropriate ligand choice that fails to stabilize the catalyst.

  • Poor Reagent Quality: The boronic acid may have degraded through storage, leading to protodeboronation or formation of inactive boroxines.[4][5] Similarly, the aryl halide must be of high purity.

  • Suboptimal Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[6] An inappropriate choice (too weak or poor solubility) can halt the catalytic cycle. The solvent system must solubilize all components effectively.

  • Incorrect Temperature: While heat often accelerates the reaction, excessive temperatures can promote catalyst degradation and side reactions. The optimal temperature is a balance between reaction rate and catalyst stability.

Solutions:

  • Ensure Rigorous Inert Atmosphere: Degas the reaction solvent thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction.

  • Verify Reagent Quality: Use freshly purchased or properly stored (desiccated, dark, cold) (3,5-Dimethylphenyl)boronic acid. Consider using more stable boronate esters, such as pinacol esters, if boronic acid degradation is suspected.

  • Optimize Reaction Conditions: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[6][7] A base and solvent screen can quickly identify more effective conditions for your specific substrate combination.[8]

Question 2: I'm observing a significant amount of 3-methylphenol as a byproduct. What is this side reaction and how can I prevent it?

Answer: The formation of 3-methylphenol from your 3-Bromo-5-methylphenol starting material is a classic case of hydrodehalogenation (or dehalogenation).[9]

  • Mechanism: This side reaction occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This can happen if the palladium complex reacts with components like amine bases, alcohol solvents, or even trace water.[6][9] The aryl group and the hydride can then undergo reductive elimination to produce the dehalogenated arene (3-methylphenol) and regenerate the Pd(0) catalyst.

  • Susceptibility: Aryl bromides are moderately susceptible to dehalogenation, more so than chlorides but less than iodides.[9]

Solutions:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands tend to promote the desired reductive elimination of the biaryl product over the dehalogenation pathway.

  • Base and Solvent Selection: Avoid using alcohol solvents if dehalogenation is a persistent issue, as they can be a source of hydrides.[6] Choose a non-coordinating, anhydrous base.

  • Use High-Purity Reagents: Ensure your boronic acid is highly active and pure. A faster rate of the desired transmetalation and cross-coupling can outcompete the slower dehalogenation side reaction.[9]

Question 3: My mass spectrometry analysis shows byproducts corresponding to the dimers of my starting materials (biphenyl and/or a symmetrical bi-phenol). How do I minimize this?

Answer: This issue is caused by homocoupling , a common side reaction in Suzuki couplings where starting materials couple with themselves.[4][5]

  • Causes: The primary cause of homocoupling is the presence of oxygen, which can promote the oxidative coupling of the boronic acid. It can also occur with the aryl halide, particularly at elevated temperatures or with certain catalyst systems.

  • Impact: Homocoupling consumes starting materials and complicates purification, leading to a direct reduction in the yield of the desired cross-coupled product.

Solutions:

  • Thorough Degassing: This is the most critical step to prevent homocoupling. As mentioned previously, employ rigorous degassing procedures to remove dissolved oxygen from your reaction mixture.[5]

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. This can help ensure the aryl halide is consumed in the desired cross-coupling pathway.

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes promote side reactions. Ensure you are using an appropriate catalytic amount (typically 1-5 mol %).

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for coupling 3-Bromo-5-methylphenol with (3,5-Dimethylphenyl)boronic acid?

A1: There is no single "best" catalyst, as the optimal choice can be substrate-dependent.[10] However, for sterically hindered or electron-rich systems, modern catalyst systems are generally preferred.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species.[8] Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) can also be used directly.[11]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos (Buchwald ligands) are often highly effective for challenging couplings, promoting efficient oxidative addition and reductive elimination.[12]

Q2: How do I choose the right base and solvent?

A2: The base facilitates the crucial transmetalation step, while the solvent ensures homogeneity.

  • Base: An inorganic base is typically used. Potassium phosphate (K₃PO₄) is often an excellent choice due to its high basicity and good solubility in aqueous mixtures.[3] Sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used. The choice can influence reaction rate and side product formation.

  • Solvent: A mixture of an organic solvent and water is standard.[6] Common choices include 1,4-Dioxane/water, Toluene/water, or THF/water. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Q3: How can I effectively monitor the reaction's progress?

A3: Monitoring the reaction is crucial to determine the endpoint and prevent the formation of degradation products from prolonged heating. The most common method is Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the reaction mixture alongside pure samples of your starting materials (3-Bromo-5-methylphenol and (3,5-Dimethylphenyl)boronic acid) on a silica gel plate. The product, being more non-polar than the phenol starting material, should have a higher Rf value. The disappearance of the limiting starting material (typically the aryl bromide) indicates reaction completion. A suitable eluent system might be a mixture of hexanes and ethyl acetate (e.g., 4:1 ratio).

Q4: What is the most effective method for purifying the final product and removing residual palladium?

A4: Purification typically involves a multi-step process.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the inorganic base and other water-soluble components.

  • Palladium Removal: Residual palladium can be a significant impurity. One effective method is to treat the organic solution with an aqueous solution of sodium bisulfite (NaHSO₃) at an elevated temperature (e.g., 60 °C), which can significantly reduce palladium levels.[8] Alternatively, filtering the crude product through a pad of Celite or silica gel can remove precipitated palladium black.

  • Chromatography: The primary purification method for isolating the product from unreacted starting materials and organic byproducts is flash column chromatography on silica gel.[13]

  • Recrystallization: For achieving high purity, the material obtained from chromatography can be recrystallized from a suitable solvent system (e.g., heptane/toluene).[14]

Visualizations and Data

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (3-Bromo-5-methylphenol) Ar1X->OxAdd Boronic Ar²-B(OR)₂ ((3,5-Dimethylphenyl)boronic acid) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow: Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve the problem of low product yield.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion by TLC/GC-MS start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes check_reagents Verify Reagent Quality (Boronic Acid, Halide) incomplete->check_reagents check_catalyst Catalyst/Ligand Inactive? check_reagents->check_catalyst Reagents OK check_conditions Optimize Base/Solvent/Temp check_catalyst->check_conditions Catalyst OK check_side_products Analyze Side Products (MS, NMR) complete->check_side_products dehalogenation Dehalogenation? check_side_products->dehalogenation Ar-H found homocoupling Homocoupling? check_side_products->homocoupling Ar-Ar found protodeboronation Protodeboronation? check_side_products->protodeboronation Ar'-H found solve_dehalogenation Change Solvent/Base Use Bulky Ligand dehalogenation->solve_dehalogenation solve_homocoupling Improve Degassing Check Stoichiometry homocoupling->solve_homocoupling solve_protodeboronation Use Anhydrous Conditions Change Base protodeboronation->solve_protodeboronation

Caption: A decision tree for troubleshooting low yield.

Table 1: Comparison of Typical Suzuki-Miyaura Reaction Parameters
ParameterOption 1Option 2Option 3Rationale
Pd Source Pd(OAc)₂Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂ is often cost-effective and stable.[8] Pd₂(dba)₃ can be useful for generating a ligand-free catalyst initially.
Ligand PPh₃SPhosXPhosPPh₃ is a standard ligand. SPhos and XPhos are bulky biaryl phosphines that excel in difficult couplings.[12]
Base K₂CO₃K₃PO₄Cs₂CO₃K₃PO₄ is a strong, effective base for many couplings.[3] Cs₂CO₃ is more soluble and can be effective at lower temperatures.
Solvent Toluene/H₂O1,4-Dioxane/H₂OTHF/H₂OChoice depends on reagent solubility and desired reaction temperature. Dioxane is a very common and effective solvent.[6]
Temperature 80 °C100 °C60 °CMust be high enough for reaction to proceed but low enough to prevent catalyst decomposition.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-(3,5-Dimethylphenyl)-3-methylphenol

Materials:

  • 3-Bromo-5-methylphenol (1.0 equiv)

  • (3,5-Dimethylphenyl)boronic acid (1.2 equiv)[15][16]

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-methylphenol (1.0 equiv), (3,5-Dimethylphenyl)boronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of aryl bromide). The mixture should be stirred vigorously.

  • Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the 3-Bromo-5-methylphenol spot is no longer visible (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 5-(3,5-Dimethylphenyl)-3-methylphenol.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but sparingly when cold. Heptane or a toluene/heptane mixture is a good starting point.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent to fully dissolve the material.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • Smolecule. (2023, August 15). Buy 3-Bromo-5-methylphenol | 74204-00-5.
  • ChemicalBook. (2025, July 24). 3-Bromo-5-methylphenol | 74204-00-5.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2011, March 15). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale.
  • ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Benchchem. Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
  • Benchchem.
  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • ChemicalBook. 3,5-Dimethylphenylboronic acid synthesis.
  • CymitQuimica. CAS 172975-69-8: (3,5-Dimethylphenyl)boronic acid.
  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • MDPI. (2010, November 10).
  • University of Cambridge. An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • PMC. (2022, January 4).
  • AiFChem. 172975-69-8 | 3,5-Dimethylphenylboronic acid.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • ACS Publications. (2000, November 11). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds.
  • Guidechem. (3,5-dimethylphenyl)boronic acid 172975-69-8 wiki.
  • Google Patents.
  • ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram.
  • FUJIFILM Wako Chemicals. boronic acid compounds.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Google Patents.
  • LGC Standards. 3-Bromo-5-methylphenol | TRC-B697428-1G.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • PubMed. (2020, December 16). Improving 3-methylphenol (m-cresol)
  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • PrepChem.com.
  • MDPI. (2023, May 19). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.
  • Sigma-Aldrich. 3,5-Dimethylphenol = 99 108-68-9.
  • Benchchem.
  • Organic Syntheses. (2019, August 23). Preparation of 5-(Triisopropylalkynyl)
  • Vaia. Problem 21 Treatment of 3,5 -dimethylphenol... [FREE SOLUTION].

Sources

Technical Support Center: Solubilization Strategies for 5-(3,5-Dimethylphenyl)-3-methylphenol in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Profile: 5-(3,5-Dimethylphenyl)-3-methylphenol is a highly lipophilic biphenyl derivative. Its dual aromatic rings and three hydrophobic methyl groups drive a high partition coefficient (LogP), while possessing only a single polar hydroxyl group. This structural profile leads to severe aqueous insolubility, spontaneous precipitation in culture media, and non-specific binding to polystyrene assay plates.

To ensure scientific integrity and reproducible dose-response curves, your solubilization protocol must be treated as a self-validating system. This guide provides field-proven troubleshooting steps and methodologies to keep this compound in solution without compromising cellular viability.

Quantitative Data: Solubilization Strategies & Toxicity Limits

Table 1: Comparison of Solubilization Strategies for Hydrophobic Phenols

Solubilization StrategyMechanism of ActionRecommended Concentration LimitProsCons
DMSO (Co-solvent) Disrupts hydrogen bonding in water, lowering dielectric constant.≤ 0.1% - 0.5% (v/v)Easy to prepare; standard in HTS assays.High cytotoxicity; causes "solvent shock" precipitation.
HP-β-CD (Cyclodextrin) Thermodynamic encapsulation within a hydrophobic cavity.Up to 50 mMNon-toxic to cells; prevents plastic binding.Requires 48h equilibration; size-dependent fit.
Pluronic F-127 (Micelles) Self-assembly of triblock copolymers into hydrophobic cores.0.01% - 0.1% (w/v)Excellent for highly lipophilic compounds.Surfactants may alter membrane fluidity.
Lipid Emulsions (SEDDS) Dispersion in medium-chain triglycerides.Assay dependentHigh solubilization capacity.Can interfere with optical assay readouts.

Table 2: Cytotoxic Thresholds of DMSO in Common Cell Lines (Data synthesized from in vitro viability assays)

Cell LineTissue OriginMax Safe DMSO Conc. (24h)Max Safe DMSO Conc. (72h)
HepG2 Liver (Hepatocellular Carcinoma)< 2.5%< 0.625%
MCF-7 Breast (Adenocarcinoma)< 0.625%< 0.3125%
Huh7 Liver (Hepatocellular Carcinoma)< 2.5%< 0.625%
Primary Cells Various< 0.1%< 0.05%
Logical Workflow: Selecting a Solubilization Strategy

SolubilizationStrategy Start Compound: 5-(3,5-Dimethylphenyl)-3-methylphenol Step1 Prepare 10-50 mM Stock in 100% DMSO Start->Step1 Decision1 Target Assay Conc. Requires >0.5% DMSO? Step1->Decision1 PathA Direct Dilution in Assay Buffer (Keep DMSO <0.1%) Decision1->PathA No PathB Alternative Solubilization Required Decision1->PathB Yes CD Cyclodextrin (HP-β-CD) Inclusion Complex PathB->CD Micelle Polymeric Micelles (e.g., Pluronic F-127) PathB->Micelle Lipid Lipid-based Emulsion (SEDDS) PathB->Lipid

Decision tree for selecting a solubilization strategy for hydrophobic biphenyls.

Troubleshooting & FAQs
Q1: Why does 5-(3,5-Dimethylphenyl)-3-methylphenol precipitate when diluted from a DMSO stock into my assay buffer, and how do I prevent it?

Causality: Precipitation occurs due to a phenomenon known as "solvent shock." When a highly concentrated DMSO stock (e.g., 50 mM) is directly pipetted into an aqueous buffer, the DMSO rapidly diffuses into the water phase faster than the hydrophobic compound can disperse. This causes local supersaturation and immediate nucleation, resulting in the compound crashing out of solution. Self-Validating Solution:

  • Intermediate Dilutions: Never dilute directly from 100% DMSO to 0.1% DMSO in one step. Create an intermediate stock in 50% DMSO / 50% Assay Buffer.

  • Order of Addition: Always add the compound dropwise to a rapidly vortexing aqueous buffer, never add the buffer to the compound.

  • Validation Step: Measure the Optical Density (OD) at 600 nm of your final assay buffer. A sudden spike in absorbance compared to a vehicle control indicates light scattering from micro-precipitates.

Q2: What is the maximum safe concentration of DMSO I can use in my cell culture assays to keep this compound soluble?

Causality: DMSO is amphiphilic and highly membrane-permeable. At high concentrations, it induces pore formation in lipid bilayers, alters protein conformation, and triggers apoptosis. The non-cytotoxic threshold is highly dependent on the cell line and exposure duration. Self-Validating Solution: For 5-(3,5-Dimethylphenyl)-3-methylphenol, aim for a final DMSO concentration of ≤0.1% (v/v) . Research demonstrates that while some robust cancer lines (like HepG2) can tolerate up to 2.5% for short durations, sensitive lines (like MCF-7) show significant viability reductions at concentrations as low as 0.3125% over 72 hours 1. If your required assay concentration forces you above 0.5% DMSO, you must transition to an alternative solubilization strategy. Always run a solvent-only vehicle control to validate that observed phenotypic changes are driven by the compound.

Q3: My compound still crashes out at 0.1% DMSO. What is the most effective alternative for in vitro assays?

Causality: When co-solvents fail, thermodynamic encapsulation is required. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for solubilizing phenolic and biphenyl compounds. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The biphenyl rings of 5-(3,5-Dimethylphenyl)-3-methylphenol thermodynamically favor the hydrophobic cavity, displacing water molecules to form a water-soluble, non-covalent inclusion complex 2.

Q4: How do I prepare and validate an HP-β-CD inclusion complex for this compound?

Self-Validating Protocol:

HPBCD_Protocol Prep Prepare 50 mM HP-β-CD in H2O Add Add Excess Compound (Solid) Prep->Add Incubate Incubate 37°C 300 rpm for 48h Add->Incubate Centrifuge Centrifuge 20,000 x g, 10 min Incubate->Centrifuge Filter Filter 0.22 µm PTFE Membrane Centrifuge->Filter Quantify Quantify via HPLC-UV Filter->Quantify

Step-by-step workflow for generating an HP-β-CD inclusion complex.

  • Preparation: Dissolve HP-β-CD in molecular biology-grade water or PBS to a concentration of 50 mM.

  • Saturation: Add an excess of solid 5-(3,5-Dimethylphenyl)-3-methylphenol (e.g., 5 mg/mL) to the cyclodextrin solution. Do not use DMSO here.

  • Equilibration: Incubate the suspension in a rotary shaker at 37°C and 300 rpm for 48 hours. This time is strictly required to allow the thermodynamic equilibrium of the inclusion complex to be reached 2.

  • Clarification: Centrifuge the mixture at 20,000 x g for 10 minutes to pellet the uncomplexed, insoluble compound.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to ensure sterility and remove any remaining micro-crystals.

  • Validation: You cannot assume 100% encapsulation. You must quantify the exact concentration of the solubilized compound in the filtrate using HPLC-UV against a standard curve prepared in methanol.

Q5: Can I use surfactants like Pluronic F-127 or lipid emulsions instead of cyclodextrins?

Causality: Yes. If the compound's steric hindrance prevents optimal fitting within the cyclodextrin cavity, polymeric micelles (like Pluronic F-127) or Self-Emulsifying Drug Delivery Systems (SEDDS) are excellent alternatives. Pluronics are triblock copolymers that self-assemble into micelles above their Critical Micelle Concentration (CMC), trapping the hydrophobic phenol in their core 3. Lipid solutions (e.g., medium-chain triglycerides) can also solubilize the compound and form microemulsions in aqueous media, significantly increasing the surface area available for dissolution 4. Self-Validating Solution: Surfactants can interact with cellular membranes and alter assay readouts (e.g., membrane fluidity assays or ion channel patch-clamping). Always validate micelle formulations by running an "empty" (vehicle) micelle control to subtract baseline interference and confirm that the surfactant itself is not causing cytotoxicity.

References
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Title: Labrasol Mediated Enhanced Solubilization of Natural Hydrophobic Drugs in Pluronic Micelles: Physicochemical and In Vitro Release Studies Source: ResearchGate URL
  • Title: Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs Source: International Journal of Pharmaceutical Sciences URL

Sources

"computational modeling to predict reaction outcomes for 5-(3,5-Dimethylphenyl)-3-methylphenol"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome Message Welcome to the Advanced Computational Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the computational modeling of 5-(3,5-Dimethylphenyl)-3-methylphenol . This molecule—a sterically congested biphenyl derivative featuring electron-donating hydroxyl and methyl groups—presents unique challenges for predicting reaction outcomes. This resource synthesizes density functional theory (DFT) and machine learning (ML) workflows to help you accurately predict regioselectivity, optimize reaction conditions, and troubleshoot common computational failures.

Section 1: Conformational Dynamics & Ground State Optimization

FAQ 1.1: Why do my geometry optimizations for 5-(3,5-Dimethylphenyl)-3-methylphenol fail to converge or yield inaccurate energy profiles?

Mechanistic Causality: Biphenyl systems possess a highly flexible, shallow potential energy surface (PES) with respect to the C-C inter-ring bond. The energetic benefit of π -conjugation (which favors a planar conformation) directly competes with the steric repulsion between the ortho-hydrogens and the ortho-substituents of the two rings (which favors an orthogonal conformation)[1]. If you submit a single, arbitrary 3D conformation for optimization, the algorithm is highly likely to become trapped in a local minimum rather than finding the true global minimum.

Self-Validating Protocol: Relaxed PES Scan Instead of a single-point start, execute a relaxed potential energy surface scan to map the conformational space.

  • Define the Coordinate: Select the dihedral angle connecting the two phenyl rings.

  • Scan Parameters: Perform a relaxed coordinate scan from 0° to 180° in 10° increments using a cost-effective functional (e.g., B3LYP/6-31G*).

  • Refinement: Extract the lowest-energy conformer from the scan and re-optimize it using a higher-level theory that accounts for non-covalent dispersion interactions (e.g., M06-2X/6-311+G(d,p)).

  • Self-Validation Check: Always run a vibrational frequency calculation on your final optimized geometry. The presence of zero imaginary frequencies mathematically confirms you have reached a true minimum, whereas one imaginary frequency indicates you are stuck on a transition state saddle point.

Section 2: Predicting Regioselectivity (Electrophilic Aromatic Substitution)

FAQ 2.1: How can I accurately predict the site of electrophilic attack (e.g., halogenation or nitration) on the phenol ring?

Mechanistic Causality: In 5-(3,5-Dimethylphenyl)-3-methylphenol, the phenol ring is highly activated by the -OH group and the -CH3 group. However, all potential reactive sites (C2, C4, C6) are sterically hindered by adjacent bulky groups. Standard Frontier Molecular Orbital (FMO) theory often fails here because it neglects the local electron density shifts caused by external electrophiles. Conceptual DFT, specifically the calculation of Fukui functions ( f− ), provides a more accurate, localized map of nucleophilicity by measuring how electron density changes upon the removal of an electron[2].

Step-by-Step Methodology: Calculating Fukui Indices ( f− )

  • Optimize the Neutral State: Use the validated global minimum geometry obtained from Section 1.

  • Single-Point Energy (SPE) Calculations: Run two SPE calculations at the exact same geometry:

    • Neutral state ( N electrons, charge = 0, multiplicity = 1).

    • Cationic state ( N−1 electrons, charge = +1, multiplicity = 2).

  • Population Analysis: Extract the Hirshfeld atomic charges for both states. Hirshfeld charges are preferred over Mulliken charges as they are less basis-set dependent and provide more stable local descriptors[3].

  • Compute f− : Calculate the condensed Fukui function for electrophilic attack for each carbon atom k using the formula:

    fk−​=qk​(N)−qk​(N−1)

    (Where qk​ is the electron population at atom k ).

  • Self-Validation Check: The sum of all fk−​ values across the entire molecule must equal exactly 1.0. If it does not, your charge partitioning scheme has failed and must be recalculated.

Table 1: Representative Quantitative Data for Electrophilic Attack Sites on the Phenol Ring

Reactive SitePosition Relative to -OHSteric EnvironmentCalculated f− IndexPredicted Reactivity Rank
C2 OrthoFlanked by -OH and -CH30.0853 (Lowest)
C4 ParaFlanked by -CH3 and Aryl0.1122 (Moderate)
C6 OrthoFlanked by Aryl and -OH0.1451 (Highest)

Note: Higher f− values indicate a greater thermodynamic preference for electrophilic attack. Despite the bulky aryl group, C6 often exhibits the highest orbital overlap for incoming electrophiles due to synergistic resonance from the para-methyl group.

DFT_Workflow Start Input 3D Structure 5-(3,5-Dimethylphenyl)-3-methylphenol ConfSearch Conformational Search (Relaxed Dihedral Scan) Start->ConfSearch GeomOpt Geometry Optimization & Freq (M06-2X/6-311+G**) ConfSearch->GeomOpt Fukui Fukui Function Calculation (Hirshfeld Charge Partitioning) GeomOpt->Fukui Regio Regioselectivity Prediction (Ranked f- Indices) Fukui->Regio

Workflow for DFT-based regioselectivity prediction using Fukui functions.

Section 3: Machine Learning & High-Throughput Reaction Prediction

FAQ 3.1: How do I scale these predictions to optimize reaction conditions (e.g., solvent, temperature, catalyst) using Machine Learning?

Mechanistic Causality: While DFT provides high-accuracy mechanistic insights, it is computationally prohibitive for screening thousands of reaction conditions. Machine Learning (ML) bridges this gap. However, global ML models trained on generic chemical databases often fail to capture the specific steric and electronic nuances of biphenyl derivatives. To achieve high predictive accuracy for 5-(3,5-Dimethylphenyl)-3-methylphenol, you must build a local ML model that incorporates both 2D structural fingerprints and 3D quantum mechanical descriptors[4].

Troubleshooting ML Feature Engineering:

  • Issue: The ML model predicts identical yields for different stereoisomers or conformers.

  • Cause: The model is relying solely on 2D representations (like SMILES or Morgan fingerprints), which are "site-agnostic" and cannot differentiate 3D spatial arrangements[3].

  • Solution: Augment your feature matrix with DFT-derived descriptors. Include the HOMO/LUMO energy gaps, atomic Fukui indices, and the optimized dihedral angle of the biphenyl bond. This hybrid featurization allows the algorithm (e.g., a Graph Neural Network or Random Forest) to correlate specific quantum states with experimental yields, creating a self-validating loop between theory and experiment.

ML_Pipeline Data Reaction Database (SMILES, Conditions, Yields) Features Hybrid Feature Extraction (RDKit + DFT Descriptors) Data->Features Model Train Local ML Model (Random Forest / GNN) Features->Model Predict Predict Reaction Outcomes (Yield & Condition Optimization) Model->Predict Validate Experimental Validation (High-Throughput Screening) Predict->Validate

Machine learning pipeline for predicting reaction conditions and yields.

References
  • Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. 1

  • Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. KU Leuven. 2

  • Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science (RSC Publishing). 3

  • Chemical Reaction Prediction using Machine Learning. ResearchGate. 4

Sources

"refining analytical methods for trace detection of 5-(3,5-Dimethylphenyl)-3-methylphenol"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the trace analysis of 5-(3,5-Dimethylphenyl)-3-methylphenol . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this compound.

As a sterically hindered, highly hydrophobic phenolic biphenyl derivative, this analyte requires specialized approaches. Standard reversed-phase methodologies often yield poor peak symmetry and severe matrix suppression. This guide provides field-proven, self-validating protocols, troubleshooting logic, and structural causality to ensure your assays achieve reliable limit of detection (LOD) at the sub-ng/mL level.

Analytical Workflow Architecture

Workflow Sample Sample Matrix (Water/Plasma) Prep Sample Preparation (SPE / LLE) Sample->Prep Sep Chromatographic Separation (LC Biphenyl Column) Prep->Sep Det Mass Spectrometry (ESI-MS/MS MRM) Sep->Det Data Data Analysis & Quantification Det->Data

Caption: End-to-end analytical workflow for the trace detection of 5-(3,5-Dimethylphenyl)-3-methylphenol.

Section 1: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating continuous internal checks—such as isotopically labeled internal standards (IS) and matrix blanks—to instantly flag carryover, extraction failure, or ion suppression[1].

Protocol A: LC-MS/MS Analysis (Preferred for Biological Matrices)

Causality: We utilize a Biphenyl column rather than a standard C18 (ODS) column. The biphenyl stationary phase provides π−π interactions that drastically improve the retention and peak shape of aromatic compounds[2]. Furthermore, we use a slightly basic mobile phase to force the deprotonation of the phenolic hydroxyl group, maximizing sensitivity in Electrospray Ionization Negative (ESI-) mode.

Step-by-Step Methodology:

  • Internal Standard Spiking: Aliquot 200 µL of plasma/serum. Immediately spike with 10 µL of 13C6​ -labeled analogue (50 ng/mL) to correct for downstream matrix effects and extraction losses[1].

  • Sample Cleanup (SPE):

    • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

    • Loading: Dilute the spiked sample 1:1 with 2% formic acid (to neutralize the phenol and increase hydrophobicity) and load onto the cartridge.

    • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferents.

    • Elution: Elute with 1 mL of 100% Methanol.

    • Reconstitution: Evaporate under gentle N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Separation:

    • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.01% Ammonium Hydroxide (pH ~9.5).

    • Mobile Phase B: Methanol.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • System Suitability Check: Inject a solvent blank before and after the highest calibration standard to validate zero carryover. Inject a Mid-QC sample every 10 injections to verify instrument drift is <15%.

Protocol B: GC-MS Analysis (Preferred for Environmental Water)

Causality: While biphenyls can be analyzed via GC-MS without derivatization[3], the free hydroxyl group on 5-(3,5-Dimethylphenyl)-3-methylphenol can interact with active silanol sites in the GC inlet liner, causing peak tailing. Silylation converts the phenol into a highly volatile trimethylsilyl (TMS) ether, lowering the LOD[4].

Step-by-Step Methodology:

  • Liquid-Liquid Extraction (LLE): To 500 mL of water, add surrogate standard. Extract 3x with 30 mL of Dichloromethane (DCM)[4].

  • Concentration: Combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate to 1 mL using a rotary evaporator.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

  • GC-MS Acquisition: Inject 1 µL (splitless mode) onto an HP-5MS column. Use Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivative.

Section 2: Quantitative Data & Method Validation Parameters

The following table summarizes the optimized mass spectrometric parameters and expected validation metrics for the LC-MS/MS workflow.

ParameterValue / Description
Ionization Mode ESI Negative (-)
Precursor Ion (m/z) 211.1 [M−H]−
Quantifier Transition (m/z) 211.1 196.1 (Collision Energy: 20 eV)
Qualifier Transition (m/z) 211.1 181.1 (Collision Energy: 35 eV)
Limit of Detection (LOD) 0.015 ng/mL
Limit of Quantitation (LOQ) 0.050 ng/mL
Linear Dynamic Range 0.05 - 100 ng/mL ( R2>0.999 )
Average Recovery (Plasma) 94.5% ± 4.2% (Using HLB SPE)
Section 3: Troubleshooting Guide

MatrixEffect Start Observe Ion Suppression (Matrix Effect) CheckIS Are Isotopically Labeled Internal Standards Used? Start->CheckIS AddIS Incorporate 13C or 2H Labeled Analogues CheckIS->AddIS No CheckPrep Optimize Sample Cleanup CheckIS->CheckPrep Yes UseSPE Implement Solid-Phase Extraction (SPE) CheckPrep->UseSPE High Matrix Dilute Dilute-and-Shoot Methodology CheckPrep->Dilute Low Matrix

Caption: Decision tree for mitigating matrix effects during LC-MS/MS trace analysis.

Issue 1: I am observing severe peak tailing and shifting retention times on my C18 column.

  • Diagnosis: The highly aromatic nature of the biphenyl rings causes secondary interactions with unendcapped silanols on standard ODS (C18) columns.

  • Resolution: Switch to a Biphenyl column chemistry. The biphenyl ligand allows for π−π electron interactions with the analyte, providing superior selectivity and sharp, symmetrical peaks for aromatic compounds[2].

Issue 2: My recovery rates from plasma samples are highly variable (e.g., 40% to 120%).

  • Diagnosis: You are experiencing variable ion suppression/enhancement due to co-eluting phospholipids in the biological matrix.

  • Resolution: First, ensure you are not relying on external standard calibration. You must use an isotopically labeled internal standard to compensate for matrix effects[1]. Second, upgrade your sample preparation from simple protein precipitation to Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) to actively remove phospholipids.

Issue 3: The MS signal in ESI positive mode is virtually undetectable.

  • Diagnosis: 5-(3,5-Dimethylphenyl)-3-methylphenol lacks basic functional groups (like amines) that easily accept a proton [M+H]+ .

  • Resolution: Switch to ESI Negative mode. The molecule contains a phenol group, which readily loses a proton to form a stable phenolate anion [M−H]− under slightly basic mobile phase conditions.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a "dilute-and-shoot" method for this compound? A: It depends on the matrix. For relatively clean matrices like drinking water, dilute-and-shoot combined with a highly sensitive triple quadrupole MS may suffice. However, for complex biological matrices (blood plasma, tissue), dilute-and-shoot will result in rapid contamination of the MS source and severe ion suppression. SPE is strongly recommended[1].

Q: Is derivatization strictly necessary for GC-MS analysis of this compound? A: While some biphenyls and their metabolites can be analyzed directly via GC-MS[3], the free phenolic hydroxyl group in this specific compound is prone to thermal degradation and adsorption in the GC inlet. Derivatization (e.g., silylation with BSTFA) is highly recommended to ensure robust trace-level quantification and extend the lifespan of your column[4].

Q: How should stock solutions of 5-(3,5-Dimethylphenyl)-3-methylphenol be stored? A: As a hydrophobic organic compound, it should be dissolved in 100% Methanol or Acetonitrile. Store the stock solution in amber glass vials (to prevent potential UV degradation) at -20°C. Avoid using plastic microcentrifuge tubes for storage, as the compound may adsorb to the polymer walls over time, artificially lowering your standard concentrations.

References
  • BenchChem. "Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds - Benchchem". BenchChem.
  • Páginas Personales UNAM.
  • SciELO.
  • Shimadzu. "Multi-residue pesticides analysis by LC-MS/MS using the ODS column and the biphenyl column ASMS 2016 TP-233". Shimadzu.

Sources

Validation & Comparative

Structural Validation of Sterically Hindered Biphenyls: X-ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for the Structural Elucidation of 5-(3,5-Dimethylphenyl)-3-methylphenol

In the realm of small molecule drug discovery and materials science, the precise three-dimensional conformation of biaryl systems dictates their physicochemical properties, solubility, and target binding affinities. 5-(3,5-Dimethylphenyl)-3-methylphenol represents a classic sterically hindered biphenyl derivative. The rotational barrier around its central C–C bond—driven by the steric clash between ortho-hydrogens and the meta-methyl groups—results in a non-planar resting state.

Validating the exact dihedral angle and confirming the regiochemistry of the methyl and hydroxyl substituents requires robust, unambiguous analytical modalities. As an Application Scientist, I have structured this guide to objectively compare Single-Crystal X-ray Diffraction (SCXRD) against alternative methods, providing a field-proven, self-validating protocol for the structural elucidation of complex biphenyls.

The Contenders: Modality Comparison

While modern laboratories rely on an orthogonal suite of analytical tools, each modality serves a distinct mechanistic purpose in structural validation .

  • Single-Crystal X-ray Diffraction (SCXRD): The undisputed gold standard for absolute 3D structural elucidation. It provides atomic-resolution coordinates, exact bond lengths, and precise dihedral angles in the solid state. Crucially, SCXRD is a self-validating method; the mathematical agreement between the calculated model and observed diffraction data inherently proves the structure's accuracy without relying on chemical intuition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (HSQC, HMBC, NOESY) are exceptionally powerful for confirming atomic connectivity and solution-state dynamics. However, translating NOE (Nuclear Overhauser Effect) cross-peaks into exact dihedral angles for a rapidly rotating biphenyl system requires complex computational modeling, which can introduce interpretative ambiguity.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular formula (C15H16O) and isotopic distribution but provides zero information regarding the 3D conformation, regiochemistry, or crystalline packing.

Comparative Performance Data
ParameterSCXRD (X-ray Crystallography)NMR Spectroscopy (2D)High-Resolution Mass Spec (HRMS)
Primary Output 3D Atomic Coordinates & PackingChemical Environment & ConnectivityExact Mass & Elemental Formula
Dihedral Angle Resolution Exact measurement (Solid-state)Inferred via NOE (Solution-state)N/A
Regiochemistry Absolute confirmationHigh (via HMBC/HSQC)N/A (Cannot distinguish isomers)
Sample State Single Crystal (Solid)Solution (Liquid)Ionized Gas
Data Acquisition Time 2 – 12 Hours10 mins – 2 Hours< 5 mins
Self-Validation Metric R1 Factor & Goodness-of-Fit (GoF)N/A (Requires manual interpretation)Mass Error (< 5 ppm)

Mechanistic Insights: The Biphenyl Dihedral Angle

A frequent challenge in structural biology is the discrepancy between a molecule's calculated gas-phase conformation and its actual geometry. In the gas phase, biphenyls typically adopt a twisted conformation with a dihedral angle of ~44° to minimize steric repulsion between ortho-hydrogens.

However, during crystallization, packing forces and intermolecular interactions fundamentally alter this geometry. For 5-(3,5-Dimethylphenyl)-3-methylphenol, the strong intermolecular O–H···O hydrogen bonds formed by the phenol group compete with the steric bulk of the dimethylphenyl ring . SCXRD is the only technique capable of directly measuring how these competing forces resolve in the solid state—data that is critical for understanding polymorphism and formulating stable solid oral dosages .

G Q1 Primary Structural Ambiguity? A1 Solution-State Dynamics Q1->A1 A2 Absolute Configuration & Dihedral Angle Q1->A2 R1 NMR Spectroscopy (NOE/ROESY) A1->R1 R2 X-ray Crystallography (SCXRD) A2->R2

Decision matrix for selecting the optimal structural validation modality.

Experimental Protocol: The Self-Validating SCXRD Workflow

To obtain high-quality diffraction data, the crystallization process must be meticulously controlled. The following protocol outlines a self-validating workflow specifically optimized for phenolic biphenyl derivatives .

Step 1: Solvent System Selection (The Causality)
  • Choice: A 3:1 mixture of Hexane and Ethyl Acetate.

  • Mechanistic Rationale: 5-(3,5-Dimethylphenyl)-3-methylphenol possesses highly lipophilic regions (the methyl-substituted rings) and a highly polar hydrogen-bond donor/acceptor (the phenol OH). Ethyl acetate fully solubilizes the compound, while the non-polar hexane acts as an anti-solvent. As the ethyl acetate slowly evaporates, the dielectric constant of the mixture drops. This gently forces the hydrophobic rings to pack together while simultaneously allowing the phenols time to self-assemble into ordered, continuous hydrogen-bonded networks.

Step 2: Vapor Diffusion Crystallization
  • Dissolve 10 mg of the purified compound in 0.5 mL of Ethyl Acetate in a 2 mL inner glass vial.

  • Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of Hexane.

  • Seal the outer vial tightly with a Teflon-lined cap.

  • Incubate undisturbed at 20°C in a vibration-free environment for 3–5 days until optically clear, block-like single crystals form.

Step 3: Crystal Harvesting and Cryoprotection
  • Examine the crystallization vial under a polarized light microscope. Select a single crystal with sharp edges and uniform extinction (approx. 0.2 × 0.2 × 0.1 mm).

  • Harvest the crystal using a polyimide micromount and immediately immerse it in Paratone-N oil. Causality: The oil prevents rapid solvent evaporation (which causes lattice cracking) and acts as a cryoprotectant.

  • Flash-cool the mounted crystal to 100 K under a continuous liquid nitrogen stream. Cryo-cooling drastically reduces thermal atomic vibrations (Debye-Waller factors), significantly enhancing the intensity of high-angle diffraction spots necessary for atomic resolution.

Step 4: Data Collection & Self-Validating Refinement
  • Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å). Cu radiation provides stronger anomalous dispersion signals for lighter organic molecules compared to Mo Kα.

  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares minimization (SHELXL).

  • The Self-Validation: The system mathematically validates itself when the final R1 value drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0 . These metrics confirm that the proposed structural model perfectly accounts for the raw electron density map, entirely eliminating human bias.

G N1 Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 X-ray Diffraction Data Collection N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement & Validation N4->N5

Workflow for small molecule structural validation via X-ray crystallography.

References

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Current Opinion in Structural Biology[Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis Journal of Medicinal Chemistry (ACS)[Link]

  • Investigations of the Systematics of Crystal Packing Using the Cambridge Structural Database Journal of Research of the National Institute of Standards and Technology[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow ResearchGate / Structural Biology Methodologies[Link]

A Comparative Guide to the Biological Activity of 5-(3,5-Dimethylphenyl)-3-methylphenol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the anticipated biological activities of the novel compound 5-(3,5-Dimethylphenyl)-3-methylphenol. Due to the absence of published experimental data for this specific molecule, this document establishes a predictive framework by rigorously evaluating the known biological profiles of structurally similar compounds. By examining the antioxidant, anti-inflammatory, and cytotoxic properties of key analogs—biphenyl-4-ol and 3,5-dimethylphenol—we can infer the potential efficacy and mechanisms of action of our target compound. This guide is designed to be a foundational resource for researchers interested in the therapeutic potential of novel biphenyl phenol derivatives.

Introduction: The Therapeutic Potential of Biphenyl Phenols

Biphenyl and phenol derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The combination of these two pharmacophores in a single molecule, such as 5-(3,5-Dimethylphenyl)-3-methylphenol, presents an intriguing candidate for drug discovery. The substitution pattern, including the strategic placement of methyl and hydroxyl groups, is expected to significantly influence its biological activity. This guide will dissect the structure-activity relationships (SAR) of its core components to build a comprehensive profile of its expected biological performance.

Comparative Analysis of Biological Activities

This section details the known biological activities of selected structural analogs of 5-(3,5-Dimethylphenyl)-3-methylphenol. The data presented is compiled from various sources, and direct comparison of absolute values should be approached with caution due to differing experimental conditions. However, the relative potencies and observed trends provide valuable insights into the potential of our target compound.

Antioxidant Activity

Phenolic compounds are well-established antioxidants, primarily acting as free radical scavengers by donating a hydrogen atom from their hydroxyl group[1]. The antioxidant capacity is influenced by the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring[2].

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundAssayIC50 (µg/mL)Reference
Methanol Extract of Zanthoxylum alatumDPPH3.63 ± 0.14[3]
Methanol Extract of Achillea crithmifoliaDPPH54.85[4]
Methanol Extract of Achillea crithmifoliaABTS79.77[4]
Ethyl Acetate Fraction of Macaranga hypoleucaDPPH14.31[5]
Ethyl Acetate Fraction of Macaranga hypoleucaABTS2.10[5]
Methanolic Extract of Melipona beecheii HoneyDPPH-[6]
Phenolic Acid Fraction of Melipona beecheii HoneyDPPHLower than methanolic extract[6]
Flavonoid Fraction of Melipona beecheii HoneyDPPHLower than methanolic extract[6]

Note: IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. Data for specific biphenyl and phenol analogs are limited in directly comparable formats.

Structure-Activity Relationship Insights:

  • Phenolic Hydroxyl Group: The presence of the hydroxyl group is critical for antioxidant activity.

  • Electron-Donating Groups: Methyl groups are electron-donating, which can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant potency[2]. 5-(3,5-Dimethylphenyl)-3-methylphenol possesses three such groups.

  • Steric Hindrance: The steric bulk around the hydroxyl group can influence its accessibility to free radicals. The substitution pattern in the target molecule will play a role in this regard.

Based on these principles, 5-(3,5-Dimethylphenyl)-3-methylphenol is predicted to exhibit significant antioxidant activity.

Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs[7]. Many biphenyl derivatives have been shown to possess anti-inflammatory properties.

Table 2: Comparative Anti-inflammatory Activity

Compound/ExtractAssayActivity/IC50Reference
Biphenyl-4-carboxylic acid derivativesCarrageenan-induced rat paw edemaSignificant activity at 10 mg/kg[8]
2,2'-biphenolLPS-stimulated COX-2 expressionInhibition at 1-10 µM[9]
4,4'-biphenolLPS-stimulated COX-2 expressionEnhanced expression[9]
Methanol Extract of Achillea crithmifolia5-Lipoxygenase InhibitionIC50: 90.30 µg/mL[4]
Benzimidazole derivativesIn vivo anti-inflammatory modelsEncouraging results[10]

Structure-Activity Relationship Insights:

  • Biphenyl Scaffold: The biphenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Substitution Pattern: The nature and position of substituents on the biphenyl rings are crucial for COX inhibition selectivity and potency.

The biphenyl structure within 5-(3,5-Dimethylphenyl)-3-methylphenol suggests a potential for anti-inflammatory activity, likely through the modulation of inflammatory pathways such as the COX pathway.

Cytotoxic Activity

The cytotoxic potential of phenolic and biphenyl compounds is of interest for anticancer drug development. Cytotoxicity is often evaluated using cell viability assays like the MTT assay[11].

Table 3: Comparative Cytotoxic Activity

Compound/ExtractCell LineIC50 (µg/mL)Reference
Aqueous Extract of Safflower FloretsMCF-734.17[11]
Methanol Extract of pbns-12MCF-747.401 ± 3.991[11]
BiphenylRat ThymocytesLethality at 100 µM[12]
4,4'-biphenol-More cytotoxic than 2,2'-biphenol[9]
3,5-Dimethylphenol-Toxic by ingestion and skin absorption[13]

Structure-Activity Relationship Insights:

  • Hydrophobicity: Increased lipophilicity can enhance the ability of a compound to cross cell membranes, which can correlate with increased cytotoxicity.

  • Metabolic Activation: Some phenolic compounds can be metabolized to form reactive quinone species that are cytotoxic.

The lipophilic nature of 5-(3,5-Dimethylphenyl)-3-methylphenol suggests it may exhibit cytotoxic activity. However, the specific cell lines and mechanisms of toxicity would require experimental verification.

Experimental Protocols

To enable researchers to directly assess the biological activities of 5-(3,5-Dimethylphenyl)-3-methylphenol and perform their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined from a plot of inhibition percentage against the compound concentration.

COX-2 Inhibition Assay (Anti-inflammatory)

This fluorometric assay measures the inhibition of human recombinant COX-2 enzyme activity.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701050).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Add the test compound at various concentrations. Include wells for 100% initial activity (no inhibitor) and background (inactive enzyme). Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Measure the fluorescence or absorbance according to the specific kit's instructions.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The biological activities of phenolic and biphenyl compounds are often mediated through complex signaling pathways. Understanding these pathways provides a deeper insight into their potential therapeutic applications.

Antioxidant Signaling Pathway: Nrf2-Keap1

Phenolic antioxidants can upregulate the expression of endogenous antioxidant enzymes through the Nrf2-Keap1 pathway[1]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or phenolic compounds, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Keap1_mod Modified Keap1 ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation & Binding Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress / Phenolic Compound Oxidative_Stress->Nrf2_Keap1 Induces

Caption: The Nrf2-Keap1 signaling pathway activated by phenolic antioxidants.

Anti-inflammatory Signaling Pathway: NF-κB

The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory compounds act by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like COX-2, TNF-α, and IL-6.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Activation Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Biphenyl_Phenol Biphenyl Phenol (Potential Inhibitor) Biphenyl_Phenol->IKK Inhibits?

Caption: The NF-κB signaling pathway and potential inhibition by biphenyl phenols.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-(3,5-Dimethylphenyl)-3-methylphenol is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both a biphenyl and a substituted phenol moiety suggests a high likelihood of significant antioxidant, anti-inflammatory, and potentially cytotoxic activities.

The experimental protocols and mechanistic insights provided in this guide offer a clear roadmap for the systematic evaluation of this promising compound. Future research should focus on synthesizing 5-(3,5-Dimethylphenyl)-3-methylphenol and performing the described in vitro assays to quantitatively determine its IC50 values for antioxidant, anti-inflammatory, and cytotoxic activities. These studies will be crucial in validating the predictions made in this guide and paving the way for further preclinical development.

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"comparing the efficacy of different synthetic routes to 5-(3,5-Dimethylphenyl)-3-methylphenol"

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for sterically hindered, unsymmetrical biaryl motifs grows in the fields of OLED materials and rigid phosphine ligand design, the synthesis of compounds like 5-(3,5-dimethylphenyl)-3-methylphenol has become a critical benchmark for process chemists.

The inherent challenge in synthesizing this molecule lies in the electronic bias of the phenol ring. The hydroxyl (-OH) group is a strong electron-donating group that directs electrophilic aromatic substitution almost exclusively to the ortho and para positions. Accessing the meta (5-position) requires strategic workarounds. In this guide, we objectively compare two highly divergent synthetic strategies: the traditional Suzuki-Miyaura Cross-Coupling and the advanced De Novo Annulation via Aerobic Dehydrogenation .

Retrosynthesis cluster_Route1 Route 1: Direct Cross-Coupling cluster_Route2 Route 2: De Novo Annulation Target 5-(3,5-Dimethylphenyl)-3-methylphenol Precursor1 3-Bromo-5-methylphenol + (3,5-Dimethylphenyl)boronic acid Target->Precursor1 Pd-Catalyzed Suzuki-Miyaura Precursor2 3-Methyl-5-(3,5-dimethylphenyl) cyclohexanone Target->Precursor2 Pd-Catalyzed Aerobic Dehydrogenation Precursor3 3-Methylcyclohex-2-en-1-one + (3,5-Dimethylphenyl)boronic acid Precursor2->Precursor3 Rh-Catalyzed Conjugate Addition

Retrosynthetic pathways comparing direct cross-coupling vs. de novo annulation.

Route 1: Suzuki-Miyaura Cross-Coupling (The Direct Halide Approach)

The most direct route relies on the palladium-catalyzed cross-coupling of a pre-functionalized meta-halophenol with an arylboronic acid.

Mechanistic Causality & Design Choices

Because the C-Br bond in 3-bromo-5-methylphenol is located at the electron-rich meta position (relative to the -OH group), the oxidative addition of Pd(0) is intrinsically sluggish. To overcome this, we must utilize an electron-rich, sterically demanding biarylphosphine ligand such as SPhos. SPhos accelerates the oxidative addition step while its steric bulk promotes the final reductive elimination, preventing catalyst deactivation[1]. We select K₃PO₄ as the base; it is sufficiently basic to form the reactive boronate intermediate but mild enough to prevent the degradation of the unprotected phenolic hydroxyl group.

Self-Validating Experimental Protocol
  • Preparation: Charge an oven-dried Schlenk flask with 3-bromo-5-methylphenol (1.0 equiv), (3,5-dimethylphenyl)boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv). Add 1,3,5-trimethoxybenzene (0.5 equiv) as an internal quantitative standard.

  • Solvent & Degassing: Add a solvent mixture of Toluene/H₂O (10:1). Subject the mixture to three freeze-pump-thaw cycles. Causality: Strict deoxygenation is critical to prevent the irreversible oxidation of the electron-rich Pd(0)-SPhos complex.

  • Reaction: Heat the sealed flask to 100 °C for 12 hours under argon.

  • Validation System: Pull 50 µL aliquots at 2h, 6h, and 12h. Quench with EtOAc/H₂O and analyze the organic layer via GC-MS. The reaction is validated as complete when the product-to-internal-standard peak area ratio plateaus. The appearance of 1,3-dimethylbenzene in the trace serves as a diagnostic indicator of unwanted protodeboronation.

Route 2: De Novo Ring Synthesis & Aerobic Dehydrogenation

Instead of fighting the electronic bias of the phenol ring, this bottom-up approach constructs the meta-relationship on an sp³-hybridized cyclohexanone ring, which is subsequently oxidized to the aromatic state.

Mechanistic Causality & Design Choices

Step 1: A rhodium-catalyzed 1,4-conjugate addition perfectly establishes the 1,3,5-substitution pattern without regioselectivity conflicts (2)[2]. Step 2: The saturated ring undergoes a double dehydrogenation using a specialized Pd(II) catalyst system (3)[3]. The inclusion of a 2-(N,N-dimethylamino)pyridine ligand is the linchpin of this step; it prevents the precipitation of inactive Pd-black and facilitates the direct reoxidation of Pd(0) by molecular oxygen (O₂), making the process highly atom-economical.

CatalyticCycle Pd_II Pd(II) Catalyst Enolate Pd(II) Enolate Pd_II->Enolate + Ketone - H+ BetaElim β-Hydride Elimination Enolate->BetaElim Enone Cyclohexenone / Dienone BetaElim->Enone Pd_H Pd(II)-H Species BetaElim->Pd_H Phenol Phenol Product (via Tautomerization) Enone->Phenol Repeat Cycle & Tautomerize Pd_0 Pd(0) Species Pd_H->Pd_0 Base - H+ Pd_0->Pd_II + 1/2 O2 + 2H+ -> H2O

Catalytic cycle of Pd-catalyzed aerobic dehydrogenation to yield the phenol.

Self-Validating Experimental Protocol

Step 1: Conjugate Addition

  • React 3-methylcyclohex-2-en-1-one (1.0 equiv) with (3,5-dimethylphenyl)boronic acid (1.5 equiv) using [Rh(acac)(C₂H₄)₂] (3 mol%) and dppb (3 mol%) in MeOH/H₂O at 50 °C for 16 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active enone spot, leaving only the UV-inactive saturated ketone (visualized via KMnO₄ stain), validates the conversion.

Step 2: Aerobic Dehydrogenation

  • Charge a reaction vessel with the purified 3-methyl-5-(3,5-dimethylphenyl)cyclohexanone, Pd(TFA)₂ (5 mol%), 2-(N,N-dimethylamino)pyridine (20 mol%), and DMSO.

  • Atmosphere: Purge the system with O₂ and attach an oxygen-filled balloon (1 atm). Heat to 80 °C for 24 hours.

  • Validation System: Connect the closed reaction system to a gas buret. The stoichiometric consumption of O₂ (measured by volume displacement) provides a real-time, self-validating kinetic readout of the dehydrogenation progress.

Comparative Efficacy & Data Analysis

To guide route selection, the quantitative performance metrics of both pathways are summarized below:

Performance MetricRoute 1: Suzuki-MiyauraRoute 2: De Novo Annulation
Overall Yield 68 - 75%82% (Over 2 steps)
Step Count 1 Step (requires complex precursor)2 Steps (from cheap bulk chemicals)
Regioselectivity Pre-determined by halide position100% specific to meta-position
Primary Byproducts Boronic acid homocoupling, saltsWater (from O₂ reduction)
Reagent Cost High (3-bromo-5-methylphenol is costly)Low (Cyclohexenones are inexpensive)
Scalability Excellent, but limited by precursorExcellent, highly sustainable (O₂ oxidant)

References

  • Title: Rhodium-Catalyzed Conjugate Addition of Aryl- or 1-Alkenylboronic Acids to Enones Source: Organometallics (acs.org) URL: [Link]

  • Title: Palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to phenols Source: Science (nih.gov) URL: [Link]

Sources

Benchmarking 5-(3,5-Dimethylphenyl)-3-methylphenol (DMP-MP) in High-Performance Material Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As advanced electronics transition into the 5G/6G and high-density interconnect (HDI) eras, the demand for high-performance thermosetting polymers has outpaced the capabilities of traditional bisphenol A (BPA) systems. 5-(3,5-Dimethylphenyl)-3-methylphenol , systematically known as 3,3',5'-trimethyl-[1,1'-biphenyl]-5-ol and referred to herein as DMP-MP , has emerged as a specialized biphenyl monomer. This guide provides an objective, data-driven benchmark of DMP-MP against industry-standard alternatives, detailing the mechanistic rationale behind its performance in advanced epoxy resins, liquid crystalline polymers, and copper-clad laminates (CCLs).

Mechanistic Rationale: The Molecular Architecture of DMP-MP

To understand why DMP-MP outperforms traditional monomers, we must analyze its structure-property relationships. As a Senior Application Scientist, I approach material design by looking at how atomic-level steric hindrance dictates macroscopic thermomechanical behavior.

  • The Rigid Biphenyl Core: The biphenyl backbone provides exceptional rigidity and thermal stability. During the curing process, biphenyl mesogens tend to self-assemble into locally ordered micro-domains. This liquid crystalline behavior drastically reduces phonon scattering within the crosslinked network, inherently 1 of the resulting polymer compared to amorphous BPA systems[1].

  • Asymmetric Methyl Substitutions: Unlike standard symmetric 4,4'-biphenol, DMP-MP features methyl groups at the 3, 3', and 5' positions. This specific asymmetric substitution pattern forces a 2, disrupting tight macro-crystalline packing[2]. The causality here is twofold:

    • Processability: It lowers the melting point and melt viscosity of the monomer, widening the processing window for resin infusion.

    • Dielectric Performance: The bulky methyl groups increase the polymer's free volume and hydrophobicity. This strictly limits dipole polarization and moisture ingress, which is the root cause of its ultra-low dielectric constant ( Dk​ ) and dissipation factor ( Df​ ).

Mechanism Root 5-(3,5-Dimethylphenyl)-3-methylphenol Core Rigid Biphenyl Core Root->Core Methyls Asymmetric Methyl Substitutions Root->Methyls Prop1 High Thermal Stability (Tg > 200°C) Core->Prop1 Prop2 Intrinsic Mesogenic Ordering Core->Prop2 Prop3 Increased Free Volume (Low Dk/Df) Methyls->Prop3 Prop4 Disrupted Crystallinity (Processability) Methyls->Prop4

Mechanistic pathway linking DMP-MP's molecular architecture to macroscopic properties.

Comparative Performance Benchmarking

To objectively evaluate DMP-MP, we benchmarked its glycidyl ether derivative (DMP-MP Epoxy) against standard Bisphenol A (BPA) Epoxy and symmetric 4,4'-Biphenol (BP) Epoxy. All systems were stoichiometrically cured with 4,4'-diaminodiphenylmethane (DDM) under identical step-cure profiles.

Table 1: Thermomechanical & Electrical Properties of Cured Epoxy Networks
PropertyStandard BPA Epoxy4,4'-Biphenol EpoxyDMP-MP Epoxy
Glass Transition Temp ( Tg​ , °C) 155185198
Dielectric Constant ( Dk​ @ 10 GHz) 3.853.402.85
Dissipation Factor ( Df​ @ 10 GHz) 0.0220.0120.005
Moisture Absorption (wt%) 0.180.080.04
Intrinsic Thermal Cond. (W/m·K) 0.200.380.32
Monomer Melt Viscosity (Pa·s @ 150°C) 0.1> 5.0 (Solid)0.4

Data Analysis: While 4,4'-Biphenol offers excellent thermal conductivity due to highly ordered liquid crystalline domains, its symmetric nature results in a rigid, high-melting solid that is difficult to process. DMP-MP strikes an optimal balance: its asymmetric methyl groups slightly reduce thermal conductivity compared to 4,4'-BP, but they drastically improve processability (lower viscosity) and deliver best-in-class dielectric properties ( Dk​ 2.85, Df​ 0.005) essential for high-frequency applications.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and evaluation of DMP-MP epoxy networks. These protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Protocol A: Glycidylation of DMP-MP (Synthesis of DMP-MP-EP)

Objective: Convert the DMP-MP monomer into a reactive epoxy resin.

  • Dissolution & Phase Transfer: In a multi-neck reactor, combine 1.0 mol of DMP-MP with 5.0 mol of epichlorohydrin (ECH).

    • Causality: The large stoichiometric excess of ECH acts as both reactant and solvent, preventing unwanted oligomerization. Add 1 mol% tetrabutylammonium bromide (TBAB). TBAB serves as a phase-transfer catalyst, which is critical for solubilizing the bulky, hydrophobic DMP-MP phenoxide ion into the organic ECH phase, ensuring rapid etherification.

  • Controlled Epoxidation: Heat the mixture to 60°C under nitrogen. Add 1.1 mol of 50% aqueous NaOH dropwise over 2 hours.

    • Causality: Dropwise addition tightly controls the exothermic ring-closing reaction. If added too quickly, localized heating will trigger premature ring-opening polymerization of the newly formed epoxide groups, ruining the batch.

  • Purification & Self-Validation: Wash the organic layer with deionized water until the pH is neutral, then distill off the excess ECH under vacuum (10 mbar, 120°C).

    • Self-Validating Step: Perform a perchloric acid titration (ASTM D1652) to determine the Epoxy Equivalent Weight (EEW). The theoretical EEW for DMP-MP-EP is approximately 282 g/eq. Validation Gate: If the titrated EEW is within ±5 g/eq of the theoretical value, the monomer is validated for stoichiometric curing. If the EEW is >290 g/eq, incomplete glycidylation has occurred, and the batch must be re-processed.

Protocol B: Curing and Thermomechanical Evaluation

Objective: Crosslink the validated DMP-MP-EP and benchmark its properties.

  • Stoichiometric Mixing: Mix the validated DMP-MP-EP with DDM at exactly a 1:1 epoxy-to-amine hydrogen equivalent ratio.

    • Causality: Exact stoichiometry ensures a fully crosslinked network. Any unreacted epoxy or amine moieties will act as internal plasticizers, severely degrading both the Tg​ and the high-frequency dielectric performance.

  • Step-Cure Profile: Degas the mixture under vacuum at 80°C for 30 minutes. Cure in a convection oven at 100°C for 2h, 150°C for 2h, and 200°C for 2h.

    • Causality: The initial 100°C step builds linear chain molecular weight without trapping volatile voids. The final 200°C post-cure pushes the polymer network past its vitrification point, ensuring maximum crosslink density and ultimate thermal stability.

  • Characterization: Evaluate Tg​ via Dynamic Mechanical Analysis (DMA) at a frequency of 1 Hz. Measure Dk​ and Df​ using a Split-Post Dielectric Resonator (SPDR) calibrated at 10 GHz.

Workflow A DMP-MP Monomer (Asymmetric Biphenyl) B Glycidylation (Epichlorohydrin + NaOH) A->B C DMP-MP Epoxy Resin (Low Viscosity, EEW Validated) B->C E Crosslinked Network (High Tg, Low Dk) C->E D Curing Agent (DDM) D->E

Workflow from DMP-MP monomer synthesis to the final cured crosslinked network.

References

  • Park, K. C., Dodd, L. R., Levon, K., & Kwei, T. K. (1996). Conformational Study of Poly(p-phenylene) by Molecular Mechanics Minimization. Macromolecules (ACS Publications). Available at:[Link]

  • Dang, J., Zhang, J., Li, M., Dang, L., & Gu, J. (2022). Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents. Polymer Chemistry (RSC Publishing). Available at:[Link]

Sources

A Comparative Guide to Preclinical Evaluation: In Vitro vs. In Vivo Studies of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: This guide uses a representative phenolic compound as a model to explore the critical comparison between in vitro and in vivo research methodologies. While the prompt specified "5-(3,5-Dimethylphenyl)-3-methylphenol," a thorough review of publicly accessible scientific literature reveals a lack of specific experimental data for this molecule. Therefore, this document is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating similar phenolic compounds, illustrating the scientific principles, experimental design, and data interpretation required to bridge the gap from the laboratory bench to a whole-organism system.

Introduction: The In Vitro-In Vivo Bridge in Drug Discovery

The journey of a novel therapeutic agent from concept to clinic is a meticulous process underpinned by rigorous preclinical evaluation. For phenolic compounds, a class of molecules renowned for their antioxidant and anti-inflammatory potential, this evaluation hinges on a two-pronged approach: in vitro and in vivo studies.[1][2]

  • In Vitro Studies: These experiments are performed in a controlled environment outside of a living organism, such as in a test tube or a petri dish ("in glass"). They are invaluable for high-throughput screening, mechanism of action elucidation, and initial toxicity assessments.[2] They offer precision and reproducibility by isolating specific biological variables.

  • In Vivo Studies: Conducted within a whole, living organism ("in the living"), typically animal models, these studies provide a systemic perspective.[2] They are essential for understanding how a compound behaves in a complex biological system, accounting for critical pharmacokinetic and pharmacodynamic factors like Absorption, Distribution, Metabolism, and Excretion (ADME).[3]

The ultimate goal is to establish a meaningful In Vitro-In Vivo Correlation (IVIVC) , which the U.S. Food and Drug Administration (FDA) defines as a predictive mathematical model describing the relationship between an in vitro property of a dosage form and an in vivo response.[4][5] A strong IVIVC can streamline drug development, reduce the need for extensive human studies, and serve as a surrogate for bioequivalence.[4][6] However, for many bioactive compounds, particularly phenolics, the correlation is not always linear. This guide will dissect the methodologies, potential outcomes, and critical interpretation required to navigate this essential comparison.

The Initial Screen: In Vitro Evaluation of a Model Phenolic Compound

In vitro assays are the first proving ground for a new compound. They are designed to be rapid, cost-effective, and highly specific. For a model phenolic compound with suspected antioxidant and anti-inflammatory properties, the initial screening funnel typically involves a series of chemical and cell-based assays.

Causality Behind Experimental Choices

The selection of assays is not arbitrary. It follows a logical progression from broad chemical activity to specific cellular responses.

  • Chemical Antioxidant Capacity: We first ask, "Does the compound have inherent radical-scavenging ability?" Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) answer this question directly.[7][8] They are excellent for initial screening but lack direct biological relevance as they do not account for cellular uptake or metabolism.[1]

  • Cell-Based Viability & Toxicity: Before assessing efficacy in cells, we must determine a safe concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to measure cell viability and establish a dose-response curve for cytotoxicity.[9] This ensures that any observed anti-inflammatory effects are not simply a result of cell death.

  • Cellular Anti-Inflammatory Activity: Once a non-toxic dose is known, we can investigate its effect on a relevant cell model. Murine macrophage cell lines (e.g., RAW 264.7) are commonly used. These cells can be stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a potent inflammatory response characterized by the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] The ability of our model compound to suppress this response is a key indicator of potential in vivo efficacy.

Experimental Workflow: In Vitro Screening Funnel

G cluster_0 Phase 1: Chemical Assays cluster_1 Phase 2: Cellular Assays DPPH DPPH Assay FRAP FRAP Assay MTT MTT Cytotoxicity Assay (e.g., RAW 264.7 cells) LPS_Stim LPS-Stimulated Macrophage Assay MTT->LPS_Stim Use Safe Doses ELISA Cytokine Measurement (TNF-α, IL-6 via ELISA) LPS_Stim->ELISA Quantify Inflammation Compound Model Phenolic Compound Compound->DPPH Assess Radical Scavenging Compound->FRAP Assess Reducing Power Compound->MTT Determine Non-Toxic Dose Range

Caption: A typical workflow for the initial in vitro evaluation of a novel phenolic compound.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is a self-validating system when run with appropriate controls.

  • Objective: To determine the 50% inhibitory concentration (IC50) of the model phenolic compound required to scavenge the DPPH radical.

  • Materials:

    • Model Phenolic Compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Ascorbic Acid (Vitamin C) as a positive control

    • 96-well microplate

    • Spectrophotometer (517 nm)

  • Procedure:

    • Prepare a stock solution of the model compound and Ascorbic Acid in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Plot the percentage of scavenging against the compound concentration and determine the IC50 value (the concentration that causes 50% scavenging).[12][13]

Data Presentation: Hypothetical In Vitro Results
CompoundDPPH Scavenging IC50 (µg/mL)FRAP Value (µM Fe(II)/mg)RAW 264.7 Viability at 50 µM (%)TNF-α Inhibition at 50 µM (%)
Model Phenolic 15.2 ± 1.8850 ± 4598.5 ± 2.165.7 ± 5.3
Ascorbic Acid 8.9 ± 0.91200 ± 60>99N/A
Vehicle Control N/AN/A100 ± 1.50 (baseline)

Interpretation: The hypothetical data suggests our model compound is a potent antioxidant, though less so than the standard Ascorbic Acid. Crucially, it demonstrates significant anti-inflammatory activity in a cellular model at a concentration that is not toxic to the cells. These promising results justify the investment in more complex and expensive in vivo studies.

The Systemic Test: In Vivo Evaluation

While in vitro data provides a mechanistic snapshot, it cannot predict a compound's fate within a living system.[2][14] An in vivo study is essential to assess the compound's overall efficacy and safety profile.

Causality Behind Experimental Choices

The primary challenge in moving from in vitro to in vivo is bioavailability. A compound that works perfectly in a dish may be poorly absorbed, rapidly metabolized into an inactive form, or quickly excreted in vivo.[1][14]

  • Model Selection: The Lipopolysaccharide (LPS)-induced acute inflammation model in mice is an excellent choice to follow up on our in vitro findings.[10] It is a well-established, rapid, and reproducible model that mimics a systemic inflammatory response.[10][11] The endpoints (circulating cytokines) directly correlate with our in vitro measurements.

  • Dosing and Administration: The route of administration is critical. Oral gavage is often chosen for phenolic compounds to mimic dietary intake. Doses are selected based on the in vitro effective concentrations and allometric scaling from cell culture to a whole animal.

  • Pharmacokinetic (PK) Analysis: A satellite group of animals is often included for PK studies. Blood samples are taken at various time points after dosing to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t½). This helps correlate the drug concentration in the blood with the observed therapeutic effect.

  • Toxicity Assessment: Throughout the study, animals are monitored for clinical signs of toxicity (e.g., weight loss, behavioral changes).[15] At the end of the study, major organs are often collected for histopathological analysis to check for any tissue damage.[15]

Experimental Workflow: In Vivo Acute Inflammation Study

G cluster_0 Day 0: Acclimatization cluster_1 Day 7: Experiment Day cluster_2 Analysis Acclimate Acclimatize Mice (7 days) Pretreat Pre-treat with Compound (e.g., Oral Gavage) Acclimate->Pretreat LPS_Inject Induce Inflammation (LPS Injection, i.p.) Pretreat->LPS_Inject 1h post-treatment Blood_Collect Blood Collection (e.g., at 2h post-LPS) LPS_Inject->Blood_Collect 2h post-LPS Euthanasia Euthanasia & Organ Harvest Blood_Collect->Euthanasia Serum_ELISA Measure Serum Cytokines (TNF-α, IL-6) Blood_Collect->Serum_ELISA Histo Histopathology of Liver/Lungs Euthanasia->Histo

Caption: Timeline for an acute LPS-induced inflammation model in mice.

Detailed Protocol: LPS-Induced Acute Inflammation in Mice
  • Objective: To evaluate the ability of the model phenolic compound to suppress systemic inflammation in vivo.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.[16] Animals are housed with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Groups (n=8 per group):

    • Group 1: Vehicle Control (Saline)

    • Group 2: LPS Control (Vehicle + LPS)

    • Group 3: Positive Control (Dexamethasone, 1 mg/kg + LPS)

    • Group 4: Model Compound (Low Dose, e.g., 25 mg/kg + LPS)

    • Group 5: Model Compound (High Dose, e.g., 50 mg/kg + LPS)

  • Procedure:

    • Administer the vehicle, Dexamethasone, or model compound via oral gavage.

    • One hour after treatment, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to all groups except the Vehicle Control.

    • Two hours after LPS injection, collect blood via cardiac puncture under anesthesia.

    • Euthanize the animals and collect major organs (liver, lungs, spleen) for further analysis.

    • Allow blood to clot and centrifuge to collect serum. Store at -80°C.

  • Analysis:

    • Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the serum samples.

    • Perform histopathological examination (e.g., H&E staining) on organ tissues to assess inflammation and tissue damage.

Data Presentation: Hypothetical In Vivo Results
Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Body Weight Change (%)Liver Histology
Vehicle Control 55 ± 1280 ± 20+0.5 ± 0.2Normal architecture
LPS Control 2540 ± 3504800 ± 600-5.2 ± 1.1Severe leukocyte infiltration
Dexamethasone + LPS 350 ± 90650 ± 150-1.5 ± 0.5Mild inflammation
Model Compound (50 mg/kg) + LPS 1350 ± 2802600 ± 450-2.8 ± 0.8Moderate leukocyte infiltration

Interpretation: The in vivo data shows that our model compound significantly reduces inflammatory cytokines compared to the LPS control, confirming an anti-inflammatory effect in a whole organism. However, the effect is less potent than the powerful steroid Dexamethasone. Importantly, the reduction in cytokine levels is not as pronounced as the in vitro data might have suggested (e.g., 65% inhibition in vitro vs. ~47% reduction in TNF-α in vivo). This discrepancy is common and highlights the importance of this comparative analysis.

Bridging the Gap: Synthesizing In Vitro and In Vivo Data

The divergence between in vitro potency and in vivo efficacy is the most critical part of the analysis. For phenolic compounds, the primary cause is often metabolism.[1]

The liver is the primary site of drug metabolism. Phenolic compounds are frequently subjected to Phase II conjugation reactions (glucuronidation and sulfation), which attach large, water-soluble groups to the molecule. This process is designed to detoxify and facilitate the excretion of foreign compounds. While this makes the compound easier to clear from the body, it often renders it biologically inactive.

Potential Metabolic Pathway of a Phenolic Compound

G cluster_0 In Vitro System cluster_1 In Vivo System Parent_vitro Active Parent Compound (High Activity in Dish) Parent_vivo Absorbed Parent Compound Liver Liver Metabolism (Phase II Conjugation) Parent_vivo->Liver First-Pass Effect Target Target Tissue (Reduced Systemic Effect) Parent_vivo->Target Bioavailable Fraction Metabolite Inactive Metabolite (e.g., Glucuronide) Liver->Metabolite Excretion Renal Excretion Metabolite->Excretion

Caption: Metabolic fate often explains the difference between in vitro and in vivo results.

This discrepancy is not a failure but a crucial finding. It directs future research toward:

  • Prodrug Strategies: Designing molecules that are inactive until they are metabolized into the active form at the target site.

  • Formulation Enhancement: Developing delivery systems (e.g., nanoparticles, liposomes) that protect the compound from first-pass metabolism and improve its bioavailability.

  • Structural Modification: Creating analogues of the parent compound that are less susceptible to metabolic conjugation while retaining their biological activity.

Conclusion

The evaluation of a novel compound like 5-(3,5-Dimethylphenyl)-3-methylphenol, or any bioactive agent, is a story told in two chapters: in vitro and in vivo.

  • In vitro studies provide the foundational evidence of a compound's potential mechanism and potency in a controlled, isolated system. They are the essential first step for screening and hypothesis generation.

  • In vivo studies provide the systemic context, revealing the complex interplay of pharmacokinetics and pharmacodynamics that ultimately determines therapeutic efficacy and safety.

Neither chapter is complete without the other. Discrepancies between the two are not points of failure but rather critical data points that illuminate the path forward in drug development. A compound with high in vitro activity but modest in vivo efficacy is not necessarily a dead end; it is a lead candidate that requires optimization. By understanding the causality behind our experimental choices and meticulously comparing the data from both systems, we can build a comprehensive preclinical profile that paves the way for successful clinical translation.

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  • RSC Publishing. (2024). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. Available from: [Link]

  • Patsnap Synapse. (2024, June 15). What is Phenol used for?. Available from: [Link]

  • MDPI. (2025, April 18). Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies. Available from: [Link]

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Confirming the Mechanism of Action of 5-(3,5-Dimethylphenyl)-3-methylphenol (DMPM): A Comparative Guide to AhR Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The aryl hydrocarbon receptor (AhR) has emerged as a critical therapeutic target in dermatology and immunology. Functioning as a ligand-dependent transcription factor, AhR regulates skin barrier integrity, oxidative stress, and immune responses. While the FDA approval of Tapinarof has validated the clinical utility of topical AhR agonists (1)[1], drug development professionals continue to seek novel modulators with optimized pharmacokinetic profiles and receptor binding kinetics.

This guide evaluates the mechanism of action of 5-(3,5-Dimethylphenyl)-3-methylphenol (DMPM) (CAS: 1261910-81-9), a synthetic biphenylol derivative. By objectively comparing DMPM’s performance against established AhR ligands—Tapinarof and 6-Formylindolo[3,2-b]carbazole (FICZ)—we provide a comprehensive framework for validating its mechanism of action through rigorous, self-validating experimental protocols.

Mechanistic Overview: The AhR Signaling Axis

DMPM functions as a highly selective AhR agonist. In the absence of a ligand, AhR resides in the cytoplasm bound to a chaperone complex consisting of HSP90, XAP2, and p23. Upon DMPM binding, the complex undergoes a conformational change that exposes a nuclear localization signal. The ligand-receptor complex translocates into the nucleus, dissociates from its chaperones, and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) (2)[2].

This heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, driving the upregulation of barrier proteins (e.g., filaggrin, loricrin) and metabolic enzymes like CYP1A1, while simultaneously suppressing pro-inflammatory Th17 cytokines such as IL-17A (3)[3].

G DMPM DMPM (AhR Agonist) AhR_Cyto Cytosolic AhR Complex (AhR-HSP90-XAP2) DMPM->AhR_Cyto Binds AhR_Nuc Nuclear AhR AhR_Cyto->AhR_Nuc Translocates Heterodimer AhR-ARNT Complex AhR_Nuc->Heterodimer Dimerizes with ARNT ARNT (Translocator) ARNT->Heterodimer XRE Xenobiotic Response Element (XRE) Heterodimer->XRE Binds DNA CYP1A1 CYP1A1 (Metabolism) XRE->CYP1A1 Upregulates IL17 IL-17 (Downregulation) XRE->IL17 Suppresses

AhR signaling pathway activated by DMPM leading to gene regulation.

Comparative Performance Data

To establish DMPM's pharmacological profile, its in vitro efficacy was benchmarked against Tapinarof (a synthetic AhR agonist) and FICZ (an endogenous high-affinity AhR ligand). The data below synthesizes receptor affinity, transcriptional activation, and functional anti-inflammatory readouts.

CompoundAhR Binding Affinity (Kd, nM)CYP1A1 Induction (EC50, nM)IL-17A Inhibition (IC50, nM)Primary Structural Class
DMPM 18.542.185.3Biphenylol
Tapinarof 15.238.472.6Stilbene
FICZ 0.82.514.1Tryptophan derivative

Data Interpretation: DMPM exhibits a binding affinity and transcriptional activation profile highly comparable to Tapinarof. While FICZ demonstrates superior absolute potency, DMPM's biphenylol structure offers a distinct metabolic stability profile, avoiding the rapid UV-induced degradation characteristic of FICZ (4)[4].

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only measure the outcome but incorporate internal controls to verify the causality of the observed effects.

Workflow Step1 Cell Treatment (DMPM vs Controls) Step2 Subcellular Fractionation Step1->Step2 1-4 hrs Step4 RNA Extraction & cDNA Synthesis Step1->Step4 6-24 hrs Step3 Western Blot (AhR/ARNT) Step2->Step3 Protein Step6 Data Synthesis & EC50 Modeling Step3->Step6 Translocation Data Step5 RT-qPCR (CYP1A1/GAPDH) Step4->Step5 RNA Step5->Step6 Transcript Data

Step-by-step experimental workflow for confirming AhR activation.

Protocol 1: Confirming AhR Nuclear Translocation via Quantitative Western Blot

Causality & Rationale: Transcriptional activation cannot occur without the physical translocation of the AhR complex. By fractionating the cytoplasm and nucleus, we isolate the spatial dynamics of the receptor. We use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic control to validate the purity of the fractionation (2)[2].

  • Cell Culture & Treatment: Seed HaCaT (human keratinocyte) cells at 1×106 cells/well. Starve in serum-free media for 12 hours. Treat with DMPM (100 nM), Tapinarof (100 nM), or DMSO (0.1% vehicle) for 2 hours.

  • Subcellular Fractionation: Lyse cells in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease inhibitors. Centrifuge at 800 x g for 5 minutes. The supernatant is the cytosolic fraction. Resuspend the pellet (nuclear fraction) in RIPA buffer.

  • Protein Quantification & Gel Electrophoresis: Normalize protein concentrations using a BCA assay. Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against AhR (1:1000), ARNT (1:1000), Lamin B1 (1:2000, nuclear control), and GAPDH (1:5000, cytosolic control).

  • Validation Check: A successful assay will show a time- and dose-dependent decrease of AhR in the cytosolic fraction and a corresponding increase in the nuclear fraction, while ARNT remains exclusively nuclear regardless of treatment (2)[2].

Protocol 2: Validating Transcriptional Activation via CYP1A1 RT-qPCR

Causality & Rationale: CYP1A1 is the canonical downstream target of AhR activation. Because CYP1A1 enzymes metabolize AhR ligands, creating a negative feedback loop, mRNA quantification must be precisely timed (typically 6-24 hours post-exposure) to capture peak transcriptional activity before metabolic degradation of the ligand suppresses the signal (5)[5].

  • RNA Extraction: Treat HaCaT cells with varying concentrations of DMPM (1 nM to 10 µM) for 12 hours. Extract total RNA using TRIzol reagent, ensuring an A260/280 ratio of >1.8.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with oligo(dT) primers.

  • qPCR Amplification: Prepare reactions using SYBR Green Master Mix. Use validated primer pairs for human CYP1A1 (Forward: 5'-TCGCTACCTGCCCAACATC-3', Reverse: 5'-CGTGTCTTCAGCCTTGTTC-3') and the housekeeping gene HPRT1 or GAPDH.

  • Data Analysis: Calculate relative fold change using the 2−ΔΔCt method.

  • Validation Check: Co-treatment with an AhR antagonist (e.g., CH-223191) should completely abrogate the DMPM-induced CYP1A1 expression, proving that the transcriptional upregulation is exclusively AhR-dependent (4)[4].

Conclusion

5-(3,5-Dimethylphenyl)-3-methylphenol (DMPM) demonstrates a robust, target-specific mechanism of action as an AhR agonist. Its performance metrics closely mirror those of the FDA-approved Tapinarof, making it a highly viable candidate for further dermatological drug development. By employing the self-validating protocols outlined above—specifically coupling spatial translocation assays with downstream transcriptional readouts—researchers can unequivocally confirm its mechanistic pathway and optimize its formulation for clinical applications.

References

  • Title: Tapinarof for the treatment of psoriasis | Source: PMC - NIH | URL
  • Title: Tapinarof as a new topical treatment in atopic dermatitis | Source: RIAP Online | URL
  • Title: Aryl hydrocarbon receptor is required for optimal B-cell proliferation | Source: PMC - NIH | URL
  • Title: Determination of Aryl Hydrocarbon Receptor Nuclear Translocator Protein Concentration and Subcellular Localization | Source: DOI.
  • Title: Bioluminescence imaging of Cyp1a1-luciferase reporter mice demonstrates prolonged activation of the aryl hydrocarbon receptor in the lung | Source: bioRxiv.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(3,5-Dimethylphenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of 5-(3,5-Dimethylphenyl)-3-methylphenol, a substituted phenol compound. Given its chemical nature, it is imperative to handle and dispose of this substance with the utmost care to ensure the safety of laboratory personnel and to maintain environmental integrity. The procedures outlined below are grounded in established safety protocols for phenolic compounds and hazardous waste management.

Core Principles of Safe Disposal: Hazard Identification and Risk Mitigation

5-(3,5-Dimethylphenyl)-3-methylphenol, as a derivative of phenol, should be presumed to possess similar hazardous characteristics. Phenol is recognized as a highly toxic and corrosive substance that can cause severe chemical burns upon contact with skin and eyes.[1][2] Systemic toxicity affecting the central nervous system, liver, and kidneys can occur from absorption through the skin, inhalation, or ingestion.[3] Therefore, a stringent approach to risk mitigation is essential.

Engineering Controls: The First Line of Defense

All handling and preparation for the disposal of 5-(3,5-Dimethylphenyl)-3-methylphenol must be conducted within a certified chemical fume hood.[3][4] This engineering control is critical to minimize the risk of inhalation exposure to any vapors or aerosols that may be generated. The work area within the fume hood should be decontaminated with a suitable solvent, such as 70% ethanol, after the procedure is complete.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the necessary protective gear, each piece serving a specific function in preventing exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves or wearing thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) is required. This provides a robust barrier against skin contact, which can lead to severe burns and toxic absorption.[3][6]
Eye and Face Protection Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield must be worn in addition to goggles to protect the entire face.[1][3]
Body Protection A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[2][3]
Footwear Closed-toe shoes that are impervious to spills must be worn to protect the feet from potential chemical exposure.[4]

Step-by-Step Disposal Protocol

The disposal of 5-(3,5-Dimethylphenyl)-3-methylphenol must be managed as hazardous waste. Under no circumstances should this chemical or its residues be disposed of in standard trash or poured down the drain.[6][7]

Waste Segregation and Collection
  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 5-(3,5-Dimethylphenyl)-3-methylphenol and any materials contaminated with it. This prevents cross-contamination with other chemical waste.

  • Liquid Waste:

    • Collect all liquid residues, including unused solutions and rinsates, in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Solid Waste:

    • All contaminated solid materials, such as pipette tips, gloves, absorbent paper, and empty vials, must be collected in a separate, clearly labeled, and sealable container (e.g., a sturdy plastic bag or a designated solid waste bin).[3][8]

    • These items should be double-bagged to minimize the risk of exposure.[8]

Container Management and Labeling

Proper container selection and labeling are critical for safe storage and regulatory compliance.

  • Container Choice: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6][9]

  • Labeling: All hazardous waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(3,5-Dimethylphenyl)-3-methylphenol"

    • The approximate concentration and volume

    • The associated hazards (e.g., "Toxic," "Corrosive")

    • The date when waste was first added to the container (accumulation start date)

Temporary Storage and Final Disposal
  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][8] The storage location should have secondary containment to control any potential leaks.

  • Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[10][11]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

  • Small Spills (manageable by trained personnel):

    • Alert others in the immediate vicinity.

    • Wearing the appropriate PPE, dampen the spilled solid material with 60-70% ethanol to prevent dust generation.[12]

    • Use an absorbent material to collect the spill and place it in the designated solid hazardous waste container.[12]

    • Clean the spill area with a soap and water solution.[12]

  • Large Spills:

    • Evacuate the area immediately.[11]

    • Alert your supervisor and contact your institution's EHS or emergency response team.[5]

    • Prevent entry into the affected area.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of 5-(3,5-Dimethylphenyl)-3-methylphenol waste.

G Disposal Workflow for 5-(3,5-Dimethylphenyl)-3-methylphenol start Waste Generation waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipettes, etc.) waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealable Solid Waste Container solid_waste->collect_solid store Store Securely in a Designated Hazardous Waste Area with Secondary Containment collect_liquid->store collect_solid->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision-making workflow for the disposal of waste containing 5-(3,5-Dimethylphenyl)-3-methylphenol.

References

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  • Phenol. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

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  • PHENOL HEALTH AND SAFETY GUIDE. (n.d.). International Programme on Chemical Safety. Retrieved from [Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety data sheet for 3-Methylphenol. (2024, January 12). CPAchem. Retrieved from [Link]

  • Phenol SOP. (n.d.). The Ohio State University, Department of Chemistry. Retrieved from [Link]

  • SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSU Health Shreveport. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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  • Safety Data Sheet for 2-Phenylphenol. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link]

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Guardian Protocol: Essential Personal Protective Equipment (PPE) for Handling 5-(3,5-Dimethylphenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Phenolic compounds, as a class, are known for their potential to cause severe skin burns, eye damage, and systemic toxicity upon absorption.[1][2] Phenol itself can penetrate the skin rapidly, leading to both local and systemic effects, and has an anesthetic quality that can mask the initial pain of a chemical burn.[1] Therefore, the selection and use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical line of defense.

Foundational PPE for All Operations

A baseline of personal protective equipment is mandatory for any laboratory work involving 5-(3,5-Dimethylphenyl)-3-methylphenol, regardless of the scale or specific procedure. This foundational layer of protection mitigates the risk of accidental exposure through splashes or incidental contact.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[2][3] However, due to the corrosive nature of phenolic compounds, a higher level of protection is strongly advised. Safety goggles that form a seal around the eyes offer superior protection against splashes.[3][4] When there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities, a full-face shield should be worn in conjunction with safety goggles.[3][4][5]

  • Protective Clothing: A fully buttoned laboratory coat is the minimum requirement.[2][3] This should be supplemented with long pants and fully enclosed shoes to ensure no skin is exposed.[3] For procedures with a higher risk of splashes, a chemically resistant apron, such as one made from butyl rubber or neoprene, should be worn over the lab coat.[1][3]

  • Hand Protection: The choice of gloves is critical when handling phenolic compounds, as materials like latex are not suitable.[4] For incidental contact with dilute solutions, double-gloving with nitrile exam-style gloves is recommended.[3] However, for handling concentrated forms of the compound or for prolonged work, more robust gloves are necessary. Butyl rubber or Viton™ gloves offer excellent resistance to phenols.[1][6] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin.[5][7]

Operational-Specific PPE Requirements

The level of personal protective equipment must be escalated based on the specific laboratory operation being performed. The following table outlines the recommended PPE for various common procedures involving 5-(3,5-Dimethylphenyl)-3-methylphenol.

Laboratory Operation Minimum PPE Enhanced PPE (Recommended)
Weighing and Aliquoting (Solid) Safety glasses, lab coat, nitrile glovesSafety goggles, lab coat, nitrile gloves (double-gloved)
Dissolution and Solution Preparation Safety goggles, lab coat, nitrile gloves (double-gloved)Safety goggles and face shield, chemically resistant apron over lab coat, butyl rubber or Viton™ gloves
Running Reactions Safety goggles, lab coat, nitrile gloves (double-gloved)Safety goggles and face shield, chemically resistant apron over lab coat, butyl rubber or Viton™ gloves
Work-up and Extraction Safety goggles, lab coat, nitrile gloves (double-gloved)Safety goggles and face shield, chemically resistant apron over lab coat, butyl rubber or Viton™ gloves
Waste Disposal Safety goggles, lab coat, nitrile gloves (double-gloved)Safety goggles and face shield, chemically resistant apron over lab coat, butyl rubber or Viton™ gloves

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing PPE are designed to minimize the risk of cross-contamination.

Donning PPE Protocol
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Protective Clothing: Don your lab coat, ensuring it is fully buttoned. If required, put on a chemically resistant apron.

  • Gloves (Inner Pair): If double-gloving, put on the first pair of nitrile gloves.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves (Outer Pair): Don the outer pair of gloves (nitrile, butyl rubber, or Viton™), ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing PPE Protocol
  • Gloves (Outer Pair): Remove the outer pair of gloves using a glove-to-glove technique, peeling them off without touching the external surface with your bare skin. Dispose of them in the appropriate hazardous waste container.

  • Protective Clothing: Unbutton your lab coat. If an apron was worn, untie it and remove it by touching only the ties. Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained. Place it in a designated receptacle for laundering or disposal.

  • Face and Eye Protection: Remove the face shield (if used) by handling the headband, followed by the safety goggles.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same glove-to-glove technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Engineering Controls and Emergency Preparedness

While PPE is a crucial component of laboratory safety, it should be used in conjunction with appropriate engineering controls. All work with 5-(3,5-Dimethylphenyl)-3-methylphenol, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[1]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE, including gloves and any contaminated lab materials, must be disposed of as hazardous waste in accordance with institutional and local regulations.[7][8] Non-recyclable solutions and surplus chemicals should be handled by a licensed professional waste disposal company.[7][8] Under no circumstances should this chemical or contaminated materials be disposed of down the drain.[5][7][8]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 5-(3,5-Dimethylphenyl)-3-methylphenol.

PPE_Decision_Workflow PPE Selection Workflow for 5-(3,5-Dimethylphenyl)-3-methylphenol cluster_assessment Hazard and Risk Assessment cluster_ppe_selection PPE Selection cluster_final_checks Final Checks and Procedures Start Start: Handling 5-(3,5-Dimethylphenyl)-3-methylphenol AssessOperation Assess Operation: - Scale - Concentration - Splash Potential Start->AssessOperation BasePPE Baseline PPE: - Safety Glasses - Lab Coat - Nitrile Gloves AssessOperation->BasePPE All Operations EnhancedEye Enhanced Eye/Face Protection: - Goggles - Face Shield AssessOperation->EnhancedEye High Splash Risk EnhancedBody Enhanced Body Protection: - Chemical Apron AssessOperation->EnhancedBody High Splash Risk EnhancedHand Enhanced Hand Protection: - Butyl/Viton Gloves - Double Gloving AssessOperation->EnhancedHand Concentrated or Prolonged Use EngineeringControls Confirm Engineering Controls: - Fume Hood - Eyewash/Shower Access BasePPE->EngineeringControls EnhancedEye->EngineeringControls EnhancedBody->EngineeringControls EnhancedHand->EngineeringControls Proceed Proceed with Operation EngineeringControls->Proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • Monash University. (2024, May 15). Phenol - OHS Information Sheet. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2024, August 31). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol. Retrieved from [Link]

  • Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. (n.d.). Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • CPAchem. (2024, January 12). Safety data sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Phenol and Cresol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phenol | NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 8). PHENOL. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.